molecular formula C20H18O7 B1680958 (+)-Sesamolin CAS No. 526-07-8

(+)-Sesamolin

Número de catálogo: B1680958
Número CAS: 526-07-8
Peso molecular: 370.4 g/mol
Clave InChI: ZZMNWJVJUKMZJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+)-Sesamolin has been reported in Lantana strigocamara with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMNWJVJUKMZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871740
Record name 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sesamolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

526-07-8
Record name Sesamolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94 °C
Record name Sesamolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (+)-Sesamolin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sesamolin is a naturally occurring furofuran lignan found predominantly in sesame seeds (Sesamum indicum) and sesame oil. As a significant bioactive constituent, it has garnered considerable interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex molecule characterized by a furo[3,4-c]furan ring system substituted with two 1,3-benzodioxole moieties. The precise spatial arrangement of these substituents is critical to its biological function.

Molecular Formula: C₂₀H₁₈O₇[1][2]

Molecular Weight: 370.35 g/mol

IUPAC Name: 5-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole

CAS Number: 526-07-8

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Physical StateWhite powder
Melting Point94 °C
Specific Rotation ([α]D) +68.5° (c 0.5, CHCl₃)
SolubilitySoluble in chloroform, DMSO, and ethyl acetate. Sparingly soluble in ethanol. Insoluble in water.[1]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H-NMR (CDCl₃) δ (ppm): 6.70-6.90 (m, 6H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 5.93 (s, 2H, O-CH₂-O), 5.40 (d, J=6.5 Hz, 1H, H-6), 4.75 (d, J=4.5 Hz, 1H, H-2), 4.20-4.30 (m, 1H, H-4α), 3.80-3.90 (m, 1H, H-4β), 3.20-3.30 (m, 1H, H-3a), 2.80-2.90 (m, 1H, H-6a)
¹³C-NMR (CDCl₃) δ (ppm): 148.2, 147.9, 147.3, 146.8, 141.2, 135.5, 134.8, 119.8, 119.5, 108.2, 108.0, 106.5, 106.2, 101.2, 101.1, 87.5 (C-2), 82.1 (C-6), 71.8 (C-4), 54.5 (C-3a), 50.2 (C-6a)
Mass Spectrometry (EI-MS) m/z (%): 370 [M]⁺ (100), 235 (25), 205 (30), 178 (45), 161 (50), 149 (80), 135 (95)
Infrared (IR) (KBr) ν (cm⁻¹): 2890 (C-H), 1610, 1505, 1490 (C=C, aromatic), 1250, 1190, 1040 (C-O), 930 (O-CH₂-O)[3][4]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from sesame oil or defatted sesame seeds. The following is a general workflow for its purification, which can be adapted based on the starting material and available equipment.

experimental_workflow start Sesame Oil or Defatted Sesame Seeds extraction Solvent Extraction (e.g., with n-hexane to defat, followed by ethanol or methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration column_chromatography Silica Gel Column Chromatography (Gradient elution with hexane-ethyl acetate) concentration->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc_purification Preparative HPLC (RP-18 column, methanol/water mobile phase) fraction_collection->hplc_purification crystallization Crystallization (e.g., from ethanol or chloroform/petroleum ether) hplc_purification->crystallization final_product This compound (>95% purity) crystallization->final_product

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Methodologies:

  • Extraction: Defatted sesame seed powder is extracted with methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure. For sesame oil, a liquid-liquid extraction with a polar solvent like methanol can be employed to enrich the lignan fraction.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesamolin.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with sesamolin are further purified by preparative HPLC.[2][5]

    • Column: Reversed-phase C18 (RP-18) column.[5]

    • Mobile Phase: An isocratic or gradient system of methanol and water is commonly used (e.g., 70:30 v/v methanol:water).[5]

    • Detection: UV detector set at 290 nm.[5]

    • Flow Rate: Adjusted based on the column dimensions for optimal separation.

  • Crystallization: The purified sesamolin can be crystallized from solvents such as ethanol or a mixture of chloroform and petroleum ether to obtain a highly pure solid product.[5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. Key pathways identified include the JAK2/STAT3 and MAPK (p38, ERK, JNK) pathways.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers. This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating this signaling cascade and leading to anti-proliferative and pro-apoptotic effects in cancer cells.

JAK2_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3->pSTAT3 gene_expression Target Gene Expression (e.g., anti-apoptotic, pro-proliferative) pSTAT3->gene_expression Nuclear Translocation cytokine Cytokine cytokine->receptor sesamolin This compound sesamolin->pJAK2 Inhibition sesamolin->pSTAT3 Inhibition

Figure 2. Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the p38, Extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK) cascades, is involved in cellular responses to a variety of stimuli, including stress and growth factors. This compound has been reported to modulate the phosphorylation of these kinases, leading to both pro-apoptotic and immunomodulatory effects depending on the cellular context. For instance, in some cancer cells, it inhibits the phosphorylation of p38 and JNK, contributing to apoptosis.[1] In contrast, in immune cells like Natural Killer (NK) cells, it can enhance their cytotoxic activity by promoting the phosphorylation of p38, ERK, and JNK.

MAPK_pathway cluster_mapk MAPK Cascades stimuli Cellular Stress / Growth Factors p38 p38 stimuli->p38 ERK ERK stimuli->ERK JNK JNK stimuli->JNK sesamolin This compound pp38 p-p38 sesamolin->pp38 Modulation pERK p-ERK sesamolin->pERK Modulation pJNK p-JNK sesamolin->pJNK Modulation p38->pp38 Phosphorylation ERK->pERK Phosphorylation JNK->pJNK Phosphorylation cellular_responses Cellular Responses (Apoptosis, Immune Response, etc.) pp38->cellular_responses pERK->cellular_responses pJNK->cellular_responses

Figure 3. Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and stereochemistry that underpins its diverse biological activities. This guide has provided a detailed overview of its key chemical and physical properties, spectroscopic data, and established protocols for its isolation and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways such as JAK2/STAT3 and MAPK provides a foundation for understanding its mechanism of action and for the future development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy and safety, will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathway of (+)-sesamolin, a significant furofuran lignan. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in sesame (Sesamum indicum L.), a member of the Pedaliaceae family.[1] It is a major lignan present in sesame seeds and the oil extracted from them.[1][2] While other lignans like sesamin have been isolated from various plant species, this compound appears to be specific to the Sesamum genus.[1] The concentration of this compound in sesame seeds can vary significantly depending on factors such as the cultivar, seed color, geographical location, and cultivation conditions.[1]

The following table summarizes the quantitative data on the content of this compound in various sesame seeds as reported in the literature. This allows for a clear comparison of its abundance across different sources.

Sesame Cultivar/OriginPlant PartThis compound Content (mg/g of dried seeds)Reference
Various CultivarsSeeds0.2 - 4.3[1]
Chinese Cultivars (62)Seeds1.35 - 6.96[3]
Korean Cultivars (21)Seeds0.7201 - 3.1761[4]
Indian CultivarsSeeds~1.10[5]
Taiwanese Cultivars (3)Seeds1.38 ± 0.10[4]
Thai Landraces and Breeding LinesSeeds0 - 2.25[1]
USA (Texas) Harvested Seeds (65)Seeds~1.01[5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of natural products.[6][7]

The journey to this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol, the key precursor for lignan biosynthesis.[6][7]

The formation of the characteristic lignan structure involves the oxidative coupling of two coniferyl alcohol molecules. This critical step is mediated by dirigent proteins, which control the stereochemistry of the reaction, leading to the formation of optically active lignans.[8][9][10]

The biosynthetic pathway leading to this compound can be summarized in the following key steps:

  • Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form (+)-pinoresinol.[6][11] This reaction is directed by a specific dirigent protein, ensuring the formation of the correct stereoisomer.[8][12]

  • Formation of the First Methylenedioxy Bridge: The enzyme (+)-piperitol/(+)-sesamin synthase (CYP81Q1), a cytochrome P450 monooxygenase, catalyzes the formation of a methylenedioxy bridge on one of the aromatic rings of (+)-pinoresinol to yield (+)-piperitol.[13][14][15]

  • Formation of the Second Methylenedioxy Bridge: The same enzyme, CYP81Q1, then acts on (+)-piperitol to form a second methylenedioxy bridge, resulting in the synthesis of (+)-sesamin.[13][14][15]

  • Conversion of (+)-Sesamin to this compound: The final step in the biosynthesis of this compound involves the oxidative rearrangement of (+)-sesamin. This reaction is catalyzed by the cytochrome P450 enzyme CYP92B14, which co-generates this compound and (+)-sesaminol from (+)-sesamin.[16][17][18][19]

The following diagram illustrates the biosynthetic pathway of this compound from L-phenylalanine.

Biosynthesis_of_Sesamolin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Ferulic acid Ferulic acid Caffeic acid->Ferulic acid COMT Coniferyl alcohol Coniferyl alcohol Ferulic acid->Coniferyl alcohol Multiple steps Coniferyl alcohol_2 Coniferyl alcohol_2 Oxidative Coupling (+)-Pinoresinol (+)-Pinoresinol Oxidative Coupling->(+)-Pinoresinol Laccase/Peroxidase + Dirigent Protein (+)-Piperitol (+)-Piperitol (+)-Pinoresinol->(+)-Piperitol CYP81Q1 (+)-Sesamin (+)-Sesamin (+)-Piperitol->(+)-Sesamin CYP81Q1 This compound This compound (+)-Sesamin->this compound CYP92B14

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound, compiled from various scientific sources.

A common workflow for the extraction and isolation of this compound is depicted below.

Extraction_Workflow Sesame Seeds Sesame Seeds Grinding Grinding Sesame Seeds->Grinding Defatting (e.g., with n-hexane) Defatting (e.g., with n-hexane) Grinding->Defatting (e.g., with n-hexane) Extraction (e.g., with 80% ethanol) Extraction (e.g., with 80% ethanol) Defatting (e.g., with n-hexane)->Extraction (e.g., with 80% ethanol) Filtration and Concentration Filtration and Concentration Extraction (e.g., with 80% ethanol)->Filtration and Concentration Crude Extract Crude Extract Filtration and Concentration->Crude Extract Purification Purification Crude Extract->Purification Silica Gel Column Chromatography Silica Gel Column Chromatography Purification->Silica Gel Column Chromatography Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection Further Purification (e.g., Preparative HPLC or Counter-Current Chromatography) Further Purification (e.g., Preparative HPLC or Counter-Current Chromatography) Fraction Collection->Further Purification (e.g., Preparative HPLC or Counter-Current Chromatography) Pure this compound Pure this compound Further Purification (e.g., Preparative HPLC or Counter-Current Chromatography)->Pure this compound

References

An In-depth Technical Guide to the Physicochemical Properties of (+)-Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (+)-Sesamolin, a significant lignan found in sesame seeds (Sesamum indicum L.). The information is compiled to support research, drug discovery, and development activities.

Physicochemical Properties

This compound is a furofuran lignan recognized for its various biological activities, although it is less studied than other sesame lignans like sesamin.[1][2][3] Its utility in pharmacological applications is influenced by its physicochemical characteristics, particularly its low water solubility.[1][2][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₈O₇[1][4][6][7]
Molecular Weight 370.35 g/mol [6][7]
CAS Number 526-07-8[6][7]
Appearance White crystalline solid/powder[8][9]
Melting Point 93.60 °C[6], 94-95 °C[9]
Boiling Point 520.8 °C (Predicted)[1][6]
Density 1.4 ± 0.1 g/cm³[1][10]
Solubility
   WaterVery slightly soluble (<0.1 mg/mL)[1][4][5][10][11]
   Ethanol~0.5 mg/mL[1][8]
   DMSO~12 mg/mL[1][8], 10 mg/mL
   DMF~30 mg/mL[1][8]
   ChloroformSoluble[9]
Lipophilicity (logP) 2.6 (Predicted)
Topological Polar Surface Area (TPSA) 64.6 Ų[5]
UV/Vis (λmax) 237, 289 nm[8]
Optical Rotation [α]D²⁰ +212° (in chloroform)[9]

Experimental Protocols

The isolation, purification, and characterization of this compound, along with the evaluation of its biological activities, involve a range of standard and advanced laboratory techniques.

The primary source of this compound is sesame seeds and their oil.[6] The general workflow involves extraction followed by chromatographic purification.

  • Extraction:

    • Sample Preparation: Sesame seeds are ground, and a crude extract is typically obtained using solvents like methanol. For oil samples, preliminary steps to remove interfering compounds may involve liquid-liquid extraction or solid-phase extraction.[1]

    • Solvent Extraction: Techniques like Soxhlet extraction can be employed, using solvents of increasing polarity to separate compounds based on their solubility.[12] Annular Centrifugal Extraction (ACE) and Centrifugal Partition Extraction (CPE) have also been effectively used for extracting phenolic compounds from sesame oil.[13][14]

  • Purification:

    • Column Chromatography: Silica gel columns are a common method for the initial separation of lignans from the crude extract.[1]

    • Counter-Current Chromatography (CCC): This technique has been successfully used to separate sesamolin and sesamin with high purity (98%) and recovery (64%).[1][15]

    • Centrifugal Partition Chromatography (CPC): CPC is an effective liquid-liquid partitioning method for purifying sesamolin from extracts, suitable for scaling up the process.[1][16]

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often used as a final step to achieve high purity (>97%) of the isolated sesamolin.[1][16]

Once isolated, the structure of this compound is confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[15]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition.[1][16]

The chemical properties of this compound are often defined by its biological activities. Standard in vitro assays are used to quantify these effects.

  • Antioxidant Activity Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of sesamolin to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.[1]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method evaluates the scavenging activity of sesamolin against the ABTS radical cation.[17]

    • Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a free radical generator.[4][18]

    • Ferric Reducing Ability Power (FRAP) Assay: This assay determines the ability of sesamolin to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]

  • Anti-Inflammatory Activity Assays:

    • Nitric Oxide (NO) Inhibition Assay: Murine microglial cells (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) to induce NO production. The inhibitory effect of sesamolin on NO generation is then measured.[1]

    • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells are quantified using methods like ELISA to assess the anti-inflammatory effect of sesamolin.[19][20]

Signaling Pathways and Biological Mechanisms

This compound exerts its biological effects by modulating several key cellular signaling pathways.

In neuronal cells, this compound provides protection against hypoxia-induced oxidative stress and apoptosis.[1][4] It achieves this by inhibiting the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically p38 MAPK and JNK, as well as downstream effectors like caspase-3.[1][21]

G Hypoxia Hypoxia ROS ROS Hypoxia->ROS p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK Sesamolin Sesamolin Sesamolin->p38_MAPK Sesamolin->JNK Caspase3 Caspase-3 Sesamolin->Caspase3 p38_MAPK->Caspase3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sesamolin's neuroprotective mechanism via MAPK inhibition.

In human colon cancer cells, this compound has demonstrated antiproliferative effects by inhibiting the activation of the JAK2/STAT3 pathway.[1] This inhibition prevents the downstream expression of genes involved in cell invasion, such as Matrix Metalloproteinases (MMPs).[1]

G IL6 IL-6 JAK2 JAK2 IL6->JAK2 STAT3 STAT3 JAK2->STAT3 MMPs MMPs STAT3->MMPs Cell_Invasion Cell_Invasion MMPs->Cell_Invasion Sesamolin Sesamolin Sesamolin->JAK2

Inhibition of the JAK2/STAT3 pathway by Sesamolin.

In steatotic HepG2 cells, sesame lignans, including sesamolin, have been shown to alleviate lipid accumulation. They activate AMPK and PPAR signaling pathways, which in turn enhance the expression of genes related to fatty acid oxidation and cholesterol efflux, while reducing lipid synthesis.[22]

G Sesamolin Sesamolin AMPK AMPK Sesamolin->AMPK PPAR PPAR Sesamolin->PPAR Lipid_Synthesis Lipid Synthesis Sesamolin->Lipid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation + PPAR->Fatty_Acid_Oxidation + Cholesterol_Efflux Cholesterol Efflux PPAR->Cholesterol_Efflux +

Sesamolin's role in regulating lipid metabolism.

Experimental Workflow Overview

The process from raw material to purified compound and bioactivity analysis follows a structured workflow.

G cluster_0 Source & Extraction cluster_1 Purification cluster_2 Analysis & Characterization Sesame_Seeds Sesame Seeds/ Oil Crude_Extract Crude_Extract Sesame_Seeds->Crude_Extract Solvent Extraction CCC_CPC CCC / CPC Crude_Extract->CCC_CPC HPLC HPLC CCC_CPC->HPLC Pure_Sesamolin This compound (>95% Purity) HPLC->Pure_Sesamolin Spectroscopy NMR, MS Pure_Sesamolin->Spectroscopy Bioassays Antioxidant & Anti-inflammatory Assays Pure_Sesamolin->Bioassays

Workflow for this compound isolation and analysis.

References

The In Vitro Mechanisms of Action of (+)-Sesamolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular pathways and cellular effects of (+)-sesamolin, a key lignan from sesame, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its neuroprotective, anti-proliferative, anti-inflammatory, and anti-adipogenic properties observed in vitro.

This compound, a major lignan found in sesame seeds and sesame oil, has garnered significant scientific interest for its potential therapeutic applications. In vitro studies have begun to unravel the complex mechanisms through which this compound exerts its biological effects. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Neuroprotective Effects

This compound has demonstrated notable neuroprotective properties in various in vitro models of neuronal injury. A key mechanism is its ability to mitigate oxidative stress and modulate signaling pathways associated with cell survival and apoptosis.

In studies using rat pheochromocytoma (PC12) cells and primary cortical neurons subjected to hypoxia, this compound has been shown to reduce cell death and protect against oxidative damage. At a concentration of 50 µM, this compound significantly increased cell viability to 96% in hypoxic murine BV-2 microglial cells and decreased the release of lactate dehydrogenase (LDH), an indicator of cell damage, by 24%.[1] Furthermore, it was observed to scavenge 25% of hypoxia-induced reactive oxygen species (ROS).[1]

The neuroprotective effects of this compound are linked to its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Under hypoxic conditions, the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in apoptotic signaling, is inhibited by this compound.[1] This inhibition of pro-apoptotic signaling is further supported by the observed reduction in caspase-3 expression, a key executioner of apoptosis.[1]

Table 1: Neuroprotective Effects of this compound in vitro

Cell LineStressorConcentration of this compoundObserved EffectReference
Murine BV-2 MicrogliaHypoxia (1 h)50 µMIncreased cell viability to 96%, Decreased LDH release by 24%, Scavenged 25% of ROS[1]
PC12, Rat Primary Cortical CellsHypoxia50 µMReduced LDH release, Inhibited MAPKs and caspase-3 activation, Reduced apoptotic-like cell death[1]
h-CYP46A1-Neuro-2a-Not specifiedReduced CYP46A1 protein levels by 57.1%

Signaling Pathway: Neuroprotection via MAPK Inhibition

G Hypoxia Hypoxic Stress ROS ↑ Reactive Oxygen Species (ROS) Hypoxia->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK Sesamolin This compound Sesamolin->ROS Sesamolin->MAPK Caspase3 ↑ Caspase-3 Expression MAPK->Caspase3 Apoptosis Apoptosis & Cell Death Caspase3->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis A Seed Molt 4B cells B Treat with 90 µM This compound A->B C Incubate for 3 days B->C D Observe Morphological Changes (Microscopy) C->D E DNA Fragmentation Assay (Gel Electrophoresis) C->E F Annexin V/PI Staining (Flow Cytometry) C->F G Sesamolin This compound PPARg ↓ PPARγ & C/EBPα Expression Sesamolin->PPARg Downstream ↓ FABP4, HSL, LPL, GLUT4 Expression PPARg->Downstream Adipogenesis Inhibition of Adipogenesis Downstream->Adipogenesis

References

The Multifaceted Biological Activities of (+)-Sesamolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Therapeutic Potential of a Key Sesame Lignan

(+)-Sesamolin, a prominent lignan found in sesame seeds (Sesamum indicum), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Antioxidant Properties

This compound exhibits antioxidant activity, although in vitro studies suggest its potency is less than that of its counterpart, sesamol.[1] The antioxidant capacity of sesamolin is attributed to its ability to donate a hydrogen atom from the allylic position. In vivo, the antioxidant effects are more pronounced, potentially due to its metabolic conversion to other active compounds.[1]

Quantitative Analysis of In Vitro Antioxidant Activity

While specific IC50 values for pure this compound in DPPH and FRAP assays are not consistently reported across the literature, studies on sesame seed extracts rich in sesamolin demonstrate notable antioxidant potential.

AssaySampleResultReference
DPPH Radical ScavengingSesame Seed OilIC50 values vary depending on the specific extract and species, for example, S. radiatum oil showed an IC50 of 2.69 µg/mL.[2]
Ferric Reducing Antioxidant Power (FRAP)Sesame Seed ExtractsEC50 values for FRAP capacity in various sesame seed extracts ranged from 222.40 to 872.57 µg/mL.[3][4]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol (e.g., 60 µM).

  • Prepare various concentrations of this compound in a suitable solvent.

  • In a 96-well plate, add a specific volume of the sesamolin solution to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 515-517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[3][4]

Ferric Reducing Antioxidant Power (FRAP) Assay:

This method assesses the antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the this compound sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity is expressed as µM of Fe(II) equivalents or Trolox equivalents.[3][5]

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

AntiInflammatory_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers RAW2647 RAW 264.7 Macrophages Seed Seed cells in a 96-well or 24-well plate RAW2647->Seed Pretreat Pre-treat with various concentrations of this compound Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Stimulate->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-p38, p-JNK) Stimulate->Western_Blot

Workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the NO concentration.[6][7]

Neuroprotective Activities

This compound exhibits significant neuroprotective effects against ischemic injury and oxidative stress in neuronal cells.[8] Its mechanisms of action involve the suppression of reactive oxygen species (ROS) generation and the inhibition of apoptotic pathways.[9]

Quantitative Data on Neuroprotective Effects
Cell Line/ModelStressorTreatmentEffectReference
BV-2 microglial cellsHypoxia (1h)50 µM this compoundIncreased cell viability to 96% (from 65% in untreated), decreased LDH release by 24%, and scavenged 25% of hypoxia-induced ROS.[1]
PC12 cellsHypoxia or H₂O₂This compoundDose-dependent reduction in LDH release and diminished DCF-sensitive ROS production.[9]
GerbilsFocal cerebral ischemiaCrude sesame oil extract (10% sesamolin)Reduced infarct size by approximately 49-50%.[1][8]
Signaling Pathway: Inhibition of Hypoxia-Induced Apoptosis

Hypoxia induces neuronal cell death through the activation of the MAPK signaling pathway, leading to the activation of caspase-3. This compound has been shown to inhibit the phosphorylation of key kinases in this pathway.

Neuroprotection_Pathway Hypoxia Hypoxia / Oxidative Stress ROS ↑ ROS Production Hypoxia->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK JNK_p38 p-JNK / p-p38 MAPKKK->JNK_p38 Caspase3 Activated Caspase-3 JNK_p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sesamolin This compound Sesamolin->ROS inhibits Sesamolin->JNK_p38 inhibits phosphorylation

This compound's neuroprotective mechanism via MAPK pathway inhibition.
Experimental Protocols

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Culture neuronal cells (e.g., PC12) in a 96-well plate.

  • Induce neurotoxicity using a stressor like hypoxia or H₂O₂ in the presence or absence of this compound.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Incubate for a specified time to allow the conversion of the tetrazolium salt to a colored formazan product.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • The amount of LDH released is proportional to the number of dead cells.

Intracellular ROS Measurement using DCF-DA:

2',7'-Dichlorofluorescin diacetate (DCF-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

  • Culture neuronal cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound.

  • Load the cells with DCF-DA (e.g., 10 µM) and incubate.

  • Induce oxidative stress with a substance like H₂O₂.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

Anticancer Properties

This compound has demonstrated antiproliferative and anti-metastatic effects in human colorectal cancer cells (HCT116). Its mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway.

Quantitative Data on Anticancer Effects
Cell LineAssayTreatmentEffectReference
HCT116MTT AssayThis compoundTime- and dose-dependent inhibition of cell proliferation.
HCT116Wound Healing AssayThis compoundSignificant inhibition of cell migration.
Signaling Pathway: Inhibition of JAK2/STAT3 in Colorectal Cancer

The JAK2/STAT3 pathway is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. This compound has been shown to down-regulate the phosphorylation of STAT3, a key transcription factor in this pathway.

Anticancer_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 p-JAK2 IL6R->JAK2 STAT3 p-STAT3 (dimer) JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus MMPs Transcription of MMP-1, MMP-2, MMP-9 Nucleus->MMPs Invasion Cell Invasion & Metastasis MMPs->Invasion Sesamolin This compound Sesamolin->STAT3 inhibits phosphorylation

Inhibition of the JAK2/STAT3 pathway in colorectal cancer by this compound.
Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Wound Healing (Scratch) Assay for Cell Migration:

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

  • Grow HCT116 cells to a confluent monolayer in a 6-well or 24-well plate.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh media containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • The rate of wound closure is measured to quantify cell migration.[10][11][12]

Western Blot for Phosphorylated Proteins:

This technique is used to detect the levels of specific phosphorylated proteins, indicating the activation state of signaling pathways.

  • Treat HCT116 cells with this compound and/or appropriate stimuli (e.g., IL-6).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STAT3, anti-p-JNK, anti-p-p38) and total proteins.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.[13]

Conclusion

This compound is a bioactive lignan with a promising range of pharmacological activities. Its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by the inhibition of key signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for further research into the mechanisms of action and clinical applications of this intriguing natural product. Further investigations are warranted to fully elucidate its in vivo efficacy, safety profile, and potential synergistic effects with other therapeutic agents.

References

(+)-Sesamolin: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Sesamolin, a major lignan found in sesame seeds (Sesamum indicum L.), has garnered scientific interest for its potential health benefits, including its antioxidant and neuroprotective properties. While its direct in vitro free radical scavenging activity is moderate, particularly when compared to its metabolite sesamol, its in vivo effects are more pronounced. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging activities of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation. The guide also visualizes key cellular signaling pathways influenced by sesamolin, offering a deeper understanding of its biological effects for researchers in drug discovery and development.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants play a crucial role in mitigating oxidative damage. This compound is a naturally occurring antioxidant that, despite its relatively weak direct radical scavenging ability in vitro, demonstrates significant protective effects in biological systems. This is largely attributed to its metabolic conversion to more potent antioxidant compounds like sesamol and sesamolinol.[1] This guide will delve into the specifics of its antioxidant profile.

In Vitro Antioxidant and Free Radical Scavenging Activity

The antioxidant activity of this compound has been evaluated using various standard assays. Generally, its performance in these in vitro tests is lower than that of sesamol, which possesses a phenolic hydroxyl group that readily donates a hydrogen atom to free radicals.[1] The proposed mechanism for sesamolin's direct antioxidant activity involves hydrogen atom transfer from its allylic hydrogen atoms.[1]

Quantitative Data Summary

Direct and specific quantitative data for pure this compound, such as IC50 values, is limited in the scientific literature, partly due to its low aqueous solubility which complicates accurate assessment.[1] However, some studies provide valuable insights into its efficacy.

Assay TypeCompoundConcentrationResultReference
Hypoxia-Induced ROS ScavengingThis compound50 µM25% reduction of ROS in murine BV-2 microglial cells[1]
Superoxide Radical ScavengingThis compound100 µMHigher scavenging activity than against DPPH and peroxyl radicals[1]

Comparative Activity:

  • DPPH and Superoxide Radical Scavenging: Lower activity than sesamol.[1][2]

  • Ferrous Reducing Ability Power (FRAP) & Oxygen Radical Absorbance Capacity (ORAC): Lower activity than sesamol.[1][2]

  • β-carotene-bleaching & Linoleic Acid Peroxidation Inhibition: Higher activity than sesamin.[1][2]

In Vivo Antioxidant Activity and Metabolism

A key aspect of this compound's antioxidant profile is its enhanced activity in vivo. Studies have shown that sesamolin can inhibit lipid peroxidation in the liver and kidneys of rats.[1] This is primarily because sesamolin is metabolized into more potent antioxidants, namely sesamol and sesamolinol.[1] This metabolic activation highlights the importance of considering the physiological context when evaluating the antioxidant potential of this compound.

Neuroprotective Effects and Cellular Mechanisms

This compound has demonstrated significant neuroprotective effects against hypoxia-induced oxidative stress and cell death.[1] These effects are mediated through the modulation of specific intracellular signaling pathways. In murine microglial cells (BV-2), 50 µM sesamolin was found to protect against hypoxia-induced cell death by reducing ROS and inhibiting the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's neuroprotective action by inhibiting key stress-activated signaling pathways.

sesamolin_neuroprotection hypoxia Hypoxic Stress ros ↑ ROS Production hypoxia->ros mapk MAPK Activation ros->mapk jnk p-JNK mapk->jnk p38 p-p38 mapk->p38 caspase3 Caspase-3 Activation jnk->caspase3 p38->caspase3 apoptosis Apoptosis / Cell Death caspase3->apoptosis sesamolin This compound sesamolin->ros inhibits sesamolin->jnk inhibits sesamolin->p38 inhibits sesamolin->caspase3 inhibits

Caption: Neuroprotective mechanism of this compound under hypoxic stress.

Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the antioxidant and free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or another suitable organic solvent for lipophilic compounds)

    • Positive control (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

    • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to test a range of concentrations. Prepare similar dilutions for the positive control.

    • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Add the same volume of the DPPH working solution (e.g., 100 µL) to each well.

    • Blank and Control: Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measurement: Measure the absorbance of each well at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate buffer

    • Positive control (e.g., Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control in a suitable solvent.

    • Reaction Mixture: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the photoreduction of riboflavin.

  • Reagents and Materials:

    • This compound

    • Riboflavin

    • Nitroblue tetrazolium (NBT)

    • EDTA

    • Phosphate buffer (pH 7.8)

    • Methanol or DMSO (for sample dissolution)

    • Light source (e.g., fluorescent lamp)

  • Procedure:

    • Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing phosphate buffer, riboflavin, EDTA, and NBT.

    • Sample Addition: Add various concentrations of this compound (dissolved in a minimal amount of a suitable solvent) to the reaction mixture. A control tube will contain the solvent instead of the sample.

    • Initiation of Radical Generation: Expose the tubes to a uniform light source for a set period (e.g., 15 minutes) to initiate the generation of superoxide radicals by the photoreduction of riboflavin. The superoxide radicals will then reduce NBT to formazan, a colored product.

    • Measurement: Measure the absorbance of the formazan at 560 nm.

    • Calculation: The scavenging activity is determined by the reduction in formazan formation in the presence of the sample compared to the control. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. While its direct in vitro antioxidant activity is modest, its metabolic activation to more potent compounds and its ability to modulate key cellular signaling pathways involved in oxidative stress and apoptosis underscore its significant in vivo potential. For drug development professionals, the neuroprotective effects of sesamolin, particularly its ability to inhibit the MAPK pathway, offer a promising avenue for the development of treatments for neurodegenerative diseases. Future research should focus on elucidating the complete metabolic profile of sesamolin, quantifying the antioxidant activity of its individual metabolites, and further exploring its impact on various cellular signaling cascades in different disease models. Enhancing its solubility and bioavailability through novel formulation strategies could also unlock its full therapeutic potential.

References

The Anti-inflammatory Properties of (+)-Sesamolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sesamolin, a lignan found in sesame seeds and sesame oil, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory activities, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory properties of this compound and its metabolite, sesamol.

Table 1: In Vitro Anti-inflammatory Effects of this compound and Sesamol

CompoundCell LineInflammatory StimulusMeasured ParameterConcentration/DoseObserved EffectCitation
This compoundMurine microglial cell line BV-2Lipopolysaccharide (LPS)Nitric Oxide (NO) productionNot specifiedSignificant reduction in LPS-induced NO[1]
This compoundMurine microglial cell line BV-2HypoxiaCell Viability50 µMIncreased cell viability to 96% (from 65% in untreated hypoxic cells)[1]
This compoundMurine microglial cell line BV-2HypoxiaLactate Dehydrogenase (LDH) Release50 µMDecreased LDH release by 24%[1]
This compoundMurine microglial cell line BV-2HypoxiaReactive Oxygen Species (ROS)50 µMScavenged 25% of hypoxia-induced ROS[1]
SesamolRAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) productionNot specifiedInhibition of NO production[2]
SesamolRAW 264.7 macrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) productionNot specifiedInhibition of PGE2 production[2]
SesamolRAW 264.7 macrophagesLipopolysaccharide (LPS)Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Not specifiedInhibition of pro-inflammatory cytokine production[2]
SesamolRAW 264.7 macrophagesLipopolysaccharide (LPS)iNOS and COX-2 mRNA and protein expressionNot specifiedMarked suppression[2]

Table 2: In Vivo Anti-inflammatory Effects of Sesamol

CompoundAnimal ModelInflammatory ModelMeasured ParameterDoseObserved EffectCitation
SesamolMiceLipopolysaccharide (LPS)-induced lung injuryLung inflammationNot specifiedDecreased lung inflammation[2]
SesamolRatsLipopolysaccharide (LPS)-induced lung injuryLung inflammationNot specifiedDecreased lung inflammation[2]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated by its interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation Induces Sesamolin This compound Sesamolin->IKK Inhibits

NF-κB Signaling Inhibition by this compound
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK, a key event in the activation of this pathway in response to inflammatory stimuli.[1]

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38_MAPK p38 MAPK UpstreamKinases->p38_MAPK Phosphorylates p38_MAPK_p p-p38 MAPK (Active) TranscriptionFactors Transcription Factors (e.g., AP-1) p38_MAPK_p->TranscriptionFactors Activates Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Sesamolin This compound Sesamolin->p38_MAPK Inhibits Phosphorylation

MAPK Signaling Inhibition by this compound

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide. For specific details, researchers should consult the original publications.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as LPS (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature in the dark for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance and calculate cytokine concentrations based on a standard curve.

4. Western Blot Analysis for Signaling Proteins:

  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., p-p38, IκBα).

  • Procedure:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-IκBα).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., RAW 264.7) Start->CellCulture Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation SupernatantCollection Collect Supernatant Incubation->SupernatantCollection CellLysis Cell Lysis Incubation->CellLysis GriessAssay Griess Assay (NO) SupernatantCollection->GriessAssay ELISA ELISA (Cytokines) SupernatantCollection->ELISA WesternBlot Western Blot (Signaling Proteins) CellLysis->WesternBlot End End GriessAssay->End ELISA->End WesternBlot->End

In Vitro Anti-inflammatory Assay Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While much of the detailed mechanistic and quantitative data comes from studies on its metabolite, sesamol, the initial findings for this compound are promising.

Future research should focus on:

  • Conducting more studies specifically with purified this compound to delineate its effects from those of its metabolites.

  • Determining the precise molecular targets of this compound within the inflammatory signaling cascades.

  • Evaluating the in vivo efficacy of this compound in a wider range of animal models of inflammatory diseases.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anti-inflammatory potential of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and translate these preclinical findings into potential clinical applications.

References

The Discovery and Isolation of (+)-Sesamolin from Sesamum indicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sesamolin, a prominent lignan found in sesame (Sesamum indicum), has garnered significant attention within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the historical discovery and the various methodologies developed for its efficient isolation and purification. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of both the isolation workflow and key signaling pathways modulated by this bioactive compound. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Sesame (Sesamum indicum L.), a member of the Pedaliaceae family, is a primary source of the lignan this compound.[1] This compound, alongside sesamin, is one of the most abundant lignans in sesame seeds and oil, contributing to their oxidative stability.[2] The molecular formula of this compound is C₂₀H₁₈O₇.[1] The growing interest in this compound stems from its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anticancer activities.[1][3][4] This guide focuses on the technical aspects of its discovery and the evolution of methods for its isolation, providing a solid foundation for further research and development.

Discovery and Structural Elucidation

The initial discovery of lignans in sesame oil dates back to the early 20th century. While sesamin was identified earlier, sesamolin was subsequently isolated and its structure elucidated. The presence of a methylene dioxyphenoxy moiety in its structure is believed to be a key contributor to its biological activities.[1] Early methods of isolation were often arduous and low-yielding, paving the way for the development of more sophisticated techniques.

Quantitative Data Summary

The concentration of this compound in sesame seeds can vary significantly depending on the cultivar, geographical origin, and processing methods, typically ranging from 0.2 to 4.3 mg/g of dried seeds.[1] Various isolation and purification techniques have been developed, each with distinct yields and purity levels. The following tables summarize the quantitative data from different methodologies.

Table 1: Comparison of Different Isolation and Purification Methods for this compound

MethodStarting MaterialYield (%)Purity (%)Reference
CrystallizationSesame Oil Lignan5494.4[3]
Counter-Current Chromatography (CCC)Sesame Seeds6498[1][3]
Centrifugal Partition Chromatography (CPC)Sesame Seeds-93[1][3]
CPE followed by CPCSesame Oil->95[1]
Silica Gel Column followed by Semi-prep HPLCSesame OilLow>97[1][3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
UV-Vis Spectroscopy Primarily absorbs UVB radiation. Exhibits approximately 4-fold higher absorbance than kojic acid and β-arbutin.[1][1][2][5]
Mass Spectrometry Molecular Formula: C₂₀H₁₈O₇.[1] ESI-MS and GC-MS are commonly used for identification and quantification.[1][1][6][7]
Infrared (IR) Spectroscopy Characteristic peaks for C-O-C stretching (1050-1250 cm⁻¹), in-plane bending of adjacent hydrogens on the benzene ring (1000-1300 cm⁻¹), and benzene ring skeleton vibration (1450-1600 cm⁻¹).[8][8][9][10][11]
¹H-NMR Spectroscopy Specific chemical shifts and coupling constants are used for structural confirmation. Detailed spectra are available in specialized literature.[6][7][12][13][14]
¹³C-NMR Spectroscopy Provides detailed information on the carbon skeleton, aiding in unequivocal structure elucidation.[6][7][13][14]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound from Sesamum indicum.

General Extraction from Sesame Seeds
  • Seed Preparation: Dry sesame seeds at 60°C for 4 hours and then grind them into a fine powder.

  • Defatting: Extract the ground seeds with n-hexane using a Soxhlet apparatus for 10-12 hours to remove the oil.

  • Lignan Extraction: The defatted meal is then extracted with a polar solvent such as methanol or ethanol to isolate the lignan fraction.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A gradient solvent system, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, is employed to elute the compounds.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions rich in sesamolin may be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[1][3]

Purification by Counter-Current Chromatography (CCC)
  • Solvent System: A biphasic solvent system is selected. A common system is petroleum ether (60-90°C), ethyl acetate, methanol, and water in a ratio of 1:0.4:1:0.5 (v/v).[1][3]

  • Operation: The crude extract is dissolved in the stationary phase and injected into the CCC instrument. The mobile phase is then pumped through the column.

  • Fractionation: Fractions are collected and analyzed for purity. This method has been shown to yield sesamolin with 98% purity and 64% recovery.[1][3]

Purification by Centrifugal Partition Chromatography (CPC)
  • Biphasic Solvent System: A system such as n-hexane/ethyl acetate/ethanol/water in a proportion of 2:3:3:2 (v/v/v/v) is utilized.[1]

  • Procedure: The crude extract is subjected to Centrifugal Partition Extraction (CPE) followed by CPC for high-purity isolation.

  • Outcome: This technique has successfully isolated sesamolin with a purity of over 95%.[1]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The most widely used method for the quantification of sesamolin, often coupled with a UV/VIS or photodiode array (PDA) detector.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides good separation and reliable determination of sesamolin.[1]

  • Spectroscopic Analysis: UV-Vis, IR, NMR (¹H and ¹³C), and MS are used for the structural elucidation and confirmation of the isolated compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Sesamum indicum Seeds extraction Solvent Extraction (e.g., n-hexane followed by methanol) start->extraction crude_extract Crude Lignan Extract extraction->crude_extract purification Purification Method crude_extract->purification hplc Silica Gel Column Chromatography + Semi-preparative HPLC purification->hplc Method 1 ccc Counter-Current Chromatography (CCC) purification->ccc Method 2 cpc Centrifugal Partition Chromatography (CPC) purification->cpc Method 3 pure_sesamolin This compound (>93-98% Purity) hplc->pure_sesamolin ccc->pure_sesamolin cpc->pure_sesamolin analysis Structural Elucidation & Quantification pure_sesamolin->analysis spectroscopy Spectroscopy (NMR, MS, IR, UV) analysis->spectroscopy hplc_analysis HPLC Analysis analysis->hplc_analysis

Caption: Experimental workflow for the isolation and analysis of this compound.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

5.2.1. Inhibition of Melanogenesis

melanogenesis_pathway uvb UVB Radiation tyrosinase Tyrosinase uvb->tyrosinase activates sesamolin This compound sesamolin->uvb blocks sesamolin->tyrosinase inhibits expression trp1 TRP-1 sesamolin->trp1 inhibits expression trp2 TRP-2 sesamolin->trp2 inhibits expression melanin Melanin Production tyrosinase->melanin trp1->melanin trp2->melanin mapk_pathway hypoxia Hypoxia / Oxidative Stress ros ROS Production hypoxia->ros jnk JNK Phosphorylation ros->jnk activates p38 p38 MAPK Phosphorylation ros->p38 activates sesamolin This compound sesamolin->ros scavenges sesamolin->jnk inhibits sesamolin->p38 inhibits caspase3 Caspase-3 Activation jnk->caspase3 p38->caspase3 apoptosis Neuronal Apoptosis caspase3->apoptosis jak_stat_pathway il6 IL-6 jak2 p-JAK2 il6->jak2 activates sesamolin This compound sesamolin->jak2 inhibits stat3 p-STAT3 jak2->stat3 mmp MMP Expression stat3->mmp induces proliferation Cancer Cell Proliferation & Migration stat3->proliferation promotes mmp->proliferation

References

In Silico Docking Studies of (+)-Sesamolin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-Sesamolin, a prominent lignan from sesame seeds (Sesamum indicum), has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] Computational, or in silico, molecular docking has emerged as a powerful tool to elucidate the molecular mechanisms underlying these effects by predicting the binding interactions between this compound and its putative protein targets. This technical guide provides a comprehensive overview of in silico docking studies involving this compound, designed for researchers, scientists, and drug development professionals. It consolidates quantitative binding data, outlines detailed experimental protocols for molecular docking, and presents visual representations of relevant signaling pathways and a typical experimental workflow.

Introduction to this compound and In Silico Docking

This compound (C₂₀H₁₈O₇) is a furofuran lignan that, along with sesamin, constitutes a significant portion of the bioactive compounds in sesame oil.[2] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein. This approach accelerates the identification of potential drug leads and provides insights into their mechanism of action at a molecular level.

Quantitative Data: Binding Affinities of this compound with Target Proteins

The following table summarizes the reported binding affinities of this compound with various protein targets from several in silico docking studies. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more favorable binding.

Target ProteinProtein Data Bank (PDB) IDDocking SoftwareBinding Energy (kcal/mol)Potential Therapeutic AreaReference
SARS-CoV-2 Main Protease (Mpro)Not SpecifiedNot Specified-6.4Antiviral (COVID-19)[3]
MyosinNot SpecifiedNot Specified-6.2Food Science[4]
Cytochrome P450 46A1 (CYP46A1)Not SpecifiedNot SpecifiedNot Specified (Ki = 4.02 µM)Neurodegenerative Diseases

Note: The available literature does not always specify the PDB ID and the exact docking software used in all studies. Further research into the primary literature is recommended for more detailed information.

Experimental Protocols for In Silico Molecular Docking

This section outlines a generalized, step-by-step protocol for performing a molecular docking study of this compound with a target protein, based on common practices in the field.

Software and Resource Requirements
  • Molecular Visualization Software: PyMOL, UCSF Chimera, or BIOVIA Discovery Studio for protein and ligand visualization and preparation.

  • Molecular Docking Software: AutoDock Vina, AutoDock 4, or Schrödinger Maestro.

  • Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 101311) in SDF or MOL2 format.

  • Protein Structure: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).

Step-by-Step Docking Procedure
  • Protein Preparation:

    • Load the downloaded PDB file of the target protein into a molecular visualization tool.

    • Remove all non-essential molecules, including water molecules, co-factors (unless they are part of the active site), and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges in AutoDockTools).

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Load the 3D structure of this compound into the molecular modeling software.

    • Ensure the ligand has the correct protonation state at physiological pH.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligand in the required format (e.g., PDBQT for AutoDock Vina).

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the active site of the target protein.

    • The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • If the binding site is unknown, a "blind docking" approach can be used with a grid box that covers the entire protein surface.

  • Docking Simulation:

    • Configure the docking parameters in the software's input file. This includes specifying the prepared protein and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

    • The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.

    • Execute the docking simulation.

  • Post-Docking Analysis and Visualization:

    • Analyze the output files generated by the docking software. This will typically include the binding energy for each predicted pose.

    • The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the predicted binding poses of this compound within the active site of the target protein using molecular graphics software.

    • Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. Tools like LigPlot+ can be used for 2D visualization of these interactions.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for in silico drug discovery.

Experimental Workflow for In Silico Analysis of this compound

experimental_workflow cluster_0 Data Acquisition cluster_1 Preparation cluster_2 Docking Simulation cluster_3 Analysis ligand 1. This compound Structure (e.g., PubChem) prep_ligand 4. Ligand Preparation (Define rotatable bonds) ligand->prep_ligand protein 2. Target Protein Structure (e.g., PDB) prep_protein 3. Protein Preparation (Remove water, add hydrogens) protein->prep_protein grid 5. Grid Box Generation (Define active site) prep_protein->grid prep_ligand->grid docking 6. Molecular Docking (e.g., AutoDock Vina) grid->docking analysis 7. Post-Docking Analysis (Binding energy, interactions) docking->analysis visualization 8. Visualization (PyMOL, Discovery Studio) analysis->visualization

A typical workflow for in silico molecular docking studies.
Simplified MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Studies suggest that sesamolin can inhibit the phosphorylation of key proteins in this pathway, such as JNK and p38.

MAPK_pathway extracellular Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response sesamolin This compound sesamolin->mapk Inhibition

Inhibition of the MAPK signaling pathway by this compound.
Simplified JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is involved in immunity, cell proliferation, and apoptosis. Sesamolin has been shown to reduce the expression of phosphorylated JAK2 and STAT3.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK (e.g., JAK2) receptor->jak Activation stat STAT (e.g., STAT3) jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression (Proliferation, Inflammation) nucleus->gene_expression sesamolin This compound sesamolin->jak Inhibition sesamolin->stat Inhibition

Inhibition of the JAK-STAT signaling pathway by this compound.
Simplified Melanogenesis Signaling Pathway

This compound has been observed to inhibit melanogenesis by downregulating key enzymes such as tyrosinase, TRP-1, and TRP-2.

Melanogenesis_Pathway uv_radiation UV Radiation keratinocytes Keratinocytes uv_radiation->keratinocytes alpha_msh α-MSH keratinocytes->alpha_msh mc1r MC1R alpha_msh->mc1r ac Adenylate Cyclase mc1r->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf melanogenic_enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) mitf->melanogenic_enzymes melanin Melanin Synthesis melanogenic_enzymes->melanin sesamolin This compound sesamolin->melanogenic_enzymes Downregulation

References

Methodological & Application

Application Note: Quantification of (+)-Sesamolin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (+)-Sesamolin, a key bioactive lignan found in sesame (Sesamum indicum L.). The described reversed-phase HPLC method is sensitive, and specific, and provides a reliable tool for quality control, stability testing, and pharmacokinetic analysis in research and industrial settings. The protocol covers instrumentation, sample preparation from sesame oil, and method validation parameters.

Introduction

This compound is a major lignan present in sesame seeds and sesame oil, alongside sesamin.[1][2] These compounds are recognized for their significant physiological functions and antioxidant properties.[3] Accurate quantification of sesamolin is crucial for the standardization of sesame-based products, nutraceuticals, and for pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection is one of the most widely used techniques for the separation and quantification of these lignans due to its high sensitivity and accuracy.[3] This document provides a detailed protocol for a reversed-phase HPLC method for determining the concentration of this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Reagents:

    • This compound analytical standard (>95% purity)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • n-Hexane (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Analytical Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic Methanol:Water (70:30, v/v)[4]
Flow Rate 0.8 - 1.0 mL/min[4][5]
Column Temperature 30 °C[4]
Detection Wavelength 287 nm or 290 nm[4][5]
Injection Volume 10 - 20 µL[4][5][6]
Run Time Approximately 20-25 minutes[1][2][5]

Protocols

Preparation of Standard Solutions
  • Stock Solution (e.g., 500 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase (Methanol:Water, 70:30) to prepare a series of calibration standards. A suggested concentration range is 25 to 150 µg/mL.[6]

  • Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Sesame Oil)
  • Weighing: Accurately weigh approximately 0.2 g of the sesame oil sample into a 10 mL centrifuge tube.[4]

  • Extraction: Add 4 mL of methanol, vortex for 5 minutes, and sonicate for 5 minutes.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.[4]

  • Collection: Carefully transfer the supernatant (methanol extract) to a 10 mL volumetric flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) two more times, collecting the supernatant in the same volumetric flask.[4]

  • Final Volume: Adjust the final volume to 10 mL with methanol.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation and Performance

The described HPLC method has been validated for its performance and reliability. Key validation parameters are summarized below based on published data.

Linearity

The method demonstrates excellent linearity over the concentration range.

AnalyteConcentration RangeCorrelation Coefficient (R²)
This compound25 - 150 µg/mL> 0.99[6]
Limits of Detection and Quantification

The sensitivity of the method is suitable for detecting trace amounts of sesamolin.

ParameterValueReference
Limit of Quantification (LOQ) 150 µg/L (0.15 ng/µL)[1][2]
Accuracy and Precision

The method provides high accuracy and reproducibility.

ParameterValueReference
Recovery 97.3% - 99.3%[7]
Precision (RSD%) < 5.3%[8]

Results

Under the specified chromatographic conditions, this compound is well-separated from other lignans like sesamin. In a methanol:water (75:25) system, sesamolin typically elutes at approximately 6.5 minutes.[5] The exact retention time may vary depending on the specific column, system, and slight variations in the mobile phase composition. Quantification is performed by integrating the peak area of sesamolin in the sample chromatogram and calculating the concentration using the linear regression equation derived from the calibration curve.

Visualization of Workflows

The following diagrams illustrate the key workflows for this analysis.

G cluster_0 Standard Preparation cluster_1 Sample Preparation (Sesame Oil) cluster_2 Final Vials S1 Weigh this compound Standard S2 Dissolve in Methanol (Stock Solution) S1->S2 S3 Perform Serial Dilutions (Working Standards) S2->S3 S4 Filter (0.45 µm) S3->S4 FV1 Vial for Injection (Standard) S4->FV1 P1 Weigh Oil Sample P2 Add Methanol, Vortex, & Sonicate P1->P2 P3 Centrifuge to Separate P2->P3 P4 Collect Supernatant P3->P4 P5 Repeat Extraction (2x) P4->P5 P6 Combine Extracts & Adjust Volume P5->P6 P7 Filter (0.45 µm) P6->P7 FV2 Vial for Injection (Sample) P7->FV2

Caption: Workflow for Standard and Sample Preparation.

G cluster_0 HPLC Analysis cluster_1 Data Processing A1 Inject Standard Solutions A2 Acquire Chromatograms A1->A2 A3 Generate Calibration Curve (Peak Area vs. Concentration) A2->A3 D2 Calculate Concentration using Calibration Curve A3->D2 Use for Calculation A4 Inject Prepared Sample A5 Acquire Sample Chromatogram A4->A5 D1 Identify & Integrate This compound Peak A5->D1 D1->D2 D3 Report Final Result (e.g., mg/g of oil) D2->D3

Caption: HPLC Analysis and Data Quantification Workflow.

Conclusion

The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the quantification of this compound in sesame oil and other related matrices. The simple sample preparation and isocratic mobile phase allow for a straightforward and efficient analysis, making it highly suitable for routine quality control and research applications in the pharmaceutical and food science industries.

References

Application Notes and Protocols for the GC-MS Analysis of (+)-Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Sesamolin is a naturally occurring lignan found in sesame seeds and sesame oil, possessing various biological activities, including antioxidant and neuroprotective effects.[1] Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds like Sesamolin.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₁₈O₇[2]
Molecular Weight370.36 g/mol [2]
Chemical Structure1,3-Benzodioxole, 5-[4-(1,3-benzodioxol-5-yloxy)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1α,3aα,4α,6aα)]-
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents such as methanol, ethanol, and acetonitrile.

Experimental Protocols

1. Sample Preparation

The following protocols describe the extraction of this compound from sesame oil and serum samples, common matrices in which this analyte is of interest.

1.1. Extraction from Sesame Oil

This protocol is adapted from established methods for lignan extraction from sesame oil.

  • Materials:

    • Sesame oil sample

    • Methanol (HPLC grade)

    • n-Hexane (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

    • GC vials

  • Procedure:

    • Weigh 1 gram of the sesame oil sample into a 15 mL centrifuge tube.

    • Add 5 mL of n-hexane to the tube to dissolve the oil.

    • Add 5 mL of methanol, vortex vigorously for 2 minutes for liquid-liquid extraction of the lignans into the methanol phase.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower methanol layer containing the lignans into a clean tube.

    • Repeat the extraction of the n-hexane layer with an additional 5 mL of methanol to ensure complete recovery.

    • Combine the methanol extracts.

    • Evaporate the methanol to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., 1 mL of ethyl acetate).

    • Transfer the reconstituted sample to a GC vial for analysis.

1.2. Extraction from Serum

This protocol is a general procedure for the extraction of lignans from biological fluids.

  • Materials:

    • Serum sample

    • Ethyl acetate or n-hexane (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • Nitrogen stream evaporator

    • GC vials

  • Procedure:

    • Pipette 1 mL of the serum sample into a 15 mL centrifuge tube.

    • Add 5 mL of ethyl acetate or n-hexane.

    • Vortex vigorously for 2 minutes to extract the analytes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction process with an additional 5 mL of the organic solvent.

    • Combine the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

    • Transfer the reconstituted sample to a GC vial with a micro-insert.

2. GC-MS Analysis Protocol

The following GC-MS parameters are recommended for the analysis of this compound. These are based on typical conditions for lignan analysis and may require optimization for specific instrumentation.

Parameter Recommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 180°C, hold for 2 minutesRamp: 10°C/min to 300°C, hold for 10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

AnalyteRetention Time (min)Key Diagnostic Ions (m/z)
This compound~17-20 (dependent on exact GC conditions)370 (M+), 233, 203, 161, 149, 135

Note: The retention time is an estimate and should be confirmed by running a standard under the specified conditions. The key diagnostic ions are predicted based on the structure of Sesamolin and fragmentation patterns of similar lignans.

Predicted Mass Fragmentation of this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 370. The fragmentation pattern is likely to be dominated by cleavage of the bonds linking the two furan rings and the methylenedioxy-phenyl groups. Key expected fragments include:

  • m/z 233: Resulting from the cleavage of the bond between the two aromatic rings.

  • m/z 203: Further fragmentation of the m/z 233 ion.

  • m/z 161, 149, 135: Ions corresponding to the sesamol moiety and its fragments.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

G Experimental Workflow for GC-MS Analysis of this compound cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample (Sesame Oil/Serum) Sample (Sesame Oil/Serum) Extraction Extraction Sample (Sesame Oil/Serum)->Extraction Solvent Evaporation Solvent Evaporation Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Separation Injection->Separation GC Ionization & Fragmentation Ionization & Fragmentation Separation->Ionization & Fragmentation MS Detection Detection Ionization & Fragmentation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting G Logical Relationship of GC-MS Components cluster_0 Gas Chromatograph cluster_1 Mass Spectrometer Injector Injector GC Column GC Column Injector->GC Column Introduces Sample Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Separates Analytes Detector Detector Mass Spectrometer->Detector Ionizes, Fragments, and Sorts Ions Data System Data System Detector->Data System Records Ion Signal

References

Application Notes and Protocols: Supercritical Fluid Extraction of (+)-Sesamolin from Sesame Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of (+)-sesamolin from sesame seeds (Sesamum indicum L.) using supercritical fluid extraction (SFE) with carbon dioxide (CO₂). It covers optimal extraction parameters, quantitative analysis, and potential applications of sesamolin in drug development.

Introduction to this compound

This compound is one of the major lignans found in sesame seeds and their oil, alongside sesamin and sesamol.[1][2] These compounds are recognized for their significant biological activities, contributing to the high oxidative stability of sesame oil.[3] Sesamolin itself has demonstrated a range of pharmacological properties, including neuroprotective, antioxidant, and anticancer effects.[4][5] Supercritical fluid extraction (SFE) is a green technology that offers a sustainable and efficient method for isolating these bioactive compounds at low temperatures, preserving their bioactivity.[1][2]

Supercritical Fluid Extraction (SFE) of this compound

SFE utilizing supercritical CO₂ (SC-CO₂) is an advanced technique for extracting bioactive compounds. The fluid's properties, which are intermediate between a gas and a liquid, can be manipulated by changing pressure and temperature. For polar compounds like lignans, the addition of a co-solvent such as ethanol is crucial to enhance the polarity and density of the SC-CO₂, thereby improving extraction efficiency.[6][7]

Experimental Workflow for SFE of this compound

The overall process involves preparing the sesame seeds, performing the supercritical fluid extraction, and subsequently analyzing the extract to quantify the this compound content.

Caption: Workflow from raw sesame seeds to purified this compound.

Detailed SFE Protocol

This protocol is based on optimized conditions reported for maximizing lignan yield from sesame meal.[6][7][8]

Materials and Equipment:

  • Sesame seeds or defatted sesame meal

  • Grinder

  • Supercritical Fluid Extraction System

  • High-pressure CO₂ source (food grade)

  • Ethanol (as co-solvent)

  • Collection vials

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation:

    • Grind sesame seeds to a consistent particle size (e.g., 300–600 μm).[9] If using sesame meal (a by-product of oil pressing), ensure it is dry and free-flowing.

  • SFE System Setup:

    • Load the ground sesame material into the extraction vessel of the SFE system.

    • Calculate the required amount of ethanol to be used as a co-solvent. A concentration of 10 mol% ethanol has been identified as optimal.[6][7][8]

    • If the system allows, pre-mix the co-solvent with the CO₂ stream in a stirred mixing chamber.[6]

  • Extraction Process:

    • Pressurize the system with high-pressure CO₂ to the desired supercritical state.

    • Set the extraction parameters. Optimal conditions for yielding the highest amount of sesamolin and other lignans have been reported as:

      • Pressure: 4000 psi (approximately 276 bar).[6][7][8]

      • Temperature: 50 °C.[6][7][8]

      • Co-solvent: 10 mol% ethanol.[6][7][8]

    • Allow the system to equilibrate for approximately 30 minutes before starting the dynamic extraction phase.[6]

    • Begin the dynamic extraction, flowing the SC-CO₂ and ethanol mixture through the sample bed.

  • Collection:

    • The extract is collected downstream after the pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • Collect the extract in vials for subsequent analysis.

Quantitative Data and Analysis

The efficiency of SFE is highly dependent on the operational parameters. The following tables summarize the impact of pressure, temperature, and co-solvent concentration on lignan extraction.

Table 1: Effect of SFE Parameters on Lignan Yield
ParameterConditionEffect on Lignan YieldReference
Pressure Increasing from 2000 to 4000 psiYield of sesamin and sesamolin increases significantly. Higher pressures enhance the solvating power of SC-CO₂.[6][8]
Temperature 40 °C, 50 °C, 60 °CHigher temperatures can increase the solubility of solutes. However, an optimal temperature of 50°C was found for maximizing lignan yield.[6][7]
Co-solvent Increasing ethanol from 2 to 10 mol%Significantly improves the extraction efficiency of polar lignans like sesamolin. Yield does not significantly improve beyond 10 mol%.[6][7]
Table 2: Optimal Conditions for Supercritical Fluid Extraction
ParameterOptimal Value
Pressure4000 psi (27.6 MPa)
Temperature50 °C
Co-solvent10 mol% Ethanol
Reference: [6][7][8]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in the extract is typically performed using HPLC.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Waters Radial-Pak, 80 x 100 mm).[10]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80% or 90% methanol).[10]

  • Flow Rate: 1.0 - 2.0 mL/min.[10]

  • Detection: UV detector at 280 nm or 288 nm.[10][11]

  • Retention Time: The retention time for sesamolin will vary based on exact conditions but is typically distinct from sesamin.[10]

Applications for Drug Development Professionals

This compound possesses several pharmacological activities that make it a compound of interest for drug development.

Pharmacological Activities
  • Neuroprotection: Sesamolin exhibits neuroprotective effects against oxidative stress and hypoxia-induced damage in neuronal cells by reducing reactive oxygen species (ROS) and inhibiting apoptosis.[4][5][12]

  • Anticancer Activity: It has demonstrated antiproliferative and anti-migration effects in human colon cancer cells and can stimulate immune cells to enhance their cytolytic activity against lymphoma cells.[4][5]

  • Anti-inflammatory and Antioxidant: Like other sesame lignans, sesamolin contributes to antioxidant activity.[4] It has also shown moderate activity in inhibiting collagenase, an enzyme involved in tissue degradation.[11]

  • CYP46A1 Inhibition: Sesamolin is a potent inhibitor of human cytochrome P450 46A1, an enzyme involved in cholesterol metabolism in the brain.[12] This suggests potential applications in treating excitatory neurotoxicity.[12]

Mechanism of Action: Neuroprotection via Oxidative Stress Reduction

One of the key mechanisms for sesamolin's neuroprotective activity is its ability to counteract oxidative stress. In conditions like hypoxia or ischemia, an overproduction of ROS can lead to cellular damage and apoptosis (programmed cell death). Sesamolin intervenes in this process.

G A Cellular Stress (e.g., Hypoxia) B Increased Reactive Oxygen Species (ROS) A->B leads to C Oxidative Damage & Apoptosis B->C causes D Neuronal Cell Death C->D results in E This compound E->B Inhibits

References

Application Note and Protocol for the Isolation of (+)-Sesamolin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sesamolin is a bioactive lignan found in sesame seeds (Sesamum indicum) and sesame oil, exhibiting a range of pharmacological activities. Its purification is crucial for further research into its therapeutic potential. This document provides a detailed protocol for the isolation of this compound using centrifugal partition chromatography (CPC), a liquid-liquid column chromatography technique. Additionally, a summary of other reported column chromatography methods is included for comparison.

Quantitative Data Summary

The following table summarizes the performance of various methods reported for the isolation of this compound.

Isolation MethodStationary/Mobile Phase or Solvent SystemPurity AchievedYield/RecoveryReference
Centrifugal Partition Chromatography (CPC) Biphasic system: n-Hexane/Ethyl Acetate/Ethanol/Water (2:3:3:2 v/v/v/v)>95%87.7% recovery[1]
Silica Gel Column Chromatography followed by semi-preparative HPLC Not specified in detail>97%Low[2]
Counter-Current Chromatography (CCC) Petroleum ether/Ethyl acetate/Methanol/Water (1:0.4:1:0.5 v/v)98%64% recovery[2]
Semi-preparative RP-18 HPLC Mobile phase: Methanol/Water (70:30 v/v)>99%Not specified[3]
Crystallization Not specified in detail94.4%54% yield[2]

Experimental Workflow for this compound Isolation using CPC

G cluster_0 Sample Preparation cluster_1 Centrifugal Partition Chromatography (CPC) cluster_2 Analysis and Purification start Start: Sesame Oil Extract dissolve Dissolve Extract in Biphasic Solvent System start->dissolve load Inject Sample into CPC Column dissolve->load elute Elute with Mobile Phase (Aqueous Phase) load->elute extrude Extrude Stationary Phase (Organic Phase) elute->extrude collect Collect Fractions extrude->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool this compound Containing Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified this compound (>95%) evaporate->end

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation of this compound using Centrifugal Partition Chromatography (CPC)

This protocol is based on a method that yields high-purity this compound.[1][4]

Materials and Reagents
  • Crude sesame oil extract

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Solvents for TLC or HPLC analysis (e.g., methanol, acetonitrile)

Equipment
  • Centrifugal Partition Chromatograph (CPC) system (e.g., semi-preparative FCPC200® or preparative FCPC1000®)

  • HPLC system with a UV detector for analysis

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Fraction collector

  • Glassware (beakers, flasks, separatory funnel)

Preparation of the Biphasic Solvent System
  • Prepare a mixture of n-Hexane, Ethyl Acetate, Ethanol, and Water in a volume ratio of 2:3:3:2.

  • Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate.

  • The upper, less polar phase will serve as the stationary phase, and the lower, more polar phase will be the mobile phase.

Semi-Preparative CPC Procedure

This procedure is suitable for smaller sample loads (e.g., ~110 mg of crude extract).

  • Column Preparation:

    • Fill the CPC column with the stationary phase (upper organic phase).

    • Set the rotation speed to approximately 900 rpm.

  • Equilibration:

    • Pump the mobile phase (lower aqueous phase) through the column at a flow rate of 5 ml/min in the descending mode.

    • Continue until the system is equilibrated and the stationary phase retention is stable (e.g., Sf value of 52.5%).

  • Sample Injection:

    • Dissolve approximately 110 mg of the crude sesame oil extract in 10 ml of the biphasic solvent system.

    • Inject the sample into the column.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at 5 ml/min for approximately 350 ml.

    • Monitor the eluent using a UV detector at wavelengths of 255, 275, 280, and 320 nm.

    • Collect fractions of 10 ml automatically.

  • Extrusion:

    • After the elution step, stop the mobile phase flow and pump approximately 200 ml of the stationary phase through the column to extrude the remaining contents.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC or HPLC to identify those containing this compound.

    • Pool the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified this compound.

Preparative CPC Scale-Up Procedure

This procedure is for larger sample loads (e.g., ~900 mg of crude extract).

  • Column Preparation and Equilibration:

    • Follow the same procedure as the semi-preparative method, adjusting volumes for the larger column.

  • Sample Injection:

    • Dissolve approximately 900 mg of the crude extract in a mixture of the upper and lower phases (e.g., 7:3 ratio).

    • Inject the sample via a larger injection loop (e.g., 30 ml).

  • Elution and Fraction Collection:

    • Set the rotation speed to 750 rpm and the mobile phase flow rate to 15 ml/min.

    • Elute with approximately 1600 ml of the mobile phase.

    • Collect fractions of 20 ml.

  • Extrusion:

    • Extrude the column contents with approximately 1000 ml of the stationary phase.

  • Fraction Analysis and Solvent Removal:

    • Follow the same procedure as the semi-preparative method to identify and pool the relevant fractions and obtain the purified compound.

Alternative Column Chromatography Methods

While CPC offers an efficient method, other column chromatography techniques have also been employed for the isolation of this compound:

  • Classical Column Chromatography: This method often involves using alumina or silica gel as the stationary phase.[3][4] For instance, a protocol using an alumina column with petroleum ether as the mobile phase has been reported to collect furofuran lignans, which are then further purified by semi-preparative HPLC.[3]

  • Supercritical Fluid-Simulated Moving Bed (SF-SMB) Chromatography: This technique utilizes supercritical carbon dioxide as a mobile phase and has been used to separate sesamin and sesamolin from a crude lignan mixture.[5]

  • High-Speed Counter-Current Chromatography (HSCCC): Similar to CPC, HSCCC is a liquid-liquid chromatography technique. A solvent system of hexane/ethyl acetate/methanol/water (7:3:7:3) has been used to obtain pure sesamin and sesamolin.[6]

Conclusion

The detailed protocol for Centrifugal Partition Chromatography provides a robust and scalable method for the isolation of high-purity this compound from sesame oil extract. The choice of isolation method will depend on the available equipment, the required purity, and the desired scale of purification. The quantitative data presented allows for an informed decision based on the comparative performance of different techniques.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of (+)-Sesamolin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (+)-sesamolin derivatives and the subsequent evaluation of their structure-activity relationships (SAR), with a primary focus on their antioxidant and neuroprotective properties. Detailed protocols for key experiments are provided to facilitate the practical application of these methodologies in a research setting.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring lignan found in sesame seeds and sesame oil. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The modification of the this compound scaffold presents a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, as they provide insights into the molecular features responsible for the biological activity of these compounds, thereby guiding the design of more effective derivatives.[3]

Synthesis of this compound Derivatives

While the direct chemical synthesis of a wide range of this compound derivatives is not extensively documented in publicly available literature, synthetic strategies can be adapted from the synthesis of structurally related lignans, such as sesamin and the more readily available precursor, sesamol. The following protocols are proposed based on established synthetic methodologies for sesamol derivatives, which can be adapted for the modification of a this compound core, assuming its successful isolation or synthesis.[4][5]

General Experimental Workflow for Derivative Synthesis

The synthesis of this compound derivatives can be conceptualized as a multi-step process, beginning with the isolation of the parent compound or a suitable precursor, followed by chemical modification and purification.

G cluster_0 Starting Material cluster_1 Chemical Modification cluster_2 Purification and Characterization cluster_3 Final Product start This compound Isolation/ Synthesis modification Introduction of Functional Groups (e.g., Aminomethylation, Alkylation) start->modification Reaction purification Chromatography (e.g., Column, HPLC) modification->purification Work-up characterization Spectroscopic Analysis (e.g., NMR, MS) purification->characterization Analysis product This compound Derivative characterization->product Confirmation

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Aminomethylation of a Phenolic Precursor (Adapted from Sesamol Chemistry)

This protocol describes the Mannich reaction, a classic method for introducing aminomethyl groups onto a phenolic ring, which is anticipated to enhance the biological activity of the resulting derivatives.[4]

Materials:

  • Sesamol (or a hydroxylated this compound derivative)

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) in ethanol.

  • To this solution, add the secondary amine (1.2 equivalents) and formaldehyde solution (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid and then basify with a dilute solution of sodium hydroxide until a pH of 8-9 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure aminomethylated derivative.

Protocol 2: O-Alkylation of a Phenolic Precursor (Adapted from Sesamol Chemistry)

Alkylation of the phenolic hydroxyl group can modulate the lipophilicity and, consequently, the biological activity of the parent compound.[6]

Materials:

  • Sesamol (or a hydroxylated this compound derivative)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate

  • Acetone

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the phenolic starting material (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and the alkyl halide (1.2 equivalents).

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the desired O-alkylated derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives should be subjected to a battery of biological assays to determine their SAR. Key activities to investigate include antioxidant capacity and neuroprotective effects.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • In a 96-well plate, add 100 µL of each concentration of the test compounds and the positive control to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) for each compound by plotting the percentage of scavenging activity against the concentration.

Data Presentation: Antioxidant and Biological Activities

Quantitative data from SAR studies should be summarized in a clear and structured format to facilitate comparison between the parent compound and its derivatives.

Table 1: In Vitro Antioxidant and Biological Activity of Sesamolin and Related Lignans

CompoundDPPH Radical Scavenging (IC50, µM)Inhibition of CYP46A1 (IC50, µM)[3]
This compound-3.34[3]
Sesamin-6.016[3]
Sesamol-21.3[3]

Table 2: Neuroprotective Effects of Sesamin and Sesamolin

TreatmentInfarct Size Reduction (%)
Sesamin~50
Sesamin and Sesamolin mixture~50[7]

Note: This data suggests that both sesamin and sesamolin contribute to neuroprotection against cerebral ischemia.

Signaling Pathway Analysis

This compound and its derivatives are known to exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

MAPK Signaling Pathway in Neuroprotection

Sesamolin has been shown to provide neuroprotection by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated in response to cellular stress and can lead to apoptosis.

G cluster_0 Cellular Stress cluster_1 MAPK Cascade cluster_2 Apoptosis stress Oxidative Stress (e.g., H₂O₂) p38 p38 stress->p38 JNK JNK stress->JNK ERK ERK stress->ERK apoptosis Apoptosis p38->apoptosis JNK->apoptosis ERK->apoptosis sesamolin This compound Derivatives sesamolin->p38 Inhibits sesamolin->JNK Inhibits sesamolin->ERK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Conclusion and Future Directions

The synthesis and evaluation of this compound derivatives hold significant promise for the discovery of novel therapeutic agents. The protocols and data presented herein provide a framework for researchers to embark on SAR studies of this important class of natural products. Future research should focus on the synthesis of a diverse library of this compound analogues and their comprehensive biological evaluation to elucidate a more detailed understanding of their SAR. This will undoubtedly pave the way for the development of potent and selective drug candidates for the treatment of diseases associated with oxidative stress and neuroinflammation.

References

Application Notes & Protocols: (+)-Sesamolin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Sesamolin is a major lignan found in sesame seeds (Sesamum indicum) and sesame oil, alongside sesamin. As a reference standard, this compound is crucial for the accurate quantification and authentication of sesame-based products and for investigating its diverse biological activities. These activities include neuroprotective, antioxidant, and anti-melanogenesis effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis.

Quantification of this compound in Phytochemical Matrices

Accurate quantification of this compound is essential for quality control and standardization of products containing sesame. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of lignans like this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterReported Values
Linearity Range 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Data not available for a specific this compound method. General LOD for lignans is up to 0.43 µg/mL.
Limit of Quantification (LOQ) 150 µg/L
Recovery 92 - 94%
Experimental Protocol: HPLC Quantification of this compound

Objective: To quantify the amount of this compound in a sesame oil sample.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, n-hexane, and water

  • Sesame oil sample

  • 0.45 µm syringe filters

  • HPLC system with a UV or DAD detector

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 25 to 150 µg/mL by serial dilution with methanol.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the sesame oil sample into a 10 mL volumetric flask.

    • Dissolve the sample in n-hexane and make up to the mark.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Methanol:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 287 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare this compound Standard Solutions HPLC HPLC System (C18, Methanol:Water, 287 nm) Standard_Prep->HPLC Inject Standards Sample_Prep Prepare Sesame Oil Sample Sample_Prep->HPLC Inject Sample Calibration Construct Calibration Curve HPLC->Calibration Generate Data Quantification Quantify this compound in Sample HPLC->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and cost-effective alternative to HPLC for the determination of lignans.[2]

Table 2: HPTLC Method Validation Parameters for this compound Quantification

ParameterReported Values
Correlation Coefficient (Pearson's) > 0.98
Linearity Range Data not available for a specific this compound method.
Limit of Detection (LOD) Data not available for a specific this compound method.
Limit of Quantification (LOQ) Data not available for a specific this compound method.
Recovery Data not available for a specific this compound method.
Experimental Protocol: HPTLC Quantification of this compound

Objective: To quantify the amount of this compound in a sesame seed extract.

Materials:

  • This compound reference standard

  • HPTLC-grade toluene, ethyl acetate, and methanol

  • Sesame seed extract

  • HPTLC silica gel 60 F254 plates

  • HPTLC system with a densitometric scanner

Procedure:

  • Standard and Sample Application:

    • Prepare standard solutions of this compound in methanol.

    • Dissolve the sesame seed extract in methanol.

    • Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Chromatogram Development:

    • Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Mobile Phase: Toluene:Ethyl Acetate (9:1, v/v).

    • Allow the solvent front to migrate a defined distance (e.g., 80 mm).

  • Densitometric Analysis:

    • Dry the plate after development.

    • Scan the plate using a densitometer at a wavelength of 287 nm.

    • Record the peak areas and calculate the amount of this compound in the sample by comparison with the standards.

Biological Activity Assessment

This compound exhibits several biological activities. Protocols for assessing its antioxidant potential are provided below.

Antioxidant Activity Assays

The antioxidant activity of this compound can be evaluated using various in vitro assays, such as the DPPH and ABTS radical scavenging assays. It is important to note that this compound generally shows weaker in vitro antioxidant activity compared to its metabolite, sesamol, and its low aqueous solubility can pose challenges in these assays.[1]

Table 3: Antioxidant Activity of this compound

AssayParameterReported Values
DPPH Radical Scavenging IC50Not widely reported due to low activity and solubility issues.
ABTS Radical Scavenging IC50Not widely reported.
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound reference standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in methanol.

  • Assay:

    • In a 96-well plate, add a defined volume of the this compound solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Use methanol as a blank and a DPPH solution without the sample as a control.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Experimental Protocol: ABTS Radical Scavenging Assay

Objective: To assess the radical scavenging capacity of this compound.

Materials:

  • This compound reference standard

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or buffer solution

  • 96-well microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the this compound solution to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways related to its biological activities.

Anti-Melanogenesis Signaling Pathway

This compound inhibits melanin synthesis by downregulating the expression of key melanogenic enzymes.[3]

Diagram of the Anti-Melanogenesis Pathway of this compound

Anti_Melanogenesis Sesamolin This compound Tyrosinase Tyrosinase Sesamolin->Tyrosinase Inhibits Expression TRP1 TRP-1 Sesamolin->TRP1 Inhibits Expression TRP2 TRP-2 Sesamolin->TRP2 Inhibits Expression Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: this compound's inhibition of melanin synthesis.

Neuroprotective Signaling Pathway

This compound exerts neuroprotective effects by reducing reactive oxygen species (ROS) and inhibiting the phosphorylation of key stress-activated protein kinases.[3]

Diagram of the Neuroprotective Pathway of this compound

Neuroprotection Sesamolin This compound ROS Reactive Oxygen Species (ROS) Sesamolin->ROS Reduces JNK p-JNK Sesamolin->JNK Inhibits Phosphorylation p38 p-p38 MAPK Sesamolin->p38 Inhibits Phosphorylation ROS->JNK ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Neuroprotective mechanism of this compound.

This compound serves as an indispensable reference standard for the quality control of sesame products and for the exploration of its therapeutic potential. The detailed protocols and data presented in these application notes provide a framework for researchers to accurately quantify this compound and investigate its biological effects. Further research is warranted to fully elucidate its mechanisms of action and to establish a more comprehensive set of validated analytical parameters.

References

Application Notes and Protocols for Evaluating (+)-Sesamolin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (+)-Sesamolin, a lignan found in sesame seeds, using common cell-based assays. Detailed protocols for key experiments are included, along with data presentation guidelines and visualizations of implicated signaling pathways.

Introduction to this compound and its Cytotoxic Potential

This compound (C₂₀H₁₈O₇) is a natural compound that has demonstrated a range of biological activities, including neuroprotective and anticancer effects.[1] Research indicates that sesamolin can inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death.[2][3] Its cytotoxic mechanisms appear to involve the modulation of key cellular signaling pathways, making it a compound of interest for cancer research and drug development. Understanding the specifics of its cytotoxic activity is crucial for evaluating its therapeutic potential.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic effects of this compound vary depending on the cell line, concentration, and incubation time. The following table summarizes available quantitative and descriptive data from published studies. It is important to note that the low aqueous solubility of sesamolin can be a limiting factor in determining its IC50 value in some experimental setups.[2][4]

Cell LineAssayConcentration/DosageIncubation TimeObserved EffectCitation
Human Lymphoid Leukemia (Molt 4B)Apoptosis Assay90 µM3 daysIC90; Induction of apoptotic bodies and DNA fragmentation.[1]
Human Leukemia (HL-60)Growth Inhibition60-100 µg/mLNot SpecifiedCytostatic (inhibition of cell growth).[5]
Human Leukemia (HL-60)Growth Inhibition>200 µg/mLNot SpecifiedCytocidal (cell killing).[5]
Human Colon Cancer (HCT116)MTT AssayNot SpecifiedTime-dependentSignificant inhibition of proliferation.[4]
Human Melanoma (SK-MEL-2)Cell Viability50-100 µMNot SpecifiedLow reduction in cell viability; IC50 not determined due to low solubility.[4]
Burkitt's Lymphoma (Raji) & NK CellsCytotoxicity Assay20-40 µg/mLNot SpecifiedIncreased cytolytic activity of NK cells against Raji cells.[1]
Murine Microglial (BV-2)LDH Assay50 µM1 hour (hypoxia)Decreased LDH release by 24%, indicating neuroprotection.[1]

Key Cell-Based Assays for Cytotoxicity Evaluation

A multi-faceted approach using a combination of assays is recommended to comprehensively evaluate the cytotoxic effects of this compound.

  • MTT Assay: To assess cell viability and metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and cytotoxicity.

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest sesamolin concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[3]

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium (low serum is recommended to reduce background)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)

  • Lysis buffer (often included in the kit, e.g., 10% Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired time points at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase-3/7 Apoptosis Assay

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer or fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type.

  • Incubation: Incubate the plate for the desired time points at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as relative luminescence/fluorescence units (RLU/RFU) or as a fold change compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in this compound Cytotoxicity

Studies suggest that this compound exerts its cytotoxic effects by modulating specific signaling pathways. Below are diagrams representing the key pathways involved.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation Sesamolin This compound pJAK2 p-JAK2 Sesamolin->pJAK2 Inhibition JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Transcription Transcription pSTAT3_dimer->Transcription Translocation TargetGenes Target Genes (e.g., MMPs, Bcl-2) Transcription->TargetGenes Activation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

Caption: JAK2/STAT3 signaling pathway inhibited by this compound.

MAPK_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade Sesamolin This compound MAPKKK MAPKKK (e.g., ASK1) Sesamolin->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Bax Bax MAPK->Bax Activation Bcl2 Bcl-2 MAPK->Bcl2 Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Bax->Mito Disruption Bcl2->Mito Stabilization CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: MAPK signaling pathway leading to apoptosis induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytotoxicity of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (Select appropriate cell lines) CompoundPrep 2. This compound Preparation (Stock solution and serial dilutions) CellCulture->CompoundPrep Plating 3. Cell Seeding (96-well plates) CompoundPrep->Plating Treatment 4. Compound Incubation (24, 48, 72 hours) Plating->Treatment MTT 5a. MTT Assay (Cell Viability) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data 6. Data Acquisition (Absorbance/Luminescence) MTT->Data LDH->Data Caspase->Data Analysis 7. Calculation (% Viability, % Cytotoxicity, Fold Change) Data->Analysis Conclusion 8. Conclusion (Determine IC50, mechanism of action) Analysis->Conclusion

Caption: General workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (+)-Sesamolin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design to test the efficacy of (+)-Sesamolin, a lignan found in sesame seeds, using rodent models. The protocols outlined below are designed to investigate its potential therapeutic benefits in conditions associated with oxidative stress, neurodegeneration, and metabolic disorders.

Introduction to this compound

This compound is a naturally occurring lignan from sesame seeds and sesame oil.[1][2][3][4] Preclinical studies have suggested that sesamolin possesses a range of pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][5][6][7][8] It has been shown to reduce reactive oxygen species (ROS) and inhibit apoptosis in neuronal cells, suggesting its potential in mitigating neurodegenerative processes.[1][6][7] Furthermore, in vivo studies have demonstrated its ability to inhibit lipid peroxidation in the liver and kidneys of rats and to reduce infarct size in gerbil models of cerebral ischemia.[5][9][10] Sesamolin's metabolic effects include influencing hepatic fatty acid metabolism.[11][12][13] These diverse biological activities make this compound a promising candidate for further preclinical investigation.

General Experimental Design Considerations

A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. The following are key considerations for designing studies to evaluate the efficacy of this compound.

2.1. Animal Models

The choice of animal model should align with the specific therapeutic area of interest. Based on the known activities of this compound, the following rodent models are recommended:

  • Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in rats or gerbils to model ischemic stroke.[14][15][16]

  • Oxidative Stress: Carbon tetrachloride (CCl4)-induced oxidative stress in rats to assess hepatoprotective and systemic antioxidant effects.[17][18][19]

  • Metabolic Disorders: High-fat diet (HFD)-induced obesity in mice to investigate effects on metabolic parameters.[9][20][21][22]

2.2. This compound Formulation and Administration

Due to its limited aqueous solubility, proper formulation is critical for bioavailability.[1][2][3][4] this compound can be dissolved in a vehicle such as corn oil or a solution containing a small percentage of a surfactant like Tween 80. Administration is typically performed via oral gavage.

2.3. Dosing

Dose-ranging studies should be conducted to determine the optimal therapeutic dose. Previous studies have used doses in the range of 20 mg/kg/day orally in gerbils for neuroprotection studies and dietary administration of 0.6 to 2 g/kg in rats for metabolic studies.[1][11][12][13]

2.4. Control Groups

Appropriate control groups are essential for data interpretation:

  • Vehicle Control: Receives the same formulation vehicle without this compound.

  • Sham Control (for surgical models): Undergoes the surgical procedure without the induction of pathology (e.g., MCAO).

  • Positive Control: A known effective drug for the specific condition can be included for comparison.

2.5. Blinding and Randomization

To minimize bias, experiments should be conducted in a blinded manner, where the investigators assessing the outcomes are unaware of the treatment assignments.[23] Animals should be randomly assigned to treatment groups.

Experimental Protocols

The following are detailed protocols for the recommended in vivo models and subsequent analyses.

3.1. Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in gerbils.

Experimental Workflow

MCAO_Workflow cluster_pre Pre-Treatment cluster_surg Surgical Procedure cluster_post Post-Operative Assessment acclimatization Acclimatization (7 days) randomization Randomization into Groups acclimatization->randomization pretreatment This compound or Vehicle Administration (e.g., 4 days prior) randomization->pretreatment anesthesia Anesthesia pretreatment->anesthesia mcao MCAO Induction anesthesia->mcao reperfusion Reperfusion (if applicable) mcao->reperfusion behavioral Neurological Deficit Scoring (24h) reperfusion->behavioral sacrifice Euthanasia & Tissue Collection behavioral->sacrifice analysis Histological & Biochemical Analysis sacrifice->analysis CCl4_Workflow cluster_pre Pre-Treatment cluster_induce Induction cluster_assess Assessment acclimatization Acclimatization (7 days) randomization Randomization into Groups acclimatization->randomization sesamolin_admin This compound or Vehicle Administration (e.g., 7 days) randomization->sesamolin_admin ccl4_admin CCl4 Administration (i.p.) sesamolin_admin->ccl4_admin sacrifice Euthanasia & Tissue Collection (24h post-CCl4) ccl4_admin->sacrifice biochem Biochemical Assays (Liver & Blood) sacrifice->biochem histo Histopathological Analysis (Liver) sacrifice->histo HFD_Workflow cluster_pre Induction Phase cluster_treat Treatment Phase cluster_assess Assessment acclimatization Acclimatization (7 days) diet HFD or Control Diet (e.g., 12 weeks) acclimatization->diet treatment This compound or Vehicle Administration (e.g., 4 weeks) diet->treatment monitoring Weekly Body Weight & Food Intake treatment->monitoring gtt Glucose Tolerance Test monitoring->gtt itt Insulin Tolerance Test gtt->itt sacrifice Euthanasia & Tissue Collection itt->sacrifice analysis Biochemical & Gene Expression Analysis sacrifice->analysis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sesamolin This compound Keap1_Nrf2 Keap1 Nrf2 Sesamolin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., from CCl4) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Transcription GCLC GCLC ARE->GCLC Transcription NQO1 NQO1 ARE->NQO1 Transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes HO1->Antioxidant_Enzymes GCLC->Antioxidant_Enzymes NQO1->Antioxidant_Enzymes

References

Application Notes and Protocols for the Formulation of (+)-Sesamolin to Enhance Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sesamolin, a key lignan found in sesame seeds and sesame oil, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, its therapeutic potential is significantly hampered by its poor aqueous solubility, which leads to low and variable oral bioavailability. Studies in rats have shown that less than 25% of ingested sesamolin is absorbed, with only trace amounts detected in plasma[1]. This poor absorption profile necessitates the development of advanced formulation strategies to enhance its systemic exposure and unlock its full therapeutic promise.

These application notes provide a comprehensive overview of formulation strategies, detailed experimental protocols, and relevant biological pathways to guide researchers in the development of bioavailable this compound formulations.

Formulation Strategies for Improved Bioavailability

Several formulation strategies can be employed to overcome the poor solubility of this compound. The most promising approaches for this lipophilic compound fall under the categories of lipid-based and amorphous solid dispersion systems.

  • Lipid-Based Formulations: These formulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), encapsulate the lipophilic drug in a lipidic matrix, facilitating its dissolution in the gastrointestinal tract and absorption through the lymphatic system.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ formation of a nanoemulsion presents the drug in a solubilized state with a large surface area for absorption.

  • Solid Dispersions: In this approach, the drug is dispersed at a molecular level in a hydrophilic carrier. This creates an amorphous solid, which has a higher apparent solubility and dissolution rate compared to the crystalline form of the drug.

Data Presentation: Comparative Pharmacokinetics

While specific pharmacokinetic data for formulated this compound is limited, studies on the structurally similar lignan, sesamin, provide a strong rationale for the potential of formulation to enhance bioavailability. The following table summarizes the pharmacokinetic parameters of a sesamin suspension versus a Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation in rats, illustrating the expected magnitude of improvement for this compound[2].

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)Relative Bioavailability Increase
Sesamin Suspension25.6 ± 3.92.0131.9 ± 26.00.3-
Sesamin-SNEDDS231.2 ± 15.31.01697.9 ± 624.74.4~12.9-fold

Data presented is for sesamin, a structurally related lignan, and is intended to be illustrative of the potential for bioavailability enhancement of this compound through SNEDDS formulation[2].

Experimental Protocols

Formulation Protocols

This protocol is adapted from a method for preparing sesamol-loaded SLNs and can be optimized for this compound[3].

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

This protocol is based on a successful formulation for sesamin and can be adapted for this compound[2][4].

Materials:

  • This compound

  • Oil (e.g., Glyceryl trioctanoate, Sesame oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, Polyethylene glycol 400)

Procedure:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-nanoemulsifying region for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound and vortex until a clear and homogenous solution is formed.

  • Self-Emulsification Assessment: Add a small aliquot of the SNEDDS formulation to a specified volume of purified water under gentle agitation. Observe the formation of a clear or slightly bluish-white nanoemulsion.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential.

In Vitro Evaluation Protocols

Apparatus: USP Dissolution Apparatus 2 (Paddle) Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8). Temperature: 37 ± 0.5°C Paddle Speed: 75 rpm Procedure:

  • Place a known amount of the this compound formulation (equivalent to a specific dose) in the dissolution vessel containing the dissolution medium.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released over time.

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study:

    • Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (donor) chamber and fresh transport medium to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral (donor) chamber and fresh transport medium to the apical (receiver) chamber.

  • Sampling and Analysis: At predetermined time intervals, collect samples from the receiver chamber and analyze the concentration of this compound.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathway and Experimental Workflow

This compound and the MAPK Signaling Pathway

This compound has been shown to exert its neuroprotective and anti-inflammatory effects in part through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can inhibit the phosphorylation of key kinases in this cascade, such as p38 MAPK, thereby reducing downstream inflammatory responses[1].

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Phosphorylates Sesamolin Sesamolin Sesamolin->MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Regulates

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Formulation Development and Evaluation

The following workflow outlines the key steps in developing and evaluating a novel this compound formulation for improved bioavailability.

Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Screening Excipient Screening Optimization Formulation Optimization (e.g., DoE) Screening->Optimization Preparation Preparation of SLN/SNEDDS Optimization->Preparation Physicochemical Particle Size, Zeta Potential, Entrapment Efficiency Preparation->Physicochemical Dissolution In Vitro Dissolution Physicochemical->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Pharmacokinetics Pharmacokinetic Study in Rats Permeability->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

Caption: Workflow for this compound formulation development and evaluation.

Conclusion

The poor oral bioavailability of this compound presents a significant hurdle to its clinical development. The formulation strategies and protocols outlined in these application notes, particularly the development of SNEDDS and SLNs, offer promising avenues to enhance its solubility and systemic absorption. By systematically applying these methods, researchers can develop novel this compound formulations with improved pharmacokinetic profiles, thereby enabling a more thorough investigation of its therapeutic potential. The provided protocols serve as a robust starting point for formulation development and can be further optimized to achieve desired product characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of (+)-Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (+)-Sesamolin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by its very low solubility in water, which is reported to be less than 0.1 mg/mL, rendering it practically insoluble.[1][2][3] This poor aqueous solubility is a significant hurdle for its use in in vitro assays and for its clinical efficacy, often requiring solubility enhancement strategies.[1][4][5][6] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The inherent hydrophobicity of the this compound molecule is the primary reason for its poor dissolution in aqueous buffers. If you are observing precipitation or failure to dissolve, it is likely that the concentration you are attempting to achieve exceeds its maximum aqueous solubility.

Q3: What are the common approaches to improve the solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of this compound. These methods, common for poorly water-soluble drugs, include:

  • Co-solvency: The addition of a water-miscible organic solvent in which this compound is more soluble.[7][8][9][10][11][12]

  • Cyclodextrin Complexation: The use of cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in water.[7][13][14][15][16][17]

  • Use of Surfactants: The incorporation of surfactants to form micelles that can solubilize this compound.[18][19][20][21]

  • Nanoformulation: The reduction of particle size to the nanometer scale to increase the surface area and dissolution rate.[18][22][23][24][25]

  • Solid Dispersion: The dispersion of this compound in a solid, water-soluble carrier.[8][18][26][27][28]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Problem: After preparing a stock solution in an organic solvent and diluting it into an aqueous buffer, a precipitate forms immediately or over a short period.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO, ethanol) is not oversaturated.

  • Reduce Final Concentration: The final concentration in the aqueous medium may be too high. Try performing serial dilutions to determine the concentration at which this compound remains in solution.

  • Increase Co-solvent Percentage: If your experimental design allows, increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your biological system.

  • Utilize a Different Solubilization Technique: If co-solvency is not sufficient or appropriate, consider using cyclodextrins or surfactants to enhance solubility.

Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental results, which could be attributed to inconsistent solubility of this compound.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before each experiment, visually inspect your final solution for any signs of precipitation. Sonication may aid in dissolution.

  • Prepare Fresh Solutions: Due to its limited stability in aqueous solutions, it is recommended to prepare fresh solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than one day.[29]

  • Control Temperature: Solubility can be temperature-dependent. Ensure all solutions are prepared and used at a consistent temperature.

  • Evaluate Excipient Compatibility: If using solubilizing agents like cyclodextrins or surfactants, confirm that they do not interfere with your assay. Run appropriate vehicle controls.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound in various solvents.

Solvent/SystemSolubilityReference
Water< 0.1 mg/mL[1][3]
1:10 DMSO:PBS (pH 7.2)~ 0.05 mg/mL[29]
Dimethyl sulfoxide (DMSO)~ 12 mg/mL[29]
Dimethyl sulfoxide (DMSO)10 mg/mL[2]
Ethanol~ 0.5 mg/mL[29]
Dimethylformamide (DMF)~ 30 mg/mL[29]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents

This protocol describes the preparation of a this compound solution in an aqueous buffer using a co-solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

  • To prepare the final working solution, dilute the stock solution into the aqueous buffer. For instance, to obtain a 10 µg/mL solution with 0.1% DMSO, add 1 µL of the 10 mg/mL stock solution to 999 µL of the aqueous buffer.

  • Vortex the final solution immediately and thoroughly after adding the stock solution.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Solubilization using Cyclodextrins

This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound through the formation of an inclusion complex.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous medium. The concentration of HP-β-CD may need to be optimized, but a starting point could be a 10-40% (w/v) solution.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After stirring, allow the suspension to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The clear filtrate is your saturated solution of the this compound/HP-β-CD complex. The concentration of this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_process Process cluster_end Result start This compound Powder co_solvent Co-solvency (e.g., DMSO, Ethanol) start->co_solvent Add to cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Add to surfactant Surfactant Micellization (e.g., Tween 80) start->surfactant Add to dissolve Dissolution co_solvent->dissolve complex Complexation cyclodextrin->complex micellize Micellar Encapsulation surfactant->micellize end Aqueous Solution of This compound dissolve->end complex->end micellize->end

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_logic cluster_yes Troubleshooting Path cluster_no Success Path start Precipitation Observed? check_conc Verify Stock Concentration start->check_conc Yes proceed Proceed with Experiment start->proceed No reduce_conc Reduce Final Concentration check_conc->reduce_conc increase_cosolvent Increase Co-solvent % reduce_conc->increase_cosolvent change_method Change Solubilization Method increase_cosolvent->change_method

Caption: Troubleshooting logic for this compound precipitation.

References

Optimizing HPLC parameters for baseline separation of (+)-Sesamolin and sesamin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving baseline separation of (+)-Sesamolin and Sesamin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for separating this compound and Sesamin?

A1: Reversed-phase HPLC (RP-HPLC) is the most frequently employed method for the separation of sesamin and sesamolin.[1][2][3][4][5] This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.

Q2: What type of column is recommended for this separation?

A2: A C18 column is the most common and recommended stationary phase for the reversed-phase separation of sesamin and sesamolin.[3][6][7] Several studies have demonstrated successful separation using various commercially available C18 columns.

Q3: What are the typical mobile phases used for the separation of this compound and Sesamin?

A3: The most common mobile phases are mixtures of methanol and water or acetonitrile and water.[3][4][6][8] The exact ratio of the organic solvent to water will need to be optimized to achieve baseline separation.

Q4: What is the optimal detection wavelength for both analytes?

A4: The optimal UV detection wavelength for both this compound and Sesamin is about 290 nm.[4][5][9]

Q5: Is it possible to use normal-phase HPLC for this separation?

A5: While less common, normal-phase HPLC (NP-HPLC) can also be used for the separation of these lignans.[8][10][11] NP-HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Peaks

Q: My sesamin and this compound peaks are not fully separated. How can I improve the resolution?

A:

  • Adjust Mobile Phase Composition: In reversed-phase HPLC, increasing the water content (the weaker solvent) in the mobile phase will generally increase retention times and can improve the separation between closely eluting peaks. Try decreasing the percentage of methanol or acetonitrile in small increments (e.g., 2-5%).

  • Change Organic Solvent: If you are using methanol, switching to acetonitrile (or vice-versa) can alter the selectivity of the separation, potentially improving resolution.

  • Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also decrease retention. Conversely, decreasing the temperature can increase retention and may improve resolution. Experiment with temperatures in the range of 25-40°C.

  • Reduce Flow Rate: A lower flow rate can lead to better resolution, but will also increase the run time.

  • Consider a Different Column: If the above adjustments do not provide baseline separation, consider a column with a different chemistry, a smaller particle size, or a longer length to enhance separation efficiency.

Issue 2: Peak Tailing

Q: My peaks for sesamin and/or this compound are showing significant tailing. What could be the cause and how do I fix it?

A:

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Mobile Phase pH: Although sesamin and sesamolin are not highly ionizable, the pH of the mobile phase can sometimes affect peak shape. Ensure your mobile phase is properly prepared and consider buffering if necessary.

  • Column Contamination or Degradation: Peak tailing can be a sign of a contaminated or worn-out column. Try flushing the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.

  • Active Sites on the Column: Unwanted interactions between the analytes and the stationary phase can cause tailing. This can sometimes be mitigated by adding a small amount of a competing agent to the mobile phase, or by using a column with better end-capping.

Issue 3: Long Run Times

Q: My current method provides good separation, but the run time is too long for my high-throughput needs. How can I shorten it?

A:

  • Increase Flow Rate: A higher flow rate will decrease the run time, but it may also reduce resolution. You will need to find a balance that meets your separation and time requirements.

  • Increase the Strength of the Mobile Phase: In reversed-phase HPLC, increasing the proportion of the organic solvent (methanol or acetonitrile) will decrease retention times.

  • Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can be used to elute strongly retained compounds more quickly. You could start with a weaker mobile phase to separate the early eluting peaks and then ramp up the organic solvent concentration to elute the later peaks faster.

  • Use a Shorter Column or a Column with Smaller Particles: These columns can provide faster separations without a significant loss of resolution.

Experimental Protocols

General Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of this compound and Sesamin. Optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4][7]

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm.[4]

Sample Preparation
  • Accurately weigh the sample containing sesamin and this compound.

  • Extract the lignans using a suitable solvent such as methanol or ethanol. Sonication can be used to improve extraction efficiency.

  • Centrifuge or filter the extract to remove any particulate matter. A 0.45 µm syringe filter is recommended.

  • Dilute the extract with the mobile phase to an appropriate concentration before injection.

Data Presentation

ParameterMethod 1Method 2Method 3
Chromatography Mode Reversed-PhaseReversed-PhaseNormal-Phase
Column C18C18 (Sunfire)Silica Gel 60
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm[7]150 x 10 mm
Mobile Phase Methanol:Water (70:30)[4]Acetonitrile:Water (Gradient)[6]Carbon Dioxide/Ethyl Acetate
Flow Rate 1.0 mL/minGradient5.075 g/min (CO2), 1.886 mL/min (EtOAc)
Detection Wavelength 290 nm[4]Not SpecifiedNot Specified
Reference [4][6][3]

Visualizations

HPLC_Optimization_Workflow cluster_0 Initial Method Development cluster_1 Optimization Cycle cluster_2 Troubleshooting Start Define Separation Goal: Baseline separation of This compound and Sesamin SelectMode Select HPLC Mode (e.g., Reversed-Phase) Start->SelectMode SelectColumn Select Column (e.g., C18) SelectMode->SelectColumn InitialConditions Set Initial Conditions (Mobile Phase, Flow Rate, Temp.) SelectColumn->InitialConditions RunExperiment Run Experiment InitialConditions->RunExperiment Evaluate Evaluate Resolution (Rs) RunExperiment->Evaluate CheckBaseline Baseline Separation? Evaluate->CheckBaseline AdjustMobilePhase Adjust Mobile Phase (% Organic, Solvent Type) CheckBaseline->AdjustMobilePhase No AdjustFlowRate Adjust Flow Rate CheckBaseline->AdjustFlowRate No AdjustTemp Adjust Temperature CheckBaseline->AdjustTemp No End Optimized Method CheckBaseline->End Yes AdjustMobilePhase->RunExperiment AdjustFlowRate->RunExperiment AdjustTemp->RunExperiment

Caption: Workflow for optimizing HPLC parameters.

References

Preventing degradation of (+)-Sesamolin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-sesamolin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during extraction and storage. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are heat, light, and acidic conditions. During processing, such as roasting of sesame seeds, sesamolin can be oxidized and converted into sesamol.[1][2] Similarly, the bleaching process in oil refining can cause the fracture of sesamolin into sesamol.[1][2] Exposure to high temperatures (above 200°C) during cooking can also lead to a significant loss of sesamolin.[3]

Q2: What are the main degradation products of this compound?

A2: The principal degradation product of this compound is sesamol.[4][5][6] This conversion can be catalyzed by heat and acidic conditions.[5] Under the action of phosphoric acid, sesamolin can also be hydrolyzed to sesamol or rearranged to sesaminol.[7]

Q3: What are the recommended methods for extracting this compound with high purity and yield?

A3: Several methods can be employed to extract and purify this compound. Centrifugal Partition Chromatography (CPC) has been shown to isolate sesamolin with 93% purity.[1][2] Another effective method is Countercurrent Chromatography (CCC), which can yield sesamolin with 98% purity and a 64% recovery rate.[1][8] For initial extraction from sesame seeds or oil, methods like solid-phase extraction and liquid-liquid extraction are commonly used to remove interfering compounds and concentrate the lignans.[1]

Q4: How can I accurately quantify the amount of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with a UV/VIS or photodiode array (PDA) detector is the most widely used method for the separation and quantification of sesamolin due to its high sensitivity.[1][9] Other techniques include High-Performance Thin-Layer Chromatography (HPTLC), which is a rapid and cost-effective alternative, and Gas Chromatography coupled with a Mass Spectrometer (GC-MS) for reliable determination.[1]

Q5: What are the optimal storage conditions for this compound to minimize degradation?

A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[10] It is crucial to protect it from direct sunlight and heat.[10] For long-term storage, refrigeration is recommended. The container should be tightly sealed to prevent exposure to air and moisture.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound during extraction. Inefficient extraction method.Consider using more advanced techniques like Centrifugal Partition Chromatography (CPC) or Countercurrent Chromatography (CCC) which have shown high recovery rates.[1][2][8] Optimize your solvent system; for example, a biphasic solvent system of n-hexane/ethyl acetate/ethanol/water has been used successfully with CPE followed by CPC.[1][2]
High levels of triacylglycerols in the initial oil sample interfering with isolation.Pre-treat the oil sample to remove the bulk of triacylglycerols before proceeding with the main purification step.[1][2]
Presence of impurities, particularly sesamol, in the final product. Degradation of sesamolin during extraction due to heat or acidic conditions.Avoid high temperatures during extraction and processing. If using acidic catalysts or solvents, consider alternative neutral options. Monitor the temperature closely; significant loss of sesamolin occurs at temperatures above 200°C.[3]
Incomplete separation from other lignans like sesamin.Employ high-resolution chromatographic techniques such as semi-preparative HPLC or CPC for better separation of sesamolin from sesamin and other lignans.[1][11]
Degradation of this compound during storage. Improper storage conditions (exposure to light, heat, or air).Store the purified this compound in an airtight, amber-colored vial in a refrigerator or freezer.[10] Avoid repeated freeze-thaw cycles.
Presence of residual acidic impurities from the purification process.Ensure the final product is free from any acidic residues by thoroughly washing or neutralizing it before storage.
Inconsistent quantification results. Inappropriate analytical method.Use a validated HPLC method with a suitable detector (UV/VIS or PDA) for accurate quantification.[1][9] Ensure proper sample preparation to eliminate interfering compounds.[1]
Degradation of the standard or sample before analysis.Store standards and samples under the recommended cool and dark conditions. Prepare solutions fresh before analysis whenever possible.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound using Countercurrent Chromatography (CCC)

This protocol is based on a method that has been shown to yield sesamolin with high purity and recovery.[1][8]

  • Sample Preparation:

    • Start with defatted sesame seed meal or crude sesame oil.

    • If using oil, perform a preliminary liquid-liquid extraction with a solvent like acetonitrile to enrich the lignan fraction.[12]

  • Solvent System Preparation:

    • Prepare a biphasic solvent system of petroleum ether (60-90°C), ethyl acetate, methanol, and water in a ratio of 1:0.4:1:0.5 (v/v/v/v).[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • CCC Instrument Setup:

    • Fill the CCC column with the stationary phase (the upper phase of the solvent system).

    • Set the rotational speed of the centrifuge.

  • Sample Injection and Elution:

    • Dissolve the lignan-enriched extract in a small volume of the biphasic solvent system.

    • Inject the sample into the CCC system.

    • Pump the mobile phase (the lower phase of the solvent system) through the column at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals using a fraction collector.

    • Analyze the collected fractions using HPLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general guideline for the quantitative analysis of this compound.[1][9][11]

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound standard in methanol or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., sesame oil, extract).

    • Dissolve the sample in a known volume of the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v).[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV/VIS or PDA detector set at 290 nm.[11][13][14]

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction and Purification Methods for this compound

Method Source Material Achieved Purity Yield/Recovery Reference
Centrifugal Partition Chromatography (CPC)Sesame seeds extracts93%High quantity[1][2]
Countercurrent Chromatography (CCC)Sesame seeds98%64%[1][8]
CrystallizationSesame oils94.4%54%[1]
Silica gel column followed by semi-preparative HPLCSesame oils>97%Low[1]
High-Speed Countercurrent Chromatography (HSCCC)Sesame seed oil unsaponified matter>99%Not specified[11][13]

Table 2: Analytical Methods for this compound Quantification

Method Detector Limit of Detection (LOD) Key Advantages Reference
HPLCUV/VIS, PDA0.04 µg/mL (at 290 nm)High sensitivity and widely used[1][11][13]
HPTLC-Not specifiedRapid and cost-effective[1]
GC-MSMass SpectrometerNot specifiedGood separation and reliable determination[1]
LCUV0.013 to 0.045 µg/mLMore sensitive than GC for related compounds[9]

Visualizations

cluster_extraction Extraction Workflow cluster_purification Purification Options cluster_analysis Analysis and Storage Sesame Seeds/Oil Sesame Seeds/Oil Lignan Enrichment Lignan Enrichment Sesame Seeds/Oil->Lignan Enrichment Liquid-Liquid or Solid-Phase Extraction Purification Purification Lignan Enrichment->Purification Chromatography CPC CPC Purification->CPC CCC CCC Purification->CCC HPLC HPLC Purification->HPLC Pure this compound Pure this compound CPC->Pure this compound CCC->Pure this compound HPLC->Pure this compound Quantification (HPLC/HPTLC) Quantification (HPLC/HPTLC) Pure this compound->Quantification (HPLC/HPTLC) Storage (Cool, Dark, Dry) Storage (Cool, Dark, Dry) Pure this compound->Storage (Cool, Dark, Dry)

Caption: Workflow for the extraction, purification, and analysis of this compound.

Sesamolin Sesamolin Sesamol Sesamol Sesamolin->Sesamol Heat (>200°C) Roasting Bleaching (Acidic Clay) Sesaminol Sesaminol Sesamolin->Sesaminol Phosphoric Acid

Caption: Degradation pathways of this compound under different conditions.

References

Technical Support Center: Troubleshooting (+)-Sesamolin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of (+)-sesamolin during solvent extraction.

Troubleshooting Guides

This section addresses specific issues you may encounter during the experimental process in a question-and-answer format.

Issue 1: The yield of my initial crude extract is very low.

Answer: A low yield from the initial extraction is a common problem that can stem from several factors, ranging from the raw material to the extraction parameters.[1] Below are the potential causes and corresponding solutions.

  • Potential Cause: Poor Quality of Raw Material The concentration of this compound can vary significantly depending on the sesame cultivar, geographical origin, harvesting time, and storage conditions.[2][3] Some studies have shown that Korean black sesame cultivars can have higher sesamolin content than white varieties, while Indian black sesame also shows high total lignan content.[3]

    Troubleshooting Steps:

    • Source High-Quality Material: Whenever possible, use authenticated Sesamum indicum L. seeds or oil known for high lignan content.[2]

    • Proper Storage: Ensure the raw material has been stored correctly to prevent degradation of lignans.[4]

  • Potential Cause: Inadequate Sample Preparation The efficiency of solvent penetration into the plant matrix is highly dependent on the physical state of the material.[2]

    Troubleshooting Steps:

    • Optimize Particle Size: For sesame seeds, ensure they are properly dried and ground to a fine, consistent powder.[2][5] A smaller particle size increases the surface area for solvent interaction, leading to a more thorough extraction.[2][5] However, an excessively fine powder can complicate filtration.[4]

    • Defatting: If you are extracting from sesame seeds (which have a high oil content), a pre-extraction defatting step with a non-polar solvent like n-hexane can remove lipids that might interfere with the subsequent extraction of sesamolin.[6]

  • Potential Cause: Inappropriate Solvent Choice The choice of solvent is critical for maximizing yield.[4] this compound has specific solubility characteristics.

    Troubleshooting Steps:

    • Select an Appropriate Solvent: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3][7] Aqueous ethanol (e.g., 70-80%) or methanol are generally effective for lignan extraction.[6][8]

    • Conduct Small-Scale Trials: Perform small-scale extractions with different solvents or solvent mixtures (e.g., 80% methanol, 95% ethanol) to empirically determine the most effective one for your material.[4]

  • Potential Cause: Suboptimal Extraction Conditions Parameters such as temperature, time, and the solvent-to-solid ratio significantly impact extraction efficiency.[5][9]

    Troubleshooting Steps:

    • Optimize Temperature: While heat can improve extraction efficiency, excessively high temperatures can cause thermal degradation of thermolabile compounds like sesamolin.[1][2] For heat reflux or Soxhlet extractions, carefully control the temperature.[2] Consider methods that operate at or near room temperature, such as Ultrasound-Assisted Extraction (UAE).[2]

    • Optimize Extraction Time: Prolonged exposure to solvents and heat can increase the risk of compound degradation.[2] It is crucial to optimize the extraction time; after a certain point, extending the duration may not significantly increase the yield and could be detrimental.[2][5]

    • Adjust Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively dissolve all the target compounds.[5][6] Experiment with increasing the solvent volume to ensure complete extraction.[6]

Issue 2: My crude extract has a high level of impurities.

Answer: Co-extraction of undesirable compounds is a common challenge in phytochemical extraction.[6] This can complicate the purification process and lead to a lower final yield of pure this compound.

  • Potential Cause: Non-Selective Solvent The solvent used may be too broad in its action, dissolving a wide range of compounds along with sesamolin.

    Troubleshooting Steps:

    • Fine-Tune Solvent Polarity: Adjust the polarity of your extraction solvent. For instance, trying different concentrations of aqueous ethanol (e.g., 50%, 70%, 95%) can help identify an optimal concentration that maximizes sesamolin extraction while minimizing impurities.[6]

    • Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water). This will separate compounds based on their differential solubility, helping to remove highly polar or non-polar impurities.[6]

Issue 3: I am losing a significant amount of this compound during the purification stage.

Answer: Significant product loss during purification steps like column chromatography is a frequent challenge.[1] This often points to issues with the separation methodology or compound stability.

  • Potential Cause: Inappropriate Column Chromatography Conditions The choice of stationary and mobile phases is critical for successful separation.

    Troubleshooting Steps:

    • Optimize Stationary Phase: If your compound is irreversibly adsorbing to the stationary phase (e.g., silica gel) or co-eluting with impurities, your yield will suffer.[1] Consider testing different stationary phases like alumina or a reversed-phase material.[1]

    • Optimize Mobile Phase: Systematically vary the solvent system for your mobile phase to achieve better separation and recovery of this compound.

    • Consider Alternative Purification Methods: Techniques like Centrifugal Partition Chromatography (CPC) have been used to successfully isolate sesamolin with high purity and yield.[3][10]

  • Potential Cause: Degradation of this compound this compound can be sensitive to certain conditions, leading to degradation.

    Troubleshooting Steps:

    • Assess Compound Stability: Be aware that some compounds are unstable on certain stationary phases. For example, acid-sensitive compounds can degrade on standard silica gel.[1]

    • Control Temperature and Light: Protect your samples and extracts from excessive heat and direct light to prevent degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical content of this compound in sesame seeds? The content of this compound in sesame seeds generally ranges from 0.2 to 4.3 mg/g of dried seeds.[3] However, this can vary significantly based on factors like the cultivar, seed color, geography, and cultivation conditions.[3]

Q2: What are the best solvents for extracting this compound? this compound is soluble in several organic solvents. Its solubility is approximately 0.5 mg/mL in ethanol, 12 mg/mL in DMSO, and 30 mg/mL in dimethylformamide (DMF).[3][7] For extraction from plant material, aqueous mixtures of ethanol or methanol are often effective.[2][6]

Q3: How does temperature affect this compound extraction? Higher temperatures generally increase the solubility and diffusion of compounds, which can enhance extraction efficiency.[5] However, this compound can be thermolabile. High temperatures, especially over extended periods as in Soxhlet extraction, can lead to its degradation.[1][2] Roasting sesame seeds before oil extraction can also lead to lower sesamolin levels.[10]

Q4: Can this compound degrade during the extraction process? Yes. Degradation can occur due to several factors, including excessive heat, prolonged extraction time, and exposure to light.[1][2][6] It is important to control these factors to maximize the yield of intact this compound.

Q5: What are some advanced extraction techniques I can use to improve the yield? Modern techniques can offer higher yields in shorter times compared to conventional methods. Consider exploring:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2][11]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can significantly speed up the extraction process.[6]

  • Centrifugal Partition Extraction (CPE): This is a liquid-liquid extraction technique that has been shown to be highly effective for recovering sesamolin from sesame oil with high yield and purity.[12][13][14]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
WaterVery slightly soluble (<0.1 mg/mL)[3]
Ethanol~0.5 mg/mL[3][7]
DMSO~12 mg/mL[3][7]
Dimethylformamide (DMF)~30 mg/mL[3][7]
Table 2: Comparison of Extraction Methods for Lignans
Extraction MethodGeneral PrincipleAdvantagesDisadvantagesReference
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields.[5]
Soxhlet Extraction Continuous extraction with a cycling solvent.Efficient use of solvent, can achieve high extraction.Can cause thermal degradation of heat-sensitive compounds.[1][11]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to enhance extraction.Reduced extraction time and temperature, improved yield.Can generate heat, requiring temperature control.[2][11]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Very fast, reduced solvent consumption, higher yields.Requires specialized equipment.[6]
Centrifugal Partition Extraction (CPE) Solid support-free liquid-liquid extraction technique.High yield and purity, fast, scalable.Requires specialized equipment.[12][13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Sesame Seeds

This protocol is a general guideline based on methods described for lignan extraction.[2]

  • Sample Preparation:

    • Dry the sesame seeds to remove residual moisture.

    • Grind the dried seeds into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered sesame seeds into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol (creating a solid-to-liquid ratio of 1:10).[2]

    • Place the flask into an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate the mixture for 45 minutes at a controlled temperature of 50°C.[2]

  • Separation and Collection:

    • After sonication, filter the mixture through Whatman No. 1 filter paper or centrifuge to separate the extract from the solid residue.

    • Collect the supernatant (the extract).

  • Re-extraction:

    • To maximize yield, repeat the extraction process (steps 2 & 3) on the residue with fresh solvent.[2]

    • Combine the extracts from both steps.

  • Concentration:

    • Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol and obtain the crude extract.[4]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for quantifying sesamin and sesamolin.[12][13]

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient system of Acetonitrile (A) and Water (B). A typical gradient might start at 54% A, increase to 79% over 5 minutes, then to 83% in the next 5 minutes, and finally to 100% A.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 289 nm or 290 nm.[7][15]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of standard solutions of known concentrations (e.g., 25, 50, 75, 100, 125, 150 µg/mL) by diluting the stock solution.[12][13]

  • Sample Preparation:

    • Accurately weigh the crude extract and dissolve it in a known volume of the mobile phase or methanol to achieve a concentration within the range of the standard curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis RawMaterial Raw Material (Sesame Seeds/Oil) Preparation Sample Preparation (Grinding, Defatting) RawMaterial->Preparation Extraction Solvent Extraction (e.g., UAE, Soxhlet) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Analysis & Quantification (HPLC) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for the extraction and purification of this compound.

G cluster_Material cluster_Preparation cluster_Extraction cluster_Purification Yield Low this compound Yield Material->Yield M1 Low Lignan Content Material->M1 M2 Improper Storage Material->M2 Preparation->Yield P1 Incorrect Particle Size Preparation->P1 P2 Incomplete Defatting Preparation->P2 Extraction->Yield E1 Wrong Solvent Choice Extraction->E1 E2 Suboptimal Temperature Extraction->E2 E3 Insufficient Time Extraction->E3 E4 Poor Solvent/Solid Ratio Extraction->E4 E5 Inefficient Method Extraction->E5 E6 Sesamolin Degradation Extraction->E6 Purification->Yield PU1 Irreversible Adsorption Purification->PU1 PU2 Poor Separation Purification->PU2 PU3 Degradation on Column Purification->PU3 G cluster_Solvent Solvent Properties cluster_Conditions Process Conditions cluster_Material Material Characteristics cluster_Method Extraction Method center Extraction Efficiency of this compound Polarity Polarity Polarity->center Selectivity Selectivity Selectivity->center Temperature Temperature Temperature->center Time Time Time->center Ratio Solvent:Solid Ratio Ratio->center ParticleSize Particle Size ParticleSize->center Moisture Moisture Content Moisture->center Method Choice of Technique (e.g., UAE, MAE) Method->center

References

Technical Support Center: Chiral Separation of (+)-Sesamolin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of (+)-Sesamolin enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of sesamolin enantiomers?

A1: The primary challenges include achieving baseline resolution, preventing peak tailing, and addressing peak splitting. Due to the structural similarity of the enantiomers, selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition are critical for a successful separation.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating furofuran lignan enantiomers like sesamolin?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated the most success in resolving enantiomers of furofuran lignans. Columns such as those with tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose are excellent starting points for method development.

Q3: How does the mobile phase composition affect the separation of sesamolin enantiomers?

A3: The mobile phase composition, including the choice of organic modifier and the presence of additives, significantly influences selectivity and resolution.[1] In normal-phase chromatography, alcohols like ethanol and isopropanol are common modifiers. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[2]

Q4: What role does temperature play in the chiral separation of sesamolin?

A4: Temperature can have a substantial impact on chiral separations. Varying the column temperature can alter the thermodynamics of the chiral recognition process, which may improve or worsen the resolution. It is a valuable parameter to screen during method optimization.

Q5: My peaks are tailing. What are the likely causes and how can I fix it?

A5: Peak tailing in chiral chromatography is often caused by secondary interactions between the analyte and the stationary phase, or column overload.[2][3] To address this, consider the following:

  • Mobile Phase Additives: For neutral compounds like sesamolin, tailing can sometimes be addressed by adding a small amount of a competing agent to the mobile phase.

  • Sample Concentration: Dilute your sample to ensure you are not overloading the column.[2][4]

  • Column Health: The column may be contaminated. Flushing with a strong, compatible solvent may help. For immobilized polysaccharide columns, a regeneration procedure with solvents like dichloromethane or ethyl acetate can be effective.[5]

Q6: I am observing split peaks. What could be the reason and what is the solution?

A6: Peak splitting can be caused by several factors, including issues with column packing, a blocked column frit, or improper sample solvent composition.[3][6][7]

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. Reversing and flushing the column might help, but replacement is often necessary.[3]

  • Blocked Frit: A partially blocked inlet frit can distort the sample band. Backflushing the column can sometimes resolve this issue.[3]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Ensure your sample solvent is compatible with the mobile phase.[7]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak instead of two distinct peaks.

  • Two peaks that are heavily overlapped (Resolution (Rs) < 1.5).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed CSP Verify CSP Selection (Polysaccharide-based?) Start->CSP MobilePhase Optimize Mobile Phase (Vary alcohol % and additives) CSP->MobilePhase FlowRate Decrease Flow Rate MobilePhase->FlowRate Temperature Vary Column Temperature (e.g., 15-40°C) FlowRate->Temperature End Resolution Improved Temperature->End G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed Overload Check for Column Overload (Dilute sample) Start->Overload Additives Optimize Mobile Phase Additives Overload->Additives ColumnHealth Check Column Health (Wash or regenerate column) Additives->ColumnHealth End Peak Shape Improved ColumnHealth->End

References

Method refinement for accurate quantification of (+)-Sesamolin in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of (+)-sesamolin in complex matrices.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the quantification of this compound.

Question: I am observing poor peak shape and resolution for this compound in my HPLC analysis. What are the possible causes and solutions?

Answer: Poor peak shape and resolution can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For reversed-phase HPLC, if you observe broad or tailing peaks, consider adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution may be necessary to achieve better separation from other matrix components.[1][2]

  • Column Selection: Ensure you are using an appropriate column. A C18 column is commonly used for the separation of lignans like sesamolin.[3] If resolution is still an issue, consider a column with a smaller particle size or a different stationary phase chemistry.

  • Flow Rate: An optimized flow rate is crucial. A flow rate that is too high can lead to peak broadening. Conversely, a very low flow rate can increase analysis time. A typical starting point is 1 mL/min.[3]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

  • Contamination: Contamination in the HPLC system or the column can affect peak shape. Flush the system and column with a strong solvent to remove any adsorbed compounds.

Question: My recovery of this compound is consistently low. How can I improve my extraction efficiency?

Answer: Low recovery is often related to the extraction and sample preparation steps. Consider the following:

  • Solvent Choice: The choice of extraction solvent is critical. While methanol and ethanol are commonly used, the efficiency can vary depending on the matrix.[3][4] For oily matrices, a liquid-liquid extraction with a solvent like acetonitrile can be effective.[1][2]

  • Extraction Technique: Techniques like Soxhlet extraction, ultrasonic-assisted extraction, or pressurized liquid extraction can offer higher efficiency than simple solvent extraction. For cleaner extracts from oils, centrifugal partition chromatography (CPC) has been shown to be effective.[1][2][5]

  • Sample Pre-treatment: For complex matrices, a sample clean-up step is often necessary to remove interfering substances. Solid-phase extraction (SPE) can be a valuable tool for this purpose.[5]

  • pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of sesamolin. Experimenting with slight pH adjustments may improve recovery.

Question: I am seeing significant matrix effects in my LC-MS/MS analysis of this compound. What can I do to mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS and can lead to ion suppression or enhancement, affecting quantification accuracy. Here are some strategies to address this:

  • Improved Sample Cleanup: A more rigorous sample cleanup procedure, such as SPE or immunoaffinity chromatography, can remove a larger portion of the interfering matrix components.

  • Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects during quantification.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize quantitative data for this compound in various matrices, as determined by different analytical methods.

Table 1: this compound Content in Sesame Seeds

Sesame Cultivar/TypeExtraction SolventAnalytical MethodThis compound Content (mg/g)Reference
Korean Landraces (average)MethanolHPLC1.65 ± 0.61[6]
Indian Sesame CultivarsNot SpecifiedHPLC0.28 - 2.52[7]
Taiwanese Sesame SeedsNot SpecifiedHPLC1.74 ± 0.76 (in oil)[4]
Black Sesame (Korean)Not SpecifiedNot SpecifiedHigher than sesamin[8]
White Sesame (Korean)Not SpecifiedNot SpecifiedLower than black sesame[8]

Table 2: this compound Content in Sesame Oil

Oil TypeExtraction MethodAnalytical MethodThis compound ContentReference
Sesame OilAnnular Centrifugal ExtractionHPLC1.80 mg/mL[1][2]
Sesame Seed Oil Unsaponified MatterNot SpecifiedRP-LC-PDA-MS/MS2.54%[9][10]
Commercial Sesame Oils (Taiwan)Not SpecifiedHPLC1.74 mg/g (average)[4]
Roasted Sesame Seed OilsNot SpecifiedNot SpecifiedLower than unroasted[8]

Experimental Protocols

This section provides a detailed methodology for a common analytical technique used for the quantification of this compound.

Protocol: Quantification of this compound in Sesame Oil by HPLC-UV

  • Sample Preparation (Extraction):

    • Accurately weigh 1 gram of sesame oil into a 50 mL centrifuge tube.

    • Add 10 mL of n-hexane and vortex for 1 minute to dissolve the oil.

    • Add 10 mL of acetonitrile saturated with n-hexane.

    • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower acetonitrile layer, which contains the lignans.

    • Repeat the extraction of the hexane layer with another 10 mL of acetonitrile saturated with n-hexane.

    • Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (A) and water (B) can be used. For example, start with 54% A and increase to 79% A over 5 minutes, then to 83% A in the next 5 minutes, and finally to 95% A over 3 minutes.[2]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 290 nm.[10]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 40°C.[2]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result Sample Complex Matrix (e.g., Sesame Oil) Extraction Liquid-Liquid Extraction (e.g., Acetonitrile/Hexane) Sample->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC-UV/MS Analysis Concentration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Accurate Concentration of This compound Quantification->Result

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Refinement cluster_solution Solution Problem Inaccurate Quantification Method Method Validation Problem->Method Extraction Optimize Extraction Method->Extraction Low Recovery Cleanup Enhance Cleanup Method->Cleanup Matrix Effects Chromatography Refine Chromatography Method->Chromatography Poor Resolution Detection Improve Detection Method->Detection Low Sensitivity Solution Refined & Validated Method Extraction->Solution Cleanup->Solution Chromatography->Solution Detection->Solution

Caption: Logical approach to method refinement for this compound analysis.

References

Technical Support Center: Analysis of (+)-Sesamolin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (+)-Sesamolin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects that can compromise data quality.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix components co-eluting with this compound can interfere with its interaction with the stationary phase.[1]1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or select a different column chemistry to resolve this compound from interfering matrix components.[2] 2. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of matrix interferences.[3] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1]
Inconsistent Retention Time Matrix components can alter the column chemistry or the mobile phase properties, leading to shifts in retention time.[4]1. Implement Robust Sample Preparation: Consistent and effective sample cleanup is crucial to minimize variability between injections.[2][3] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of retention time shifts.[2][4] 3. Column Equilibration: Ensure adequate column equilibration between injections to maintain a consistent chromatographic environment.
Signal Suppression or Enhancement (Ion Suppression/Enhancement) Co-eluting matrix components compete with this compound for ionization in the mass spectrometer's source, leading to a decrease (suppression) or increase (enhancement) in its signal.[2]1. Improve Chromatographic Resolution: Separate this compound from the bulk of the matrix components. 2. Advanced Sample Cleanup: Utilize techniques like SPE, LLE, or phospholipid removal plates to eliminate interfering compounds such as phospholipids, which are common culprits of ion suppression.[3] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.[2][5] 4. Use a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain lignans.[6]
Poor Reproducibility Inconsistent matrix effects across different samples or batches can lead to high variability in results.[2]1. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation procedures. 2. Employ a Robust Internal Standard Strategy: The use of a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[2][4] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
High Background Noise A complex sample matrix can introduce a high level of chemical noise, obscuring the this compound signal.1. Optimize MS/MS Parameters: Ensure that the precursor and product ion selection (MRM transitions) are highly specific to this compound. 2. Enhance Sample Cleanup: A cleaner sample will result in a lower chemical background.[3] 3. Use a Diverter Valve: Program a diverter valve to send the highly concentrated, early-eluting matrix components to waste instead of the mass spectrometer.[5]

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of this compound LC-MS/MS analysis?

Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate, food extract). These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[2] The "matrix" refers to all components in the sample other than this compound.

2. How can I assess the presence and extent of matrix effects for my this compound assay?

The post-extraction spike method is a common technique to quantify matrix effects.[7] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[8] The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]

3. What are the most effective sample preparation techniques to minimize matrix effects for this compound?

The choice of sample preparation technique depends on the complexity of the matrix. Here are some effective methods:

  • Solid-Phase Extraction (SPE): SPE can provide a high degree of cleanup by selectively isolating this compound from the matrix. Various sorbents can be used based on the physicochemical properties of this compound and the matrix components.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from interfering substances based on its solubility in immiscible solvents.[3]

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a simple and fast method to remove proteins. However, it may not remove other matrix components like phospholipids, so a subsequent cleanup step like SPE or LLE might be necessary.

4. Should I use an internal standard for this compound analysis?

Yes, using an internal standard is highly recommended. The most effective choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3-(+)-Sesamolin). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects.[2][4] This allows for reliable correction of any signal suppression or enhancement, leading to more accurate and precise quantification.[2]

5. Can optimizing the LC-MS/MS instrument parameters help reduce matrix effects?

While instrument optimization cannot eliminate matrix effects, it can help mitigate their impact.[2]

  • Chromatography: Optimizing the analytical column, mobile phase, and gradient can improve the separation of this compound from co-eluting matrix components.

  • Mass Spectrometry: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) might be less prone to matrix effects for certain lignans and could be considered as an alternative.[6] Fine-tuning source parameters like capillary voltage and gas flows can also have a minor impact.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of sesamin and sesamolin, which can be indicative of the extent of matrix effect removal.

AnalyteSample Preparation MethodMatrixRecovery (%)Reference
SesaminSolid-Phase Extraction (Alumina-A)Edible Oils>80.16[9]
SesaminExcitation-Emission Matrix FluorescenceSesame Oils99.05[10]
SesamolinExcitation-Emission Matrix FluorescenceSesame Oils94.97[10]
SesaminReversed-Phase Liquid ChromatographySesame Seed Oil Unsaponified Matter95.4 - 103.4[11]
SesamolinReversed-Phase Liquid ChromatographySesame Seed Oil Unsaponified Matter95.4 - 103.4[11]
SesaminCentrifugal Partition Extraction (CPE)Sesame Oil>95 (Purity)[12]
SesamolinCentrifugal Partition Extraction (CPE)Sesame Oil>95 (Purity)[12]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Edible Oil

This protocol is adapted from a method for sesamin extraction from edible oils.[9]

  • Sample Preparation:

    • Accurately weigh 1.0 g of the oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of n-hexane and vortex for 1 minute to dissolve the oil.

  • SPE Cartridge Conditioning:

    • Condition an Alumina-A SPE cartridge by passing 5 mL of n-hexane through it.

  • Sample Loading:

    • Load the dissolved oil sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of n-hexane to remove interfering lipids.

  • Elution:

    • Elute this compound and other lignans with 10 mL of a mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol based on typical conditions for lignan analysis.[9][13]

  • Liquid Chromatography:

    • Column: A C18 column (e.g., Hypersil Gold, 100 mm × 2.1 mm, 3 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12.1-15 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.[9]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][13]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For sesamolin, a potential transition could be m/z 371 -> m/z 161.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.[9]

      • Capillary Temperature: 330°C.[9]

      • Sheath Gas Pressure (N2): 35 units.[9]

      • Auxiliary Gas Pressure (N2): 5 units.[9]

      • Collision Gas (Ar): 1.0 mTorr.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample (e.g., Oil, Plasma) Cleanup Sample Cleanup (SPE, LLE, or PPT) Sample->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Caption: A logical flowchart for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Stability of (+)-Sesamolin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (+)-sesamolin in cell culture media. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cell culture experiments?

A1: The main challenge is the low aqueous solubility of this compound. It is classified as a class II compound under the Biopharmaceutic Classification System, indicating low water solubility and high permeability.[1] This poor solubility can lead to precipitation in cell culture media, making it difficult to achieve and maintain desired concentrations for experiments.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low water solubility, a stock solution of this compound should be prepared by dissolving it in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The exact tolerance will depend on the specific cell line being used. It is always advisable to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

Q4: How stable is this compound in aqueous cell culture media?

A4: Detailed kinetic stability data for this compound in various cell culture media is not extensively documented in scientific literature. However, it is known to be sparingly soluble in aqueous buffers, and it is recommended not to store the aqueous solution for more than one day.[2] This suggests a limited stability in aqueous environments. Factors such as pH, temperature, and the presence of media components can influence its stability.

Q5: Can this compound degrade in cell culture conditions?

A5: Yes, this compound can degrade. It is known to be sensitive to acidic conditions and heat.[3][4] Under acidic conditions, it can be converted to sesamol and samin.[3][5] While cell culture media are typically buffered to a physiological pH (around 7.4), local pH changes in the microenvironment of the cells or prolonged incubation at 37°C could potentially contribute to its degradation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in cell culture medium after adding this compound. Poor aqueous solubility of this compound.- Ensure the final DMSO concentration is sufficient to maintain solubility at the desired working concentration.- Prepare the final dilution immediately before adding to the cells.- Gently mix the medium after adding the compound.- Consider using a lower, more soluble concentration of this compound.
Inconsistent or loss of biological activity in long-term experiments. Degradation of this compound in the aqueous medium over time.- Replenish the cell culture medium with freshly prepared this compound solution at regular intervals (e.g., every 24 hours).- Perform a stability study to determine the degradation rate of this compound in your specific cell culture setup (see Experimental Protocols).
Variability in experimental results between batches. - Inconsistent stock solution preparation.- Degradation of the stock solution.- Prepare fresh stock solutions of this compound in DMSO for each experiment.- Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Water< 0.1 mg/mL[1]
Ethanol~0.5 mg/mL[2]
DMSO~12 mg/mL[2]
Dimethyl formamide~30 mg/mL[2]
1:10 solution of DMSO:PBS (pH 7.2)~0.05 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Prepare Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term storage.

  • Prepare Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution with cell culture medium to the desired final concentration. For example, to prepare a 20 µM working solution from a 20 mM stock, you would perform a 1:1000 dilution.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures. Gently swirl the plate or flask to ensure even distribution.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

  • Preparation: Prepare a working solution of this compound in your specific cell culture medium (e.g., DMEM with 10% FBS) at the concentration you intend to use in your experiments.

  • Incubation: Place the solution in a sterile, sealed container and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in your specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Dilute to Working Concentration in Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples store_samples Store at -80°C collect_samples->store_samples quantify Quantify using HPLC store_samples->quantify analyze Determine Degradation Kinetics & Half-life quantify->analyze

Caption: Workflow for assessing the stability of this compound in cell culture media.

degradation_pathway sesamolin This compound degradation_conditions Acidic Conditions / Heat sesamolin->degradation_conditions sesamol Sesamol degradation_conditions->sesamol samin Samin degradation_conditions->samin

Caption: Potential degradation pathway of this compound under acidic conditions or heat.

References

Technical Support Center: Optimization of Oral Dosage Forms for (+)-Sesamolin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of oral dosage forms for (+)-Sesamolin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies with this compound.

Disclaimer: Direct research on the optimization of oral dosage forms specifically for this compound is limited. Much of the guidance provided here is extrapolated from studies on the related and more extensively researched sesame lignan, Sesamol, as well as another related compound, Sesamin. These compounds share structural similarities and physicochemical challenges with this compound, particularly poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an oral dosage form for this compound?

A1: The primary challenge in developing an oral dosage form for this compound is its poor aqueous solubility.[1][2][3] This characteristic significantly hinders its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[1] One study in rats indicated that less than 25% of ingested sesamolin was absorbed.[1][4] Additionally, like other phenolic compounds, this compound may be susceptible to first-pass metabolism, further reducing the amount of active compound that reaches systemic circulation.[5]

Q2: What are the initial pharmacokinetic parameters I can expect for unformulated this compound in rats?

A2: Based on limited available data from a study where rats were fed a diet containing 1% sesamolin, you can anticipate a slow absorption profile. The peak serum concentration (Tmax) was observed between 7 to 9 hours, with a half-life (t½) of approximately 7.1 ± 0.4 hours.[1][4] It's important to note that these values are from a non-optimized, diet-mixed administration and may differ significantly with a formulated dosage form.

Q3: What formulation strategies have been successful for similar compounds like Sesamol and Sesamin?

A3: For the related lignans, Sesamol and Sesamin, which also suffer from poor water solubility, several advanced formulation strategies have proven effective in enhancing oral bioavailability. These include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form nanoemulsions in the gastrointestinal fluid, enhancing the solubility and absorption of lipophilic drugs.[6][7][8][9] A SNEDDS formulation of Sesamin increased its relative bioavailability in rats by approximately 12.9-fold.[6][7]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids that can encapsulate lipophilic compounds, protecting them from degradation and improving their absorption.[10]

  • Use of Bio-enhancing Solvents: One study demonstrated that co-administering a sesame extract containing sesamin and sesamolin with turmeric oil significantly increased the serum and brain concentrations of both compounds in mice.[2] Serum levels of sesamolin were 15-fold higher in the group receiving turmeric oil compared to the group receiving the sesame extract alone.[2]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of this compound between animal subjects.

  • Potential Cause: Inconsistent dissolution of a simple suspension formulation due to the poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is micronized to increase the surface area for dissolution.

    • Incorporate a Wetting Agent: Add a pharmaceutically acceptable wetting agent (e.g., Tween 80) to your suspension vehicle to improve the dispersibility of the hydrophobic this compound particles.

    • Consider a Lipid-Based Formulation: To minimize dissolution-related variability, transitioning to a lipid-based formulation like a SNEDDS is highly recommended. The compound will be in a dissolved state, which can lead to more uniform absorption.[6][7][8][9]

Problem 2: Low oral bioavailability (<5%) despite administering a high dose.

  • Potential Cause: This is likely due to a combination of poor solubility and potential first-pass metabolism.

  • Troubleshooting Steps:

    • Enhance Solubility: The most critical step is to improve the solubility. A SNEDDS or SLN formulation is a primary strategy to address this.[6][7][10] For example, a SNEDDS formulation increased the absolute bioavailability of Sesamin from 0.3% to 4.4%.[6]

    • Investigate Co-administration with a Bio-enhancer: As demonstrated with turmeric oil, exploring co-administration with oils or excipients that can inhibit metabolic enzymes or enhance absorption may be beneficial.[2]

    • Formulate with Long-Chain Triglycerides: Using oils with long-chain triglycerides in your formulation can promote lymphatic transport, which can help bypass first-pass metabolism in the liver.

Problem 3: Difficulty in preparing a stable and consistent formulation for oral gavage.

  • Potential Cause: The physicochemical properties of this compound make it challenging to work with in simple aqueous vehicles.

  • Troubleshooting Steps:

    • Develop a Systematic Formulation Protocol: For suspensions, detail the exact procedure for particle size reduction, the order of addition of excipients, and the mixing time and speed.

    • For Lipid-Based Formulations (e.g., SNEDDS):

      • Screen Excipients: Systematically screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.

      • Construct a Ternary Phase Diagram: This will help identify the optimal ratios of oil, surfactant, and co-solvent that form a stable nanoemulsion upon dilution with an aqueous phase.

      • Characterize the Formulation: Before in-vivo administration, characterize the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion to ensure consistency between batches.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sesamin in Different Oral Formulations in Rats (This table serves as an example of the improvements that can be achieved with advanced formulations for a related lignan.)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
Sesamin Suspension25.3 ± 8.14.0102.8 ± 45.6100 (Reference)[6]
Sesamin SNEDDS250.7 ± 98.51.01324.6 ± 387.21288.5[6]

Table 2: Available Pharmacokinetic Data for this compound in Rats

Formulation/AdministrationTmax (h)t½ (h)Key ObservationReference
1% Sesamolin in Diet7 - 97.1 ± 0.4Slow absorption, long half-life.[1][4]
Oral Gavage (unspecified)--Less than 25% of ingested amount was absorbed.[1][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Objective: To prepare a SNEDDS formulation to improve the oral bioavailability of this compound.

  • Materials:

    • This compound

    • Oil phase (e.g., Glyceryl trioctanoate, Sesame oil)

    • Surfactant (e.g., Polyoxyethylene castor oil, Tween 20)

    • Co-solvent (e.g., Transcutol®, PEG 400)

    • Vortex mixer

    • Magnetic stirrer

  • Methodology:

    • Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Formulation: Based on solubility studies, prepare various formulations by mixing the selected oil, surfactant, and co-solvent in different ratios (e.g., 10:80:10 w/w/w).

    • Drug Loading: Add this compound to the optimized excipient mixture and stir using a magnetic stirrer at a controlled temperature until the drug is completely dissolved.

    • Characterization of Pre-concentrate: The resulting mixture should be a clear, isotropic liquid.

    • Self-Emulsification Assessment: Add 1 mL of the drug-loaded SNEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Characterize the resulting nanoemulsion for mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An acceptable formulation for oral delivery would typically have a droplet size of <200 nm.

Protocol 2: Oral Administration and Pharmacokinetic Study in Rats

  • Objective: To evaluate the pharmacokinetic profile of a formulated this compound dosage form.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • This compound formulation

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Centrifuge

    • Analytical equipment (e.g., LC-MS/MS)

  • Methodology:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Dosing: Administer the this compound formulation via oral gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

G cluster_0 Formulation Development Workflow cluster_1 In Vivo Animal Study Workflow A Screen Excipients (Oils, Surfactants, Co-solvents) for this compound Solubility B Construct Ternary Phase Diagram to Identify Self-Emulsifying Regions A->B C Prepare Drug-Loaded Formulations (e.g., SNEDDS) B->C D Characterize Formulation (Droplet Size, PDI, Zeta Potential) C->D E In Vitro Dissolution/Release Testing D->E F Select Optimized Formulation E->F G Administer Formulation to Animals (Oral Gavage) F->G Proceed to In Vivo Study H Collect Blood Samples at Timed Intervals G->H I Plasma Separation and Storage H->I J LC-MS/MS Bioanalysis of This compound Concentration I->J K Pharmacokinetic (PK) Analysis (Cmax, Tmax, AUC) J->K L Evaluate Bioavailability K->L

Caption: Workflow for development and in vivo testing of a this compound oral formulation.

G cluster_0 Simple Suspension cluster_1 Advanced Formulation (e.g., SNEDDS) A This compound (Poorly Soluble) B Inconsistent Wetting & Poor Dissolution in GI Tract A->B D Forms Nanoemulsion in GI Tract A->D Formulation Strategy C Low & Variable Plasma Concentration B->C E Enhanced Solubilization of this compound D->E F Improved & More Consistent Absorption E->F G Higher & More Reproducible Plasma Concentration F->G

Caption: Comparison of outcomes between simple and advanced oral formulations.

References

Technical Support Center: Strategies to Minimize Auto-oxidation of (+)-Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of (+)-Sesamolin during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a major lignan found in sesame seeds and sesame oil, recognized for its various biological activities, including neuroprotective and anti-cancer effects.[1][2] However, its structure makes it susceptible to auto-oxidation, a process of degradation by atmospheric oxygen. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results.

Q2: What are the main factors that promote the auto-oxidation of this compound?

A2: The primary factors that accelerate the auto-oxidation of this compound are:

  • Exposure to Oxygen: Dissolved oxygen in solvents is a key initiator of the oxidation process.

  • Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. Roasting of sesame seeds, for instance, can lead to the degradation of sesamolin.[1]

  • Presence of Metal Ions: Trace metal ions can act as catalysts in oxidation reactions.

  • Solvent Choice: The type of solvent and its purity can influence the stability of this compound. Aqueous solutions, in particular, are not recommended for storage.[3]

Q3: How should I store solid this compound for long-term use?

A3: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[3][4][5][6] Under these conditions, it is reported to be stable for at least four years.[3][4] To further minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q4: What is the best way to prepare and store this compound solutions?

A4: Due to its limited stability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be made in a deoxygenated organic solvent such as DMSO, dimethylformamide (DMF), or ethanol.[3] The product information sheet from Cayman Chemical suggests purging the solvent with an inert gas.[3] Aqueous solutions should not be stored for more than one day.[3] For short-term storage of stock solutions, use amber vials, purge the headspace with an inert gas, and store at -20°C or -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment from solid material. Verify the purity of the solid this compound using HPLC. Implement the recommended handling and storage procedures outlined in this guide.
Appearance of unknown peaks in HPLC analysis Oxidation or degradation of this compound.Review solution preparation and storage procedures. Ensure solvents are deoxygenated and protect solutions from light. Use amber vials for all solutions. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions.
Precipitate forms in the solution Poor solubility or degradation product formation. This compound has limited solubility in aqueous buffers.Ensure the concentration does not exceed the solubility limit in your chosen solvent system. For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[3] Do not store aqueous solutions for extended periods.
Discoloration of the solution Oxidation of this compound.Discard the solution and prepare a fresh one using deoxygenated solvents and protection from light. Ensure all handling steps are performed under conditions that minimize exposure to oxygen and light.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)12 mg/mL
Ethanol0.5 mg/mL
1:10 solution of DMSO:PBS (pH 7.2)0.05 mg/mL

Source: Cayman Chemical Product Information[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with enhanced stability for short-term storage.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO or DMF

  • Argon or nitrogen gas with a regulator and tubing

  • Sterile, amber glass vials with Teflon-lined caps

  • Micropipettes and sterile tips

Procedure:

  • Deoxygenate the Solvent: Purge the DMSO or DMF with a gentle stream of argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound and place it in an amber glass vial.

    • Add the deoxygenated solvent to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolve and Purge:

    • Tightly cap the vial and vortex or sonicate until the this compound is completely dissolved.

    • Briefly purge the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.

  • Storage:

    • Wrap the vial cap with parafilm to ensure an airtight seal.

    • Store the stock solution at -20°C or -80°C.

    • For use, thaw the vial quickly and use the required amount. Purge the headspace again with inert gas before re-sealing and returning to storage. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Protocol 2: Accelerated Stability Testing of a this compound Solution

Objective: To evaluate the stability of a this compound solution under stressed conditions to predict its shelf-life.

Materials:

  • Stabilized this compound stock solution (from Protocol 1)

  • Solvent/buffer of interest (e.g., cell culture medium, phosphate-buffered saline)

  • Amber HPLC vials

  • Temperature-controlled incubator or oven

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at the desired final concentration.

    • Dispense the solution into several amber HPLC vials.

  • Initial Analysis (Time Zero):

    • Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0).

  • Incubation:

    • Place the remaining vials in a temperature-controlled incubator set to an elevated temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), remove one vial from the incubator.

    • Allow the vial to cool to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound and the presence of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Auto_Oxidation_Prevention_Workflow cluster_storage Solid this compound Storage cluster_solution_prep Solution Preparation cluster_handling Experimental Handling storage Store at -20°C in a Tightly Sealed Container deoxygenate Deoxygenate Solvent (e.g., DMSO, DMF) with Inert Gas storage->deoxygenate Start dissolve Dissolve this compound in Amber Vial deoxygenate->dissolve purge_headspace Purge Headspace with Inert Gas dissolve->purge_headspace use_fresh Prepare Solutions Fresh purge_headspace->use_fresh Proceed to Experiment protect_light Protect from Light use_fresh->protect_light avoid_aqueous_storage Avoid Long-Term Aqueous Solution Storage protect_light->avoid_aqueous_storage end Stable Experiment avoid_aqueous_storage->end Experiment Completion

Caption: Workflow for minimizing the auto-oxidation of this compound.

Simplified_Auto_Oxidation_Pathway Sesamolin This compound Initiation Initiation Sesamolin->Initiation Sesamolin_Radical Sesamolin Radical Initiation->Sesamolin_Radical Forms Propagation Propagation Sesamolin_Radical->Propagation Degradation_Products Degradation Products Propagation->Degradation_Products Leads to Initiators Oxygen, Light, Heat, Metal Ions Initiators->Initiation

References

Validation & Comparative

A Comparative Analysis of (+)-Sesamolin and Sesamin: Unraveling Antioxidant Capacities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of two prominent sesame lignans, (+)-sesamolin and sesamin. This analysis is supported by experimental data from various in vitro and in vivo studies, offering insights into their mechanisms of action and potential therapeutic applications.

While both this compound and sesamin, key bioactive compounds found in sesame seeds (Sesamum indicum L.), are recognized for their health benefits, their antioxidant capacities can vary depending on the experimental model and assessment method. Generally, in vitro studies suggest that sesamin exhibits more potent radical scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. However, other evaluations, including the β-carotene-bleaching assay, indicate a potentially higher antioxidant effect from this compound. Furthermore, in vivo studies have demonstrated significant antioxidant effects for both compounds.

The antioxidant mechanisms of these lignans are attributed to their molecular structure, specifically the methylenedioxyphenyl groups, which can be metabolized to form catechols, potent radical scavengers. Additionally, the ability to donate hydrogen atoms contributes to their antioxidant action.[1] In cellular systems, both compounds have been shown to reduce reactive oxygen species (ROS) and influence key signaling pathways involved in oxidative stress response.[2][3]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and sesamin from various experimental assays. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Antioxidant AssayCompoundResultReference
DPPH Radical Scavenging Assay SesaminHigher scavenging activity[1]
This compoundLower scavenging activity[4][5]
β-Carotene-Bleaching Assay This compoundHigher antioxidant effect[4][5]
SesaminLower antioxidant effect[4][5]
Inhibition of Linoleic Acid Peroxidation This compoundHigher antioxidant effect[4][5]
SesaminLower antioxidant effect[4][5]
Cellular Antioxidant Activity (CAA) BothReduce ROS production[2]
In Vivo Lipid Peroxidation This compoundInhibits lipid peroxidation in rat liver and kidney[4]
SesaminReduces infarct size in cerebral ischemia[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and sesamin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample solution to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is then allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and sesamin in a suitable solvent.

  • Reaction: Add a defined volume of the sample solution to the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of compounds to prevent the formation of intracellular reactive oxygen species (ROS) induced by a pro-oxidant.

Protocol:

  • Cell Culture: Seed adherent cells, such as HepG2, into a 96-well plate and allow them to attach and grow.

  • Loading with Fluorescent Probe: Wash the cells and incubate them with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment with Antioxidants: Remove the probe solution and treat the cells with various concentrations of this compound and sesamin.

  • Induction of Oxidative Stress: After incubation with the antioxidants, add a pro-oxidant agent like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce ROS production.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: The CAA value is calculated based on the ability of the compound to suppress the AAPH-induced fluorescence compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the general workflow of an in vitro antioxidant assay and the potential signaling pathways modulated by sesamin and sesamolin in response to oxidative stress.

In_Vitro_Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Sesamin / Sesamolin Stock Solution Mix Mix Compound and Radical Compound->Mix Radical Radical Solution (e.g., DPPH, ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for in vitro antioxidant capacity assays.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_lignans Lignan Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (e.g., p38) ROS->MAPK Lignans Sesamin / Sesamolin Lignans->ROS Scavenging Lignans->MAPK Antioxidant_Enzymes Antioxidant Enzyme Expression MAPK->Antioxidant_Enzymes Inflammation Inflammatory Response (e.g., NO production) MAPK->Inflammation

Caption: Potential antioxidant signaling pathways modulated by sesamin and sesamolin.

References

A Comparative Analysis of (+)-Sesamolin's Neuroprotective Potential in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of (+)-Sesamolin in established experimental models of Parkinson's disease (PD). Drawing from preclinical data, this document evaluates this compound against other sesame lignans, namely sesamin and sesaminol, and the standard therapeutic agent, L-DOPA. The information is intended to inform further research and drug development efforts in the field of neurodegenerative diseases.

Introduction to Parkinson's Disease Models

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. To study the disease and evaluate potential therapeutics, researchers rely on various in vitro and in vivo models that replicate key pathological features of PD.

In vitro models typically involve neuronal cell lines, such as human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.[1][2] These cells are treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce oxidative stress, mitochondrial dysfunction, and apoptosis, mimicking the neurodegenerative processes in PD.[1][2][3]

In vivo models commonly use rodents, such as mice and rats, in which Parkinson's-like symptoms and pathology are induced by neurotoxins like 6-OHDA or rotenone.[4][5] These models allow for the assessment of motor deficits and the evaluation of a compound's ability to protect dopaminergic neurons in a whole organism.[4][5]

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of sesamolin, sesamin, sesaminol, and L-DOPA in various Parkinson's disease models. It is important to note that much of the available literature on sesamolin does not specify the isomer, and therefore the data presented for sesamolin may not be exclusively for the this compound isomer.

In Vitro Neuroprotective Effects
CompoundModel SystemNeurotoxinConcentrationOutcome MeasureResultCitation
Sesamolin PC12 Cells6-OHDA5 and 10 µMCell ViabilitySignificantly increased[2]
Reactive Oxygen Species (ROS)Significantly decreased[2]
Sesamin PC12 Cells6-OHDA5 and 10 µMCell ViabilitySignificantly increased[2]
Reactive Oxygen Species (ROS)Significantly decreased[2]
Neuronal PC12 CellsMPP+1 pMCell ViabilityIncreased by 60%[3]
Reactive Oxygen Species (ROS)Significantly decreased[3]
Sesaminol SH-SY5Y Cells6-OHDA1 and 5 µg/mlCell ViabilityRestored to control levels[4]
Reactive Oxygen Species (ROS)Suppressed to control levels[4]
L-DOPA SH-SY5Y Cells6-OHDAVariousCell ViabilityVariable effects, can be neurotoxic at high concentrations
In Vivo Neuroprotective and Behavioral Effects
CompoundAnimal ModelNeurotoxinDosageOutcome MeasureResultCitation
Sesamolin (in crude extract) GerbilsCerebral Ischemia20 mg/kg/day (extract)Infarct SizeReduced by ~49%[6]
Sesamin Rats6-OHDA20 mg/kg/dayMotor Imbalance (Narrow Beam Test)Attenuated[1]
Striatal Dopaminergic NeuronsProtected from damage[1]
Sesaminol MiceRotenoneDietMotor Function (Rotarod Test)Restored to control levels[4][7]
Dopamine LevelsIncreased
L-DOPA Rats6-OHDA3 and 6 mg/kgGait ImpairmentsNot reversible[8]
L-DOPA-Induced DyskinesiaObserved at higher doses[8]

Signaling Pathways and Experimental Workflow

Nrf2-ARE Signaling Pathway

The neuroprotective effects of sesame lignans like sesaminol are believed to be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][9] This pathway plays a crucial role in the cellular defense against oxidative stress.

Nrf2_ARE_Pathway Sesamolin This compound Nrf2_Keap1 Nrf2-Keap1 Complex Sesamolin->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (e.g., from 6-OHDA) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_Keap1->Nrf2 releases ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Nrf2-ARE Signaling Pathway Activation.

Experimental Workflow for Neuroprotective Compound Validation

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound like this compound.

Experimental_Workflow In_Vitro In Vitro Screening Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) In_Vitro->Cell_Culture In_Vivo In Vivo Validation In_Vitro->In_Vivo Promising results lead to Neurotoxin Neurotoxin Treatment (e.g., 6-OHDA) Cell_Culture->Neurotoxin Compound_Treatment Compound Treatment (this compound) Cell_Culture->Compound_Treatment In_Vitro_Assays In Vitro Assays Neurotoxin->In_Vitro_Assays Compound_Treatment->In_Vitro_Assays Cell_Viability Cell Viability (MTT) In_Vitro_Assays->Cell_Viability ROS_Assay ROS Measurement (DCFH-DA) In_Vitro_Assays->ROS_Assay Animal_Model PD Animal Model (e.g., Rotenone in mice) In_Vivo->Animal_Model Behavioral_Tests Behavioral Testing Animal_Model->Behavioral_Tests Histology Post-mortem Analysis Animal_Model->Histology Rotarod Rotarod Test Behavioral_Tests->Rotarod Open_Field Open Field Test Behavioral_Tests->Open_Field TH_Staining Tyrosine Hydroxylase Immunohistochemistry Histology->TH_Staining

Caption: Experimental Workflow for Neuroprotection Studies.

Experimental Protocols

In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Cell Plating: For experiments, cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.[12]

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 2 hours) before neurotoxin exposure.[4]

  • Neurotoxin Challenge: 6-hydroxydopamine (6-OHDA) is added to the cell culture medium at a concentration known to induce significant cell death (e.g., 100 µM) and incubated for 24 hours.

  • Assessment of Neuroprotection: Following incubation, cell viability and other parameters are assessed using various assays.

Key In Vitro Assays
  • MTT Assay for Cell Viability:

    • After treatment, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12]

    • The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

  • DCFH-DA Assay for Intracellular ROS:

    • Cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe, for a short period.[13][14][15]

    • Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

    • The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscope, with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[14]

In Vivo Model: Rotenone-Induced Parkinson's Disease in Mice
  • Animal Acclimation: Male C57BL/6 mice are acclimated to the laboratory environment for at least one week before the experiment.[16]

  • Rotenone Administration: Rotenone, a mitochondrial complex I inhibitor, is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specific dose (e.g., 30 mg/kg) for a defined period (e.g., 28-56 days) to induce progressive neurodegeneration.[14]

  • Compound Treatment: this compound or other test compounds are administered to the animals, often through their diet or by oral gavage, starting before or concurrently with the rotenone treatment.[4]

  • Behavioral Assessment: Motor function and coordination are assessed using standardized behavioral tests.

  • Histological Analysis: After the treatment period, the animals are euthanized, and their brains are collected for histological analysis to quantify the extent of dopaminergic neuron loss.

Key In Vivo Assessments
  • Rotarod Test:

    • Mice are trained to walk on a rotating rod.[1][7]

    • During the test, the rod accelerates, and the latency to fall is recorded.[1][7]

    • This test assesses motor coordination and balance.[1][7]

  • Open Field Test:

    • Mice are placed in an open, square arena, and their movement is tracked for a set period.[3][10]

    • Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured to assess locomotor activity and anxiety-like behavior.[3][10]

  • Tyrosine Hydroxylase (TH) Immunohistochemistry:

    • Brain tissue, specifically the substantia nigra, is sectioned and stained with an antibody against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.[17][18]

    • The number of TH-positive (dopaminergic) neurons is then counted using stereological methods to determine the extent of neuroprotection.[17][18]

Conclusion

The available preclinical evidence suggests that sesame lignans, including sesamolin, sesamin, and sesaminol, exhibit promising neuroprotective properties in models of Parkinson's disease. Their mechanism of action appears to be linked to their antioxidant and anti-inflammatory activities, particularly through the activation of the Nrf2-ARE pathway. While data specifically for this compound is limited, the broader findings for sesamolin are encouraging.

Compared to the standard treatment L-DOPA, which primarily provides symptomatic relief and can have significant side effects, these natural compounds may offer a disease-modifying therapeutic strategy by protecting dopaminergic neurons from degeneration. However, further research is crucial to elucidate the specific efficacy and mechanisms of this compound, optimize dosing, and evaluate its safety profile in more detail before considering clinical translation. This guide serves as a foundational resource to support and direct these future investigations.

References

Cross-validation of different analytical methods for (+)-Sesamolin detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the detection and quantification of (+)-Sesamolin, a key bioactive lignan found in sesame seeds and oil. The following sections detail the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), enabling researchers to select the most appropriate method for their specific needs.

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. While HPLC is the most widely used technique due to its high sensitivity and resolution, HPTLC offers a rapid and cost-effective alternative.[1][2] For highly complex matrices or when utmost sensitivity is required, UHPLC coupled with mass spectrometry stands out.

Data Summary

The following tables summarize the key performance parameters of various analytical methods for this compound detection as reported in the literature.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Stationary PhaseMobile PhaseDetectionLinearity (r²)LOQ (µg/mL)Reference
C18Methanol:Water (75:25, v/v)UV (290 nm)>0.9990.04[3]
C18Acetonitrile:Water (gradient)DAD>0.99Not Reported[4][5]
Lichrosorb-Si 60n-hexane:chloroform (80:20)UV (280nm)Not ReportedNot Reported[6]
C18Methanol:Water (gradient)PDA & FluorescenceNot Reported0.1 (ng with fluorescence)[7]
C18AcetonitrileUV (230 nm)0.99083.86[8]

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method

Stationary PhaseMobile PhaseDetectionLinearity (r²)LOQReference
HPTLC silica gel 60 F254Toluene:Ethyl acetate:Methanol (8:1.5:0.5, v/v/v)Densitometry (288 nm)>0.98Not Reported[9][10]

Table 3: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

Stationary PhaseMobile PhaseDetectionLinearity (r²)LOQReference
C18Methanol:Water with 0.1% Formic Acid (gradient)ESI-MS/MSNot ReportedNot Reported[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This protocol is a generalized procedure based on common practices for this compound analysis.

a. Sample Preparation (from Sesame Oil):

  • Dilute the sesame oil sample with a suitable organic solvent (e.g., n-hexane).

  • Perform liquid-liquid extraction with a polar solvent immiscible with n-hexane (e.g., acetonitrile) to partition the lignans.[4][5]

  • Evaporate the polar solvent layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4][5]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[4][5] An isocratic system of methanol and water can also be employed.[12]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at 280 nm or 290 nm.[3][6] A photodiode array (PDA) detector can be used for spectral confirmation.

  • Injection Volume: 10-20 µL.[5][8]

c. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[8]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.

a. Sample Preparation:

  • Extract the lignans from the sample matrix using a suitable solvent (e.g., methanol).

  • Filter the extract before application to the HPTLC plate.

b. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Application: Apply the standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol is a suitable developing solvent.[10]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at 288 nm.[10]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis.

a. Sample Preparation (from environmental samples):

  • For water samples, perform liquid-liquid extraction with a solvent like acetonitrile.[11]

  • For soil samples, use solid-liquid extraction with acetonitrile followed by ultrasonic bath treatment.[11]

  • Clean up the extract using solid-phase extraction (SPE).[11]

  • Evaporate the eluate and reconstitute the residue in the initial mobile phase.[11]

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: A gradient of methanol and water containing a small percentage of formic acid to aid ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is effective for this compound.[3]

  • Mass Analysis: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for chromatographic analysis.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification hptlc_workflow cluster_prep Sample & Standard Preparation cluster_chromatography HPTLC Process cluster_analysis Analysis SamplePrep Sample Extraction Application Band Application SamplePrep->Application StandardPrep Standard Preparation StandardPrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

References

Comparative Bioavailability of (+)-Sesamolin from Different Sesame Oil Preparations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide, intended for researchers, scientists, and drug development professionals, aims to summarize the current understanding of how different sesame oil preparations affect sesamolin content and to highlight the critical need for dedicated bioavailability studies.

Impact of Processing on Sesamolin Content

The preparation method of sesame oil significantly alters its chemical composition, particularly the content of the bioactive lignan (+)-sesamolin. The primary factors influencing sesamolin levels are thermal treatment (roasting) and refining processes.

Table 1: Influence of Processing on this compound Content in Sesame Oil

Preparation MethodEffect on Sesamolin ContentMechanismSupporting Evidence
Unroasted (Cold-Pressed) HigherMinimal thermal degradation preserves the native sesamolin.Roasted sesame seed oils show lower sesamolin levels compared to cold-pressed oil from unroasted seeds.[1]
Roasted (Hot-Pressed) LowerThermal processing can lead to the conversion of sesamolin into sesamol.[1][2][3][4]The roasting process may cause the oxidation and conversion of sesamolin.[1]
Refined (Bleached, Deodorized) LowerRefining processes, particularly bleaching, can fracture sesamolin into sesamol.Bleaching with acid-treated earth and deodorization processes have been shown to decrease sesamolin content.
Acid-Soaking & Microwave-Heating HigherPre-treatment of sesame seeds with this method has been shown to significantly increase the sesamolin content in the resulting oil.This novel pre-treatment method can enhance the levels of functional compounds, including sesamolin.

The Need for Pharmacokinetic Data

Despite the knowledge that processing affects sesamolin concentration, there is a clear lack of in vivo studies to determine how this translates to its bioavailability.[1][5] Much of the existing research on the bioavailability of sesame lignans has focused on sesamol, a related compound formed from the degradation of sesamolin.[2][4][6][7]

To accurately assess the therapeutic potential of this compound from different sesame oil sources, dedicated pharmacokinetic studies are essential. Such studies would involve:

  • Administration of different sesame oil preparations (e.g., cold-pressed, roasted, refined) with standardized sesamolin content to animal models or human subjects.

  • Serial blood sampling over a defined period.

  • Quantification of this compound concentrations in plasma using validated analytical methods like High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the rate and extent of absorption.

Experimental Protocols: A Proposed Framework

For researchers planning to investigate the comparative bioavailability of this compound, the following experimental workflow is proposed:

experimental_workflow cluster_prep Preparation of Sesame Oil Samples cluster_admin Animal Study cluster_analysis Bioanalytical Method cluster_pk Pharmacokinetic Analysis prep1 Unroasted, Cold-Pressed admin Oral Administration to Rats prep1->admin prep2 Roasted, Hot-Pressed prep2->admin prep3 Refined prep3->admin sampling Serial Blood Sampling admin->sampling extraction Plasma Extraction of Sesamolin sampling->extraction hplc HPLC Quantification extraction->hplc calc Calculation of Cmax, Tmax, AUC hplc->calc compare Comparative Bioavailability Assessment calc->compare

Caption: Proposed experimental workflow for comparing the bioavailability of this compound.

Potential Signaling Pathways of Interest

While direct bioavailability data is lacking, this compound has been investigated for its neuroprotective effects.[5] It is suggested to act by reducing reactive oxygen species (ROS) and inhibiting apoptosis. Future bioavailability studies could correlate pharmacokinetic profiles with pharmacodynamic outcomes related to these pathways.

signaling_pathway cluster_stress Cellular Stress cluster_sesamolin Intervention cluster_effects Cellular Effects stressor Oxidative Stressor (e.g., Hypoxia) ros Increased ROS stressor->ros induces sesamolin This compound sesamolin->ros inhibits apoptosis Apoptosis sesamolin->apoptosis inhibits protection Neuroprotection sesamolin->protection promotes ros->apoptosis triggers

References

Head-to-Head Comparison: (+)-Sesamolin vs. (-)-Sesamin in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent lignans derived from sesame seeds: (+)-Sesamolin and (-)-Sesamin. While much of the existing literature refers to these compounds without specifying their stereoisomers, this guide synthesizes the available data to offer an objective overview of their therapeutic potential. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to support further research and drug development efforts.

Executive Summary

Sesamin and sesamolin, two of the most abundant lignans in sesame seeds, have garnered significant attention for their diverse pharmacological effects.[1] Both compounds exhibit a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. Available data suggests that while both lignans can modulate similar signaling pathways, the magnitude of their effects can differ. For instance, in studies on hepatic fatty acid metabolism, sesamolin has been shown to be more potent in increasing fatty acid oxidation, whereas sesamin was more effective in reducing serum and liver lipid levels.[2] It is important to note that the majority of studies do not specify the exact stereoisomers used. However, research on sesamin and its epimer, episesamin, has demonstrated that stereochemistry plays a crucial role in biological activity, with episesamin showing more pronounced effects on the gene expression of fatty acid metabolism enzymes. This suggests that the specific enantiomers, this compound and (-)-Sesamin, likely possess distinct activity profiles.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of sesamin and sesamolin. It is important to reiterate that most of these studies did not specify the stereoisomers.

Biological ActivityCompoundCell Line/ModelIC50 / EffectReference
Anticancer SesaminHepG2 (Liver Cancer)98 µM (48h)[3]
SesaminKBM-5 (Leukemia)42.7 µM[4]
SesaminMultiple Myeloma, Colon, Prostate, Lung, Breast Cancer Cells40.1 - 60.2 µM[4]
SesamolinMolt 4B (Leukemia)Growth inhibition and apoptosis observed[5]
SesamolinHCT116 (Colon Cancer)Time- and dose-dependent inhibition of proliferation[6]
Enzyme Inhibition SesaminCYP46A16.016 µM[7]
SesamolinCYP46A13.34 µM[7]
SesamolinTyrosinaseModerate inhibition at 500 µM (27.78%)[8]
Anti-Inflammatory SesaminRAW 264.7 MacrophagesSuppression of p38 MAPK activation at 50 µM[3]
SesamolinRat Primary MicrogliaAttenuation of LPS-induced nitric oxide generation[9]
Lipid Metabolism SesaminSteatosis HepG2 CellsLipid-lowering effect (less than sesamol)[10]
SesamolinSteatosis HepG2 CellsLipid-lowering effect (less than sesamin and sesamol)[10]
SesaminRat LiverLess effective at increasing fatty acid oxidation than sesamolin[2]
SesamolinRat LiverMore effective at increasing fatty acid oxidation than sesamin[2]

Key Signaling Pathways

The biological activities of sesamin and sesamolin are mediated through their interaction with various intracellular signaling pathways. The diagrams below illustrate the key pathways modulated by each compound.

sesamin_pathways cluster_inflammatory Anti-inflammatory & Anticancer Effects Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK JNK JNK Inflammatory Stimuli->JNK NF-κB NF-κB Gene Expression Gene Expression NF-κB->Gene Expression activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB releases p38 MAPK->Gene Expression JNK->Gene Expression Sesamin Sesamin Sesamin->IKK Sesamin->p38 MAPK Sesamin->JNK sesamolin_pathways cluster_anticancer Anticancer & Immunomodulatory Effects IL-6 IL-6 JAK2 JAK2 IL-6->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates MMPs MMPs STAT3->MMPs upregulates Cell Invasion Cell Invasion MMPs->Cell Invasion NK Cells NK Cells ERK1/2 ERK1/2 NK Cells->ERK1/2 activates p38 p38 NK Cells->p38 activates JNK JNK NK Cells->JNK activates Cytolytic Activity Cytolytic Activity ERK1/2->Cytolytic Activity p38->Cytolytic Activity JNK->Cytolytic Activity Sesamolin Sesamolin Sesamolin->JAK2 Sesamolin->STAT3 Sesamolin->NK Cells stimulates mtt_workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound or (-)-Sesamin A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

References

Replicating Published Findings on the Anti-Cancer Properties of (+)-Sesamolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of (+)-Sesamolin with other related lignans, namely sesamin and sesamol. The information is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. While extensive IC50 data for this compound is limited in the currently available literature, this section presents the available data for this compound and compares it with the more widely studied lignans, sesamin and sesamol.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound Human lymphoid leukemia (Molt 4B)LeukemiaIC90: 90 µM (after 3 days)[1]
Human colon cancer (HCT116)Colon CancerProliferation significantly inhibited (time-dependent)[1]
Sesamin Human chronic myeloid leukemia (KBM-5)Leukemia42.7 µM[2]
Human leukemia (K562)Leukemia48.3 µmol/L[2]
Human multiple myeloma (U266)Multiple Myeloma51.7 µmol/L[2]
Human prostate cancer (DU145)Prostate Cancer60.2 µmol/L[2]
Human colon cancer (HCT116)Colon Cancer57.2 µmol/L[2]
Human hepatocellular carcinoma (HepG2)Liver Cancer98 µM (after 48h)[3]
Sesamol Human colon cancer (HCT116)Colon Cancer2.59 mM[2]
Human lung adenocarcinoma (SK-LU-1)Lung Cancer2.7 mM (after 48h)[4][5]
Human oral squamous carcinoma (SCC-25)Oral CancerCytotoxic at 62.5, 125, and 250 µM (24h)[6]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anti-cancer effects.

Evidence of Apoptosis
  • Morphological Changes: Treatment of human lymphoid leukemia (Molt 4B) cells with this compound resulted in observable morphological changes characteristic of apoptosis, including the formation of apoptotic bodies.[1][7]

  • DNA Fragmentation: Concentration- and time-dependent DNA fragmentation into oligonucleosomal-sized fragments, a hallmark of apoptosis, was observed in Molt 4B cells treated with this compound.[7]

Quantitative data on the percentage of apoptotic cells following this compound treatment is not extensively detailed in the reviewed literature. However, studies on the related compound sesamol have shown a significant increase in early and late apoptotic cells in oral squamous carcinoma cells.[6]

Molecular Mechanisms of Action

Current research points to the modulation of key signaling pathways as the primary mechanism behind the anti-cancer properties of this compound.

Inhibition of the JAK2/STAT3 Signaling Pathway

In human colon cancer cells (HCT116), this compound has been demonstrated to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][8][9]

  • Mechanism: this compound treatment leads to a significant reduction in the phosphorylation of JAK2 and STAT3.[1][8] This inhibition disrupts the signaling cascade that is often constitutively active in cancer cells, promoting their proliferation, survival, and migration.

  • Downstream Effects: Inhibition of the JAK2/STAT3 pathway by this compound also leads to the downregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9, which are crucial for cancer cell invasion and metastasis.[1][8]

JAK2_STAT3_Pathway Sesamolin This compound pJAK2 p-JAK2 Sesamolin->pJAK2 Inhibits IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation MMPs MMPs (MMP-1, 2, 9) Nucleus->MMPs Upregulation Proliferation Cell Proliferation, Invasion, Metastasis MMPs->Proliferation

Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Targeting MYH14 to Suppress Wnt/β-catenin Signaling

Recent studies have identified Myosin Heavy Chain 14 (MYH14) as a direct target of this compound in endometrial cancer. By inhibiting MYH14, this compound can sensitize cancer cells to chemotherapy and endocrine therapy.

  • Mechanism: this compound disrupts the interaction between MYH14 and MYH9. This disruption prevents the stabilization of β-catenin, a key component of the Wnt signaling pathway. The subsequent degradation of β-catenin leads to the downregulation of Wnt target genes that promote cancer progression.

Wnt_Catenin_Pathway Sesamolin This compound MYH14 MYH14 Sesamolin->MYH14 Inhibits MYH9 MYH9 MYH14->MYH9 Interacts GSK3b GSK3β MYH9->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Ubiquitination & Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation TCFLEF TCF/LEF Nucleus->TCFLEF TargetGenes Wnt Target Genes TCFLEF->TargetGenes Activates Progression Cancer Progression TargetGenes->Progression

Suppression of the Wnt/β-catenin pathway by this compound via MYH14 inhibition.

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound, sesamin, sesamol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[10][11][12][13][14]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compounds as described for the MTT assay.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the test compounds, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-cancer properties, primarily through the induction of apoptosis and the inhibition of key signaling pathways such as JAK2/STAT3 and Wnt/β-catenin. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines.

  • Conducting in-depth quantitative analysis of apoptosis induction.

  • Performing in vivo studies to evaluate the anti-tumor efficacy and safety of this compound.

  • Directly comparing the anti-cancer activity of this compound with its analogs, sesamin and sesamol, in standardized experimental settings.

By addressing these research gaps, a more complete understanding of the anti-cancer potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Independent Verification of (+)-Sesamolin's Effect on Lipid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (+)-sesamolin on lipid metabolism, benchmarked against its close structural analogs, sesamin and sesamol. The information presented is collated from independent research, with a focus on quantitative data and detailed experimental protocols to aid in the design and interpretation of future studies in the field of lipid metabolism and drug discovery.

Comparative Analysis of Bioactivity

This compound, a key lignan found in sesame seeds, has demonstrated notable effects on lipid metabolism. Its bioactivity is often compared with sesamin and sesamol, two other prevalent lignans in sesame oil. Research indicates that while all three compounds contribute to the regulation of lipid homeostasis, they exhibit different potencies in various experimental models.

In a comparative study using steatosis-induced HepG2 cells, the lipid-lowering efficacy was observed in the order of sesamol > sesamin > sesamolin.[1] Specifically, at a concentration of 3 μg/ml, all three lignans were capable of reducing triglyceride (TG) and total cholesterol (TC) content.[1] Another study in rats showed that both sesamin and sesamolin dose-dependently increased the activity and mRNA abundance of enzymes involved in hepatic fatty acid oxidation, with sesamolin showing a much greater effect than sesamin.[2][3] Conversely, both lignans were found to be equally effective in decreasing the activity and mRNA levels of enzymes involved in lipogenesis.[2][3]

The differential effects of these lignans can be partially attributed to their bioavailability. Studies in rats have shown that sesamolin accumulates at significantly higher levels in both serum and liver compared to sesamin, which may account for its potent effect on fatty acid oxidation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the effects of this compound and its analogs on key markers of lipid metabolism.

Table 1: Effect of Sesame Lignans on Intracellular Lipid Content in Steatosis HepG2 Cells

Compound (3 µg/ml)% Reduction in Triglyceride (TG) Content% Reduction in Total Cholesterol (TC) Content
This compound Data not specified, noted as less effective than sesamin and sesamolData not specified, noted as less effective than sesamin and sesamol
Sesamin Specific percentage not provided, but greater than sesamolinSpecific percentage not provided, but greater than sesamolin
Sesamol Highest reduction among the threeHighest reduction among the three

Note: While the study confirms a lipid-lowering effect, specific percentages for each lignan were not detailed in the abstract. The order of efficacy was explicitly stated as sesamol > sesamin > sesamolin.[1]

Table 2: Comparative Effects of Sesamin and Sesamolin on Hepatic Fatty Acid Metabolism in Rats

Treatment (2 g/kg diet)Fold Increase in Fatty Acid Oxidation Enzyme ActivityFold Increase in Fatty Acid Oxidation Enzyme mRNAEffect on Lipogenic Enzyme Activity and mRNA
This compound 2.0–4.2Significant increaseDose-dependent decrease
Sesamin 1.3–1.9Significant increaseDose-dependent decrease

Data adapted from a study comparing the effects of dietary sesamin and sesamolin in rats.[3]

Molecular Mechanisms of Action

The lipid-modulating effects of this compound and its related lignans are attributed to their ability to influence key signaling pathways that regulate lipid homeostasis. The primary mechanisms identified include the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways, and the inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.

Signaling Pathway Diagrams

Lipid_Metabolism_Regulation cluster_activation Activation by this compound cluster_inhibition Inhibition by this compound Sesamolin This compound AMPK AMPK Sesamolin->AMPK PPARa PPARα Sesamolin->PPARa FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation PPARa->FattyAcidOxidation CholesterolEfflux Cholesterol Efflux PPARa->CholesterolEfflux SREBP1c SREBP-1c Lipogenesis Lipogenesis SREBP1c->Lipogenesis Sesamolin_Inhibit This compound Sesamolin_Inhibit->SREBP1c

Caption: Regulation of lipid metabolism by this compound.

The activation of AMPK and PPARα by sesame lignans leads to an upregulation of genes involved in fatty acid oxidation and cholesterol efflux.[1][4][5] Concurrently, the inhibition of SREBP-1c, a key transcription factor, results in the downregulation of genes responsible for lipogenesis, thereby reducing the synthesis of new fatty acids and cholesterol.[1][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Assessment of Intracellular Lipid Accumulation: Oil Red O Staining

This protocol is used to visualize and quantify neutral lipid accumulation in cultured cells, such as HepG2 hepatocytes.

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Working Oil Red O solution (e.g., 60% Oil Red O stock in distilled water)

  • Hematoxylin solution

  • Microscope

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in a multi-well plate and culture until they reach the desired confluency. Treat the cells with this compound, sesamin, sesamol, or a vehicle control for the specified duration.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 30-60 minutes at room temperature.

  • Washing: Discard the PFA and wash the cells three times with distilled water.

  • Staining: Remove the water and add the working Oil Red O solution to cover the cells. Incubate for 15-30 minutes at room temperature.

  • Washing: Carefully remove the Oil Red O solution and wash the cells with distilled water until the water runs clear.

  • Counterstaining: Add hematoxylin solution and incubate for 1-2 minutes to stain the nuclei.

  • Final Wash: Remove the hematoxylin and wash thoroughly with distilled water.

  • Visualization: Add PBS to the wells and visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

  • Quantification (Optional): To quantify the lipid accumulation, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the mRNA expression levels of target genes involved in lipid metabolism, such as PPARA and SREBF1 (encoding SREBP-1c).

Materials:

  • Treated cells or tissues

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a reference gene.

Protein Expression and Activation Analysis: Western Blotting

This protocol is used to detect the total protein levels and the phosphorylation status (activation) of key signaling proteins like AMPK.

Materials:

  • Treated cells or tissues

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells or tissues in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start HepG2 Cell Culture Induce_Steatosis Induce Steatosis (e.g., with Oleic Acid) Start->Induce_Steatosis Treat Treat with this compound or Alternatives Induce_Steatosis->Treat Lipid_Staining Oil Red O Staining (Lipid Accumulation) Treat->Lipid_Staining RNA_Extraction RNA Extraction Treat->RNA_Extraction Protein_Extraction Protein Extraction Treat->Protein_Extraction qPCR qPCR (Gene Expression) RNA_Extraction->qPCR Western_Blot Western Blot (Protein Expression/ Activation) Protein_Extraction->Western_Blot

Caption: General experimental workflow for in vitro analysis.

Conclusion

The available evidence strongly suggests that this compound is a bioactive compound with the potential to modulate lipid metabolism. Its effects are mediated through the regulation of key signaling pathways, including AMPK, PPARα, and SREBP-1c. While its lipid-lowering potency may be less pronounced than that of sesamol, its significant impact on increasing fatty acid oxidation, coupled with its high bioavailability, makes it a compound of interest for further research and potential therapeutic development. The provided experimental protocols and comparative data serve as a valuable resource for scientists working to further elucidate the precise mechanisms and potential applications of this compound in the context of metabolic diseases.

References

A Comparative Analysis of (+)-Sesamolin's Efficacy Against Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of (+)-Sesamolin with other well-established natural antioxidants, namely Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Resveratrol. The comparison is based on available experimental data from in vitro antioxidant assays and an exploration of their mechanisms of action, including key cellular signaling pathways.

While direct quantitative in vitro comparisons for this compound are limited in published literature due to its low intrinsic free-radical scavenging activity and poor solubility, this guide synthesizes available data to offer a comprehensive overview of its antioxidant potential, particularly its in vivo and synergistic effects.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes available quantitative data on the free radical scavenging activity of Vitamin C, Vitamin E, and Resveratrol from various studies. It is important to note that these values are compiled from different sources and were not obtained from a single, direct comparative study. Therefore, direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

For this compound, its in vitro antioxidant activity is generally reported as being significantly lower than its metabolite, sesamol, and other common antioxidants.[1] This is largely attributed to the absence of a phenolic hydroxyl group in its structure, which is a key feature for direct free-radical scavenging.[1] Consequently, specific IC50 values for this compound in standard assays like DPPH and ABTS are not widely reported in the literature.[1] Instead, its antioxidant properties are more prominently observed in vivo and through synergistic interactions.[1][2]

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Notes
This compound Not widely reported (low activity)Not widely reported (low activity)Exhibits significant in vivo antioxidant effects after metabolic activation to sesamol and demonstrates synergistic activity with Vitamin E.[1][2]
Vitamin C (Ascorbic Acid) ~6.35~5.18A potent water-soluble antioxidant.
Vitamin E (α-Tocopherol) ~42.86~7.07A major lipid-soluble antioxidant that protects cell membranes.[3]
Resveratrol ~15.54~2.86A well-studied polyphenol with both direct and indirect antioxidant activities.

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. Lower values indicate higher antioxidant activity.

Mechanisms of Antioxidant Action

Natural antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

This compound: The antioxidant action of this compound is primarily indirect. In vivo, it is metabolized to sesamol, which possesses a phenolic hydroxyl group and exhibits potent antioxidant activity.[1][4] This metabolic activation makes this compound a pro-antioxidant. Furthermore, this compound and its metabolites have been shown to work synergistically with Vitamin E, enhancing its antioxidant effects by regenerating it from its radical form.[2][5]

Vitamin C: A water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS).

Vitamin E: A lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.

Resveratrol: This polyphenol acts as both a direct radical scavenger and an indirect antioxidant by activating the Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant enzymes.

Signaling Pathways and Experimental Workflows

Experimental_Workflow_DPPH_ABTS cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_start Prepare DPPH solution (purple) DPPH_mix Mix with Antioxidant DPPH_start->DPPH_mix Stable radical DPPH_incubate Incubate in the dark DPPH_mix->DPPH_incubate Reaction starts DPPH_measure Measure absorbance at 517 nm DPPH_incubate->DPPH_measure Color fades to yellow DPPH_end Calculate % inhibition and IC50 DPPH_measure->DPPH_end ABTS_start Generate ABTS radical cation (blue-green) ABTS_mix Mix with Antioxidant ABTS_start->ABTS_mix Pre-formed radical ABTS_incubate Incubate ABTS_mix->ABTS_incubate Decolorization ABTS_measure Measure absorbance at 734 nm ABTS_incubate->ABTS_measure ABTS_end Calculate % inhibition and IC50 ABTS_measure->ABTS_end

Caption: Workflow for DPPH and ABTS antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound under basal conditions Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (upon release from Keap1) Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (e.g., Resveratrol) Antioxidant->Keap1 Induces conformational change in Keap1 Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates transcription

Caption: Nrf2 signaling pathway for antioxidant defense.

Sesamolin_Mechanism cluster_metabolism In Vivo Metabolism and Synergy cluster_synergy Synergy with Vitamin E Sesamolin This compound (Low in vitro activity) Metabolism Metabolic Conversion Sesamolin->Metabolism Sesamol Sesamol (Potent Antioxidant) Metabolism->Sesamol Sesamol_syn Sesamol VitE_ox Vitamin E Radical (Tocopheroxyl radical) VitE Vitamin E (Active form) VitE_ox->VitE Regeneration Sesamol_syn->VitE_ox donates H+

Caption: Metabolic activation of Sesamolin and its synergy with Vitamin E.

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared using methanol instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This assay measures the antioxidant activity of compounds in a biologically relevant system by quantifying their ability to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cultured cells.

Procedure:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluency.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a solution containing DCFH-DA and the test compound or a standard antioxidant (e.g., quercetin).

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the treatment solution. Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Conclusion

While in vitro assays indicate that this compound has low direct free-radical scavenging activity compared to antioxidants like Vitamin C, Vitamin E, and Resveratrol, its biological significance as an antioxidant should not be underestimated. Its efficacy stems from its in vivo conversion to the potent antioxidant sesamol and its synergistic interaction with other antioxidants, particularly Vitamin E. For researchers and drug development professionals, this highlights the importance of considering metabolic activation and synergistic effects when evaluating the antioxidant potential of natural compounds. Future research should focus on in vivo models and cellular assays to fully elucidate the antioxidant mechanisms and therapeutic potential of this compound.

References

Validating (+)-Sesamolin as a Biomarker for Sesame Oil Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-sesamolin as a potential biomarker for sesame oil consumption against other alternatives. The information is supported by available experimental data to aid researchers in study design and interpretation. While direct human clinical validation of this compound as a biomarker for sesame oil intake is limited in publicly available literature, this guide synthesizes existing preclinical and analytical data to provide a thorough comparative overview.

Comparative Analysis of Biomarkers for Sesame Oil Consumption

The ideal biomarker for sesame oil consumption should be specific, sensitive, and demonstrate a clear dose-response relationship. Below is a comparison of this compound with other potential biomarkers.

Biomarker CandidateTypeRationale for UseAdvantagesDisadvantagesKey Performance Metrics (inferred from available data)
This compound LignanA major and unique lignan in sesame oil.High specificity to sesame oil. Preclinical data suggests significant accumulation in serum.[1]Limited data on human pharmacokinetics.[2][3] Susceptible to degradation during oil processing.LOD: 0.04 μg/mL in sesame seed oil unsaponified matter (HPLC-PDA). LOQ: 150 µg/L in serum (HPLC).[4]
Sesamin LignanThe most abundant lignan in sesame oil.Well-studied with known physiological effects. More stable than sesamolin during processing.Present in other plants, though in lower concentrations.LOD: 0.02 μg/mL in sesame seed oil unsaponified matter (HPLC-PDA). LOQ: 75 µg/L in serum (HPLC).[4]
Sesamol Phenolic CompoundA metabolite of sesamolin.High antioxidant activity.Also formed during the roasting of sesame seeds, so levels may not directly correlate with oil intake. Rapidly metabolized and eliminated.[5]LOD: 5 ng/mL (HPLC). LOQ: 10 ng/mL (HPLC).[6]
Oleic and Linoleic Acids Fatty AcidsMajor fatty acid components of sesame oil.Easy to measure in biological samples.Not specific to sesame oil; present in many other vegetable oils.Not applicable as a specific biomarker.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and application of this compound as a biomarker.

Quantification of this compound in Human Plasma/Serum by HPLC-MS/MS

This protocol is adapted from established methods for lignan quantification in biological matrices.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of sesamolin or a structurally similar compound not present in the diet).

  • Add 2 mL of ethyl acetate and vortex for 2 minutes to extract the lignans.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction process twice more with 1 mL of ethyl acetate each time.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for precursor and product ions of this compound and the internal standard.

c. Method Validation

The method should be validated according to standard bioanalytical guidelines, assessing:

  • Specificity: Absence of interfering peaks at the retention time of this compound.

  • Linearity: A calibration curve with at least six non-zero standards.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision at low, medium, and high concentrations.

  • Recovery: Extraction efficiency of this compound from the plasma/serum matrix.

  • Stability: Stability of this compound in plasma/serum under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).

Clinical Study Protocol for Biomarker Validation

A randomized, controlled, crossover clinical trial is recommended to validate this compound as a biomarker.

  • Participants: Healthy adult volunteers with no known allergies to sesame.

  • Study Design: A three-phase crossover design:

    • Washout Phase (2 weeks): Participants consume a diet free of sesame products. Baseline blood and urine samples are collected.

    • Intervention Phase (2 weeks): Participants consume a standardized daily dose of sesame oil (e.g., 30 g/day ).[7][8] Blood and urine samples are collected at multiple time points to assess pharmacokinetics.

    • Second Washout Phase (2 weeks): Participants return to a sesame-free diet.

  • Sample Collection: Blood samples (for plasma or serum) and 24-hour urine collections.

  • Biomarker Analysis: Quantification of this compound, sesamin, and their metabolites in the collected samples.

  • Data Analysis: Assess the dose-response relationship between sesame oil intake and biomarker concentrations. Evaluate the sensitivity and specificity of this compound as a biomarker.

Visualizations

Experimental Workflow for Biomarker Validation

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase A Participant Recruitment B Informed Consent A->B C Baseline Sample Collection (Blood, Urine) B->C D Sesame Oil Intervention C->D E Time-course Sample Collection D->E F Sample Preparation (Extraction) E->F G LC-MS/MS Analysis F->G H Data Analysis (Pharmacokinetics, Dose-Response) G->H I Biomarker Validation (Sensitivity, Specificity) H->I J Reporting I->J G cluster_cell Cellular Environment cluster_stress Oxidative Stress cluster_inflammation Inflammation Sesamolin This compound ROS Reactive Oxygen Species (ROS) Sesamolin->ROS Inhibition NFkB NF-κB Pathway Sesamolin->NFkB Modulation OxidativeDamage Oxidative Damage ROS->OxidativeDamage InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines

References

Assessing the synergistic effects of (+)-Sesamolin with other phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of phytochemicals is paramount in unlocking novel therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of (+)-Sesamolin with other bioactive compounds, supported by available experimental data and detailed methodologies.

While research into the synergistic effects of this compound is an emerging field, existing studies highlight its potential to enhance the therapeutic efficacy of other compounds, particularly in the realms of antioxidant and anticancer activities. This guide synthesizes the current knowledge to inform future research and drug development endeavors.

Antioxidant Synergy: The Power of Combination

This compound, a major lignan in sesame seeds, has demonstrated notable synergistic antioxidant activity, particularly when combined with tocopherols. This synergy is crucial for mitigating oxidative stress, a key factor in various chronic diseases.

A significant study revealed that individual sesame lignans, including sesamolin, sesamin, and sesamol, exhibit a synergistic effect with α-tocopherol or tocotrienol.[1][2] This combination results in a greater inhibitory effect on lipid peroxidation in both enzymatic and non-enzymatic systems.[1][2] While sesamolin on its own shows modest antioxidant activity in some in vitro assays, its combination with tocopherol significantly enhances its protective effects against oxidative damage.[1][2]

Comparative Antioxidant Activity
Compound/CombinationAntioxidant EffectSystemReference
This compoundLow in vitro activityDPPH radical scavenging, superoxide-free radical scavenging, FRAP, ORAC, β-carotene-bleaching, linoleic acid peroxidation inhibition[1]
This compound + α-tocopherolSynergistic Inhibition of lipid peroxidationRat liver microsomes and mitochondria[1][2]
This compound + tocotrienolSynergistic Inhibition of lipid peroxidationRat liver microsomes and mitochondria[1][2]
Experimental Protocol: Lipid Peroxidation Inhibition Assay

This protocol outlines a general method for assessing the inhibition of lipid peroxidation, similar to the studies referenced.

Objective: To determine the inhibitory effect of this compound and its combination with α-tocopherol on lipid peroxidation in rat liver microsomes.

Materials:

  • Rat liver microsomes

  • This compound

  • α-tocopherol

  • Cumene hydroperoxide (CumOOH) or Fe²⁺-ascorbate (for non-enzymatic system)

  • Fe²⁺-ADP-NADPH (for enzymatic system)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Phosphate buffer

Procedure:

  • Prepare rat liver microsomes from fresh liver tissue.

  • Incubate the microsomal suspension with this compound, α-tocopherol, or their combination at various concentrations.

  • Induce lipid peroxidation using either the enzymatic (Fe²⁺-ADP-NADPH) or non-enzymatic (Fe²⁺-ascorbate or CumOOH) system.

  • Stop the reaction by adding TCA.

  • Add TBA reagent and heat the mixture to develop a colored product (thiobarbituric acid reactive substances - TBARS).

  • Measure the absorbance of the colored product spectrophotometrically.

  • Calculate the percentage inhibition of lipid peroxidation compared to the control group (without test compounds).

G cluster_workflow Experimental Workflow: Lipid Peroxidation Assay prep Prepare Rat Liver Microsomes incubate Incubate with This compound +/- α-tocopherol prep->incubate induce Induce Lipid Peroxidation (Enzymatic/Non-enzymatic) incubate->induce stop_react Stop Reaction (TCA) induce->stop_react tba_react TBA Reaction & Heating stop_react->tba_react measure Measure Absorbance (TBARS) tba_react->measure calculate Calculate % Inhibition measure->calculate

Experimental Workflow for Lipid Peroxidation Assay

Anticancer Synergy: Targeting Key Signaling Pathways

The anticancer potential of this compound is amplified when combined with agents that target specific cellular signaling pathways. Research has shown a promising synergistic effect in the context of colon cancer.

In a study on human colon cancer cells (HCT116), this compound demonstrated a synergistic effect with AG490, a known inhibitor of the JAK2/STAT3 signaling pathway.[2] The combination of sesamolin and AG490 resulted in a significant downregulation of the phosphorylated form of STAT3 (p-STAT3).[2] The JAK2/STAT3 pathway is crucial for cancer cell proliferation, differentiation, and apoptosis, making this synergistic inhibition a significant finding for potential therapeutic applications.[2]

Comparative Effects on p-STAT3 Expression
TreatmentEffect on p-STAT3 ExpressionCell LineReference
This compound (20 µM)Significant reductionHCT116[2]
AG490Reduction (positive control)HCT116[2]
This compound + AG490Synergistic Downregulation HCT116[2]
Experimental Protocol: Western Blot for p-STAT3

Objective: To assess the effect of this compound and AG490 on the expression of phosphorylated STAT3 in HCT116 cells.

Materials:

  • HCT116 human colon cancer cells

  • This compound

  • AG490

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Culture HCT116 cells to the desired confluency.

  • Treat the cells with this compound, AG490, or their combination for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative expression levels of p-STAT3.

G cluster_pathway JAK2/STAT3 Signaling Pathway Inhibition Sesamolin This compound JAK2 JAK2 Sesamolin->JAK2 inhibits AG490 AG490 AG490->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 Gene Gene Transcription (Proliferation, Anti-apoptosis) pSTAT3->Gene promotes

Inhibition of the JAK2/STAT3 Pathway

Future Directions and Unexplored Synergies

While the current data on this compound's synergistic effects is promising, it is also limited. There is a significant opportunity for further research to explore its synergistic potential with other well-known phytochemicals. Based on their established mechanisms of action, several combinations warrant investigation:

  • This compound and Curcumin: Both compounds have anti-inflammatory and anticancer properties. Investigating their combined effect on pathways like NF-κB could reveal synergistic or additive effects.

  • This compound and Resveratrol: Resveratrol is known for its potent antioxidant and anti-aging properties. A combination with sesamolin could lead to enhanced cellular protection against oxidative stress.

  • This compound and Quercetin: Quercetin, a flavonoid with strong antioxidant and anti-inflammatory activities, could work in concert with sesamolin to modulate inflammatory responses.

  • This compound and EGCG (Epigallocatechin gallate): EGCG, the main catechin in green tea, has well-documented anticancer and antioxidant effects. Its combination with sesamolin could offer a multi-targeted approach to disease prevention and treatment.

Conclusion

The available evidence strongly suggests that this compound possesses synergistic properties that can be harnessed to enhance therapeutic outcomes. Its proven synergy with tocopherols in combating oxidative stress and with a JAK2/STAT3 inhibitor in a cancer cell model provides a solid foundation for future research. The exploration of its interactions with other phytochemicals holds the promise of developing novel, more effective combination therapies for a range of diseases. This guide serves as a starting point for researchers to build upon, with the ultimate goal of translating these synergistic effects into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Sesamolin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical compounds is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Sesamolin, ensuring the protection of personnel and compliance with regulatory standards.

This compound, a naturally occurring lignan found in sesame seeds, is valued for its biological activities. However, its handling and disposal require careful attention to its potential hazards. The primary safety concern associated with this compound is its potential to cause an allergic skin reaction.[1][2][3] Therefore, it must be treated as hazardous waste.

Key Safety and Hazard Data

A summary of the pertinent safety information for this compound is presented below, compiled from globally harmonized system (GHS) classifications and safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary CodesPersonal Protective Equipment (PPE)
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[1][2][3]P261, P272, P280, P302+P352, P362+P364, P501[3]Protective gloves, lab coat, safety goggles.

Step-by-Step Disposal Protocol

In the absence of specific federal or institutional disposal protocols for this compound, a conservative approach treating the substance as hazardous chemical waste is mandatory. The following steps outline a safe and compliant disposal procedure.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Pure this compound powder

  • Solutions containing this compound

  • Contaminated consumables (e.g., pipette tips, weighing papers, gloves, and other PPE)

  • Rinsate from cleaning contaminated glassware

It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[4]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste, including contaminated PPE and other lab materials, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Pour solutions containing this compound and the initial rinsate from glassware into a designated, leak-proof, and chemically compatible container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is clearly marked as containing hazardous chemical waste.

Step 3: Labeling and Storage

Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store the sealed containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed carefully. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.[4]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure that all local, state, and federal regulations for the disposal of hazardous chemical waste are followed.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The procedures outlined above are based on established best practices for the management of hazardous laboratory chemicals.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Collect in Labeled Hazardous Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G H Collect in Labeled Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Professional Disposal (EHS/Contractor) I->J

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and your designated EHS officer for guidance.

References

Personal protective equipment for handling (+)-Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-Sesamolin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a furofuran lignan found in sesame seeds (Sesamum indicum).[1] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The primary known hazard associated with this compound is its potential to cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on safety data sheets and general laboratory practices for similar compounds.[2]

Protection Type Equipment Specification and Use Notes
Eye & Face Safety Goggles / GlassesMust be NIOSH-approved or conform to EN166 standards. Should be worn with side shields.[2] A face shield should be used in addition if there is a significant risk of splashing.[2]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact.[2][3]
Lab CoatA fully buttoned lab coat should be worn to protect against incidental contact.[4] For extensive handling, consider impervious protective clothing or an apron.[4]
FootwearClosed-toe shoes are mandatory in the laboratory at all times.[2]
Respiratory Particle RespiratorWhen handling the powder outside of a fume hood or for procedures that may generate dust, a NIOSH-approved P95 or EU EN 143 P1 particle respirator is recommended.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines a procedural workflow for the safe handling of this compound in a laboratory setting.

Preparation and Risk Assessment
  • Ventilation: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[3]

  • Housekeeping: Maintain good housekeeping to prevent the accumulation of dust on surfaces.[3]

  • Equipment: Before starting, ensure all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) is clean, dry, and readily accessible.

Donning PPE
  • Put on the lab coat, ensuring it is fully buttoned.

  • Don safety goggles or glasses.

  • If required by your risk assessment, perform a fit-test and wear a respirator.

  • Put on chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.

Handling Solid this compound
  • Dispensing: Carefully scoop or pour the powder to minimize the generation of airborne dust. Avoid dropping the material from a height.

  • Weighing: Use a draft shield on the analytical balance to contain any dust.

  • Static: Take precautionary measures against static discharge, as this can cause fine powders to become airborne.

Spill Cleanup
  • Small Spills: For small powder spills, carefully wipe the area with a cloth dampened with water or an appropriate solvent to avoid raising dust.

  • Large Spills: Evacuate the immediate area. Prevent further spread and avoid generating dust. Clean up using a vacuum equipped with a HEPA filter or by gently covering the spill with an inert absorbent material (e.g., sand, vermiculite) and then carefully scooping it into a designated waste container.[3][5]

  • After Cleanup: Decontaminate the area and any equipment used for cleanup.

Decontamination and Doffing PPE
  • Wipe down the work surface and any contaminated equipment with an appropriate solvent or detergent.

  • Remove gloves first, using the proper technique to avoid skin contact with any contaminants.[3]

  • Remove the lab coat.

  • Remove eye and respiratory protection.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound waste is critical for laboratory safety and environmental compliance.

  • Waste Collection: Collect all dry this compound waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Chemical Waste Streams: Do not mix this compound waste with other chemical waste streams unless specifically authorized by your institution's Environmental Health and Safety (EHS) department.[3]

  • Prohibited Disposal: Never dispose of this compound waste down the drain or in the regular trash.[3]

  • Consult EHS: Always follow the specific chemical waste disposal procedures outlined by your institution's EHS office.

Experimental Protocol: Lignan Extraction from Plant Material

The efficient extraction of lignans like this compound from a plant matrix is a critical first step for research and analysis.[6] The following is a generalized protocol for solvent extraction.

Objective: To extract lignans from a dried plant matrix (e.g., sesame seeds).

Materials:

  • Dried, powdered plant material

  • Extraction solvent (e.g., 70-80% aqueous methanol or ethanol)[6]

  • n-Hexane (for optional defatting step)

  • Beakers, Erlenmeyer flasks

  • Sonicator or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper, or centrifuge)

  • Rotary evaporator

Methodology:

  • Defatting (for oil-rich materials):

    • If using an oil-rich source like sesame seeds, first perform a defatting step by suspending the powdered material in n-hexane.[6]

    • Stir or sonicate the mixture, then filter to separate the solid material from the hexane.

    • Allow the solid material to air-dry completely in a fume hood to remove residual hexane.

  • Solvent Extraction:

    • Combine the powdered plant material (defatted, if necessary) with the chosen extraction solvent (e.g., 80% ethanol) in a flask. A solid-to-liquid ratio of 1:10 to 1:20 is generally effective.[6]

    • Agitate the mixture for an extended period. This can be done by macerating at room temperature for 24 hours or by using sonication for 30-60 minutes to improve efficiency.[6]

  • Filtration and Concentration:

    • Filter the mixture to remove the solid plant debris. A centrifuge can also be used to pellet the solids, after which the supernatant (the liquid extract) is decanted.

    • Collect the liquid extract.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Purification (Optional):

    • The resulting crude extract contains a mixture of compounds. Further purification to isolate this compound can be achieved using chromatographic techniques such as flash chromatography or preparative HPLC.[7][8]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep 1. Risk Assessment & Preparation ppe_on 2. Donning PPE prep->ppe_on handle 3. Handling Solid & Preparing Solutions ppe_on->handle experiment 4. Experimental Use handle->experiment spill Spill Event handle->spill decon 5. Decontamination & Doffing PPE experiment->decon experiment->spill dispose 6. Waste Disposal decon->dispose spill->decon Cleanup

Caption: Workflow for the safe handling of this compound in a laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Sesamolin
Reactant of Route 2
(+)-Sesamolin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.